molecular formula C20H26O B138481 Dehydroretinaldehyde CAS No. 472-87-7

Dehydroretinaldehyde

Katalognummer: B138481
CAS-Nummer: 472-87-7
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: QHNVWXUULMZJKD-OVSJKPMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dehydroretinaldehyde (3,4-didehydroretinal) is a derivative metabolite of retinal that belongs to the vitamin A2 series of retinoids . It is structurally analogous to retinal (vitamin A1 aldehyde) but features an additional double bond in the β-ionone ring. This compound is of significant research interest, particularly in the study of visual cycles in certain freshwater fish species where it serves as the chromophore for visual pigments, replacing retinal and shifting photopigment sensitivity . In biochemical research, this compound is a key molecule for studying the retinoid signaling pathway, which is crucial for understanding embryonic development, cell growth, and differentiation . The conversion of retinaldehyde to retinoic acid is catalyzed by retinaldehyde dehydrogenases (RALDHs), a class of enzymes that are part of the aldehyde dehydrogenase (ALDH) superfamily . Research into related enzymes shows that they recognize aldehydes like retinaldehyde, forming a thiohemiacetal intermediate with a key cysteine residue in the active site before irreversible oxidation to the corresponding carboxylic acid (retinoic acid) . This product, this compound, is presented to researchers for in vitro studies only. It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVWXUULMZJKD-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878517
Record name 3-Dehydroretinal
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vitamin A2 aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

472-87-7
Record name Dehydroretinal
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Record name 3-Dehydroretinal
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Record name 3-Dehydroretinal
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Record name Dehydroretinaldehyde
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Record name 3-DEHYDRORETINAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vitamin A2 aldehyde
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URL http://www.hmdb.ca/metabolites/HMDB0035695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77 - 78 °C
Record name Vitamin A2 aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Role of 3,4-Dehydroretinaldehyde in the Visual Cycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The perception of light in vertebrate vision is initiated by the photoisomerization of a chromophore, typically 11-cis-retinal (derived from vitamin A₁), bound to an opsin protein. However, a significant portion of vertebrates, particularly those in aquatic environments, utilize an alternative chromophore: 11-cis-3,4-dehydroretinal (or 3,4-didehydroretinal), derived from vitamin A₂. This technical guide provides a comprehensive overview of the role of 3,4-dehydroretinaldehyde (the aldehyde form, hereafter referred to as A₂ retinal) in the visual cycle. We will explore the enzymatic basis for its production, its integration into the canonical retinoid cycle, and its primary function in spectral tuning. The guide details the molecular mechanisms by which A₂ retinal red-shifts the absorption spectra of visual pigments, the physiological trade-offs associated with its use, and its ecological significance as a key mechanism for sensory adaptation. Furthermore, we provide detailed experimental protocols for the analysis of A₂ retinoids and the in vitro reconstitution of A₂-based visual pigments, and discuss modern applications of this unique chromophore in the field of optogenetics.

Chapter 1: The Canonical Vertebrate Visual Cycle (A₁ Pathway)

To appreciate the role of A₂ retinal, one must first understand the canonical visual cycle that regenerates the 11-cis-retinal (A₁) chromophore. This process is a series of enzymatic reactions that occur between the photoreceptor outer segments (POS) and the retinal pigment epithelium (RPE).[1][2]

  • Photoisomerization: Vision is initiated when a photon strikes a visual pigment (e.g., rhodopsin) in the POS, causing the isomerization of the 11-cis-retinal chromophore to all-trans-retinal.[3] This conformational change activates the opsin, triggering the phototransduction cascade.[4]

  • Reduction: The all-trans-retinal is released from the opsin and reduced to all-trans-retinol by retinol dehydrogenases (RDHs), such as RDH8, located in the photoreceptors.[1][5]

  • Transport to RPE: All-trans-retinol is transported from the POS to the RPE.

  • Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies the all-trans-retinol to form an all-trans-retinyl ester.[3][5] These esters serve as the primary storage form of vitamin A in the eye.

  • Isomerization: The key enzymatic step is performed by the RPE-specific 65 kDa protein (RPE65), which functions as an isomerohydrolase.[3][6] It converts the all-trans-retinyl esters into 11-cis-retinol.

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-specific RDHs, such as RDH5.[5][7]

  • Transport to POS: The newly regenerated 11-cis-retinal is transported back to the photoreceptor outer segments, where it can combine with an apo-opsin to form a new, light-sensitive visual pigment, thus completing the cycle.

This cycle is fundamental for sustaining vision by ensuring a constant supply of the light-sensitive 11-cis-retinal chromophore.[2]

A1_Visual_Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (Opsin + 11-cis-retinal) metaii Meta-II (Opsin + all-trans-retinal) rhodopsin->metaii Photon (hν) atRAL_pos all-trans-retinal metaii->atRAL_pos Hydrolysis atROL_pos all-trans-retinol atRAL_pos->atROL_pos RDH8 (NADPH) atROL_rpe all-trans-retinol atROL_pos->atROL_rpe Transport atRE all-trans-retinyl ester atROL_rpe->atRE LRAT cisROL 11-cis-retinol atRE->cisROL RPE65 (Isomerohydrolase) cisRAL 11-cis-retinal cisROL->cisRAL RDH5 (NAD+) cisRAL->rhodopsin Transport & Recombination caption Diagram 1: The Canonical A₁ Visual Cycle.

Diagram 1: The Canonical A₁ Visual Cycle.
Chapter 2: 3,4-Dehydroretinaldehyde (A₂): A Molecular Variant for Spectral Plasticity

3,4-dehydroretinaldehyde (A₂ retinal) is an analogue of retinal (A₁) distinguished by an additional carbon-carbon double bond in its β-ionone ring.[8] This seemingly minor structural modification has profound consequences for the spectral properties of visual pigments. Visual pigments that utilize A₂ retinal are known as porphyropsins , in contrast to the A₁-based rhodopsins .

The synthesis of A₂ retinal from A₁ is catalyzed by a single enzyme: Cyp27c1 , a member of the cytochrome P450 family.[4][9][10] This enzyme, located in the RPE, acts as a desaturase, introducing a double bond into the 3 and 4 positions of the β-ionone ring of vitamin A₁.[4][10] It can act on all-trans-retinol, all-trans-retinal, and other vitamin A₁ congeners to produce their corresponding vitamin A₂ forms.[4][10] The expression of Cyp27c1 is the critical determinant of whether an animal's visual system can utilize the A₂ chromophore.[4][8]

Chapter 3: The A₂-Based Visual Cycle and A₁/A₂ Interchange

Organisms that use A₂ retinal do not possess a completely separate visual cycle. Instead, the A₂ pathway is integrated into the canonical A₁ cycle through the action of Cyp27c1.

  • A₁ to A₂ Conversion: Vitamin A₁ (retinol) enters the RPE from circulation or from the photoreceptors. Here, Cyp27c1 converts a portion of the vitamin A₁ pool into vitamin A₂ (3,4-dehydroretinol).[4][8][11]

  • Processing by Cycle Enzymes: This newly synthesized vitamin A₂ then serves as a substrate for the same enzymes of the canonical visual cycle. LRAT esterifies it, RPE65 isomerizes it to 11-cis-3,4-dehydroretinol, and RDHs oxidize it to 11-cis-3,4-dehydroretinal (A₂ retinal).[3][5][8]

  • Chromophore Supply: The RPE can thus supply the photoreceptors with a mixture of 11-cis-retinal (A₁) and 11-cis-dehydroretinal (A₂).

The ratio of A₁ to A₂ chromophores in the photoreceptors is not fixed; it can be dynamically modulated by regulating the expression of the cyp27c1 gene.[8][12] This allows for a remarkable degree of sensory plasticity, enabling an animal to tune its visual sensitivity in response to environmental or physiological cues, such as changes in ambient light or hormonal signals.[12][13]

A2_Visual_Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) pigment Visual Pigment (Opsin + Chromophore) at_chromophore all-trans-Chromophore (A₁ or A₂) pigment->at_chromophore Photon (hν) at_retinol all-trans-Retinol (A₁ or A₂) at_chromophore->at_retinol RDHs atROL_a1 all-trans-Retinol (A₁) at_retinol->atROL_a1 Transport atROL_a2 all-trans-Dehydroretinol (A₂) atROL_a1->atROL_a2 Cyp27c1 (Desaturase) atRE all-trans-Retinyl Esters (A₁ and A₂ mix) atROL_a1->atRE LRAT atROL_a2->atRE LRAT cisROL 11-cis-Retinols (A₁ and A₂ mix) atRE->cisROL RPE65 cisRAL 11-cis-Retinals (A₁ and A₂) cisROL->cisRAL RDHs cisRAL->pigment Transport & Recombination caption Diagram 2: The Integrated A₁/A₂ Visual Cycle.

Diagram 2: The Integrated A₁/A₂ Visual Cycle.
Chapter 4: The Primary Role of 3,4-Dehydroretinaldehyde: Spectral Tuning

The central role of A₂ retinal is to shift the spectral sensitivity of visual pigments toward longer wavelengths (a bathochromic or red-shift).[8][11]

Mechanism of the Red-Shift

The color of light a visual pigment absorbs is determined by the energy gap between the ground state and the first electronically excited state of its chromophore. The additional double bond in the β-ionone ring of A₂ retinal extends the π-conjugated system of the molecule. This delocalization of electrons lowers the energy of the excited state, thereby reducing the energy required for photoexcitation. A lower excitation energy corresponds to the absorption of lower-energy photons, which have longer wavelengths.[14][15] The protein environment of the opsin further refines this absorption maximum (λmax), but the foundational shift is dictated by the chromophore's structure.[16]

Quantitative Effects & Physiological Consequences

Replacing A₁ with A₂ retinal in a given opsin induces several predictable changes, summarized in the table below. The primary effect is a significant red-shift in the λmax. The magnitude of this shift is not constant; it is generally larger for pigments that already absorb at longer wavelengths.[14] For example, in rod pigments absorbing around 500 nm, the shift is typically 20-40 nm, but in red-sensitive cone pigments, it can be as large as 70 nm.[14]

However, this enhanced red-sensitivity comes at a cost. A₂-based porphyropsins are less stable, exhibiting higher rates of thermal isomerization, which contributes to increased "dark noise" in the photoreceptor.[8][11][12] They also have a lower photosensitivity compared to their A₁ counterparts.[8][11][12]

PropertyA₁ Pigment (Rhodopsin)A₂ Pigment (Porphyropsin)Consequence of A₁ → A₂ Switch
Chromophore 11-cis-retinal11-cis-3,4-dehydroretinalExtended π-conjugated system
λmax Shift BaselineRed-shifted (20-70 nm)Enhanced sensitivity to long-wavelength light
Bandwidth NormalBroaderDetects a wider, but less specific, range of wavelengths
Photosensitivity HigherLowerRequires more light for equivalent activation
Thermal Noise LowerHigherIncreased spontaneous activation in the dark

Table 1: Comparison of key properties between visual pigments based on Vitamin A₁ (retinal) and Vitamin A₂ (3,4-dehydroretinal). Data synthesized from sources.[8][11][12][14]

Chapter 5: Ecological and Physiological Significance

The utilization of the A₂ chromophore is a powerful evolutionary adaptation, strongly associated with life in aquatic environments where the ambient light is spectrally shifted.[8][13] In turbid freshwater habitats, such as rivers and ponds, particulate and dissolved organic matter preferentially scatters and absorbs short-wavelength (blue and green) light, resulting in a light environment dominated by longer (yellow, orange, and red) wavelengths.

By switching from A₁ to A₂ chromophores, freshwater fish, amphibians, and some reptiles can shift their visual sensitivity to better match the available light, enhancing contrast and visibility in their native habitat.[8][11] For example, the American bullfrog possesses exclusively A₁-based pigments in the part of its retina that views the sky, but a mixture of A₁ and A₂ pigments in the part that looks down into murky water.[4] This dynamic tuning of the A₁/A₂ ratio provides a direct mechanism for sensory plasticity, allowing vision to be optimized for specific ecological niches.[8][17]

Chapter 6: Methodologies for Studying A₁/A₂ Visual Pigments

Investigating the role of A₂ retinal requires specialized biochemical and biophysical techniques. Here we outline two core experimental workflows.

Protocol 1: Analysis of Retinoid Composition by HPLC

This protocol allows for the extraction, identification, and quantification of A₁ and A₂ retinoids from retinal tissue. The method relies on forming oxime derivatives of the retinaldehydes, which are more stable and have better chromatographic properties.[18][19]

Methodology:

  • Tissue Homogenization: Dissect retinal tissue under dim red light and homogenize in a suitable buffer (e.g., phosphate buffer) on ice.

  • Oxime Derivatization: Add hydroxylamine (to a final concentration of ~50 mM) to the homogenate. This reaction converts retinaldehydes (A₁ and A₂) to their corresponding syn- and anti-retinyl oximes.

  • Solvent Extraction: Extract the retinoids and their oxime derivatives from the aqueous phase using a biphasic solvent system, such as methanol/methylene chloride/n-hexane.[19] Vigorously mix and centrifuge to separate the phases. The retinoids will partition into the organic phase.

  • Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.[20][21]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with a small amount of acid like formic acid) is typically effective.[22]

    • Detection: Monitor the eluent using a UV-Vis detector. Retinal (A₁) oximes absorb maximally around 360 nm, while 3,4-dehydroretinal (A₂) oximes absorb at a longer wavelength, around 380 nm.

    • Quantification: Compare peak areas from the sample to those of pure, quantified A₁ and A₂ retinal oxime standards to determine the absolute amounts and ratio of the two chromophores in the original tissue.[18][20]

Protocol 2: In Vitro Reconstitution of Porphyropsins

This protocol describes the formation of a functional A₂-based visual pigment from an apo-opsin and a synthetic 11-cis-3,4-dehydroretinal chromophore for spectroscopic analysis.[23]

Methodology:

  • Opsin Preparation: Prepare rod outer segments (ROS) from a species of interest (e.g., bovine for rhodopsin). Bleach the native rhodopsin with bright light to isomerize and release the endogenous 11-cis-retinal, leaving the apo-protein (opsin). Wash the bleached membranes extensively to remove all traces of the native retinoids.

  • Chromophore Preparation: Obtain or synthesize 11-cis-3,4-dehydroretinal. Dissolve it in a minimal amount of ethanol.

  • Reconstitution:

    • In the dark, add a 2-5 molar excess of the 11-cis-A₂ retinal solution to the washed, bleached ROS membranes suspended in a physiological buffer (e.g., Ringer's solution).[19]

    • Incubate the mixture at room temperature in complete darkness for 1-2 hours to allow the chromophore to enter the opsin binding pocket and form the Schiff base linkage.[19]

  • Removal of Excess Chromophore: Stop the reaction by adding hydroxylamine, which will scavenge any unbound retinal. Centrifuge the mixture to pellet the reconstituted membranes and wash to remove the excess chromophore and hydroxylamine.

  • Spectroscopic Analysis:

    • Solubilize the washed, reconstituted pigment in a suitable detergent (e.g., octylglucoside).

    • Record the absorbance spectrum of the solubilized pigment using a spectrophotometer. The resulting spectrum will show the characteristic absorbance peak (λmax) of the newly formed porphyropsin.

    • This λmax can be compared to the λmax of the native rhodopsin (reconstituted with 11-cis-A₁) to precisely quantify the spectral shift induced by the A₂ chromophore.

Workflow cluster_Opsin Opsin Preparation cluster_Reconstitution Pigment Reconstitution cluster_Analysis Analysis ros Isolate Rod Outer Segments (ROS) bleach Bleach with Light to release A₁ chromophore ros->bleach wash Wash Membranes to yield Apo-Opsin bleach->wash mix Incubate Opsin + A₂ in dark wash->mix chromophore Prepare 11-cis-3,4-dehydroretinal (A₂) chromophore->mix stop Add Hydroxylamine to remove excess A₂ mix->stop wash2 Wash Reconstituted Membranes stop->wash2 solubilize Solubilize Pigment in Detergent wash2->solubilize spectro Record Absorbance Spectrum solubilize->spectro lambda Determine λmax of Porphyropsin (A₂-Pigment) spectro->lambda caption Diagram 3: Workflow for A₂-Pigment Reconstitution.

Diagram 3: Workflow for A₂-Pigment Reconstitution.
Chapter 7: Applications in Research and Biotechnology

The ability of A₂ retinal to red-shift the absorption of opsins has found a modern application in the field of optogenetics.[24] Optogenetic tools, such as channelrhodopsin (ChR2), are light-gated ion channels used to control neuronal activity with high precision. Most of these tools are maximally sensitive to blue or green light, which has limited penetration depth in biological tissues due to scattering and absorption by hemoglobin.

By supplying 3,4-dehydroretinal to cells or organisms expressing these microbial opsins, researchers can generate red-shifted actuators.[15][24] This strategy offers several advantages:

  • Increased Tissue Penetration: Longer-wavelength red light can travel further through tissue, allowing for non-invasive control of deeper structures.

  • Reduced Phototoxicity: Red light is generally less damaging to cells than shorter-wavelength blue light.

  • Spectral Multiplexing: Creating red-shifted variants of existing tools expands the palette of available actuators, allowing for independent control of multiple cell populations with different colors of light.

Recent studies have shown that co-expressing the A₂-synthesizing enzyme, Cyp27c1, directly in target cells is an effective strategy for producing red-shifted channelrhodopsins in situ from endogenous vitamin A₁, further enhancing the utility of this system for in vivo applications.[15]

Chapter 8: Conclusion and Future Directions

3,4-dehydroretinaldehyde is not merely a chemical curiosity but a cornerstone of visual adaptation for a vast number of vertebrate species. Its role extends from the fundamental biophysics of photon capture to the broad ecological context of sensory plasticity. The integration of the Cyp27c1-mediated A₁-to-A₂ conversion pathway into the canonical visual cycle provides an elegant and efficient mechanism for tuning spectral sensitivity to match diverse light environments. While its primary role in vision is well-established, the presence of the cyp27c1 gene in terrestrial vertebrates, including birds and mammals, suggests that vitamin A₂ may have other, as-yet-undiscovered physiological functions beyond vision, presenting an exciting avenue for future research.[12] The continued study of this unique chromophore will undoubtedly deepen our understanding of sensory biology and provide novel strategies for the development of advanced biotechnological tools.

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A Technical Guide to the Biosynthesis of 3,4-didehydroretinal in Vertebrates: The Role of CYP27C1

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3,4-didehydroretinal (Vitamin A2 aldehyde), a critical chromophore in the visual systems of many vertebrate species. We delve into the key enzymatic step responsible for its synthesis from retinal (Vitamin A1 aldehyde), catalyzed by the cytochrome P450 enzyme, CYP27C1. This document is intended for researchers, scientists, and drug development professionals interested in retinoid metabolism, visual physiology, and the broader implications of the Vitamin A1 to Vitamin A2 conversion. We will explore the biochemical mechanism, physiological significance, and methodologies for studying this pathway, grounded in authoritative scientific literature.

Introduction: The Significance of Vitamin A2 in Vertebrate Physiology

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of biological processes, including vision, immune function, and cellular differentiation.[1] The visual cycle, a fundamental process for sight, relies on the chromophore 11-cis-retinal (a form of Vitamin A1) binding to opsin proteins to form rhodopsin.[1][2][3] However, a variation of this system exists in many non-mammalian vertebrates, utilizing 3,4-didehydroretinal (Vitamin A2) as the chromophore.

The presence of an additional conjugated double bond in the β-ionone ring of 3,4-didehydroretinal shifts the absorption spectra of visual pigments to longer wavelengths (a red-shift).[4][5] This adaptation is particularly advantageous for species inhabiting aquatic environments where longer wavelength light penetrates more effectively.[5] The conversion of Vitamin A1 to Vitamin A2 is, therefore, a crucial mechanism for spectral tuning of the visual system in these animals.[4] While prevalent in fish and amphibians, the enzymatic machinery for this conversion is also present in mammals, including humans, where its primary role appears to be in extra-ocular tissues like the skin.[6][7][8]

The Core of the Pathway: CYP27C1, the Retinoid 3,4-Desaturase

The central enzyme responsible for the biosynthesis of 3,4-didehydroretinal is Cytochrome P450, family 27, subfamily C, polypeptide 1 (CYP27C1) .[4][6] This enzyme was long considered an "orphan" enzyme until its function as a retinoid 3,4-desaturase was elucidated.[6][9]

Enzymatic Reaction and Substrate Specificity

CYP27C1 catalyzes the introduction of a double bond at the 3,4 position of the β-ionone ring of retinoids. This is an unusual reaction for a mammalian P450 enzyme, as desaturation is the predominant activity over hydroxylation.[6][7] The primary reaction is the conversion of all-trans-retinol (Vitamin A1) to all-trans-3,4-didehydroretinol (Vitamin A2).[6]

The overall reaction is as follows: all-trans-retinol + O₂ + 2 reduced adrenodoxin + 2H⁺ → all-trans-3,4-didehydroretinol + 2H₂O + 2 oxidized adrenodoxin[6]

While all-trans-retinol is the preferred substrate, CYP27C1 can also act on other retinoids, including all-trans-retinal, 11-cis-retinal, and retinoic acid, albeit with lower catalytic efficiency.[4][6][9]

Tissue-Specific Expression and Physiological Roles

The expression pattern of CYP27C1 dictates the site of Vitamin A2 synthesis and its physiological role:

  • In Fish and Amphibians: CYP27C1 is prominently expressed in the retinal pigment epithelium (RPE) of the eye.[4][6][10] Its activity in the RPE provides the 3,4-didehydroretinal chromophore for porphyropsin, the visual pigment in many freshwater fish and amphibians, enabling enhanced sensitivity to red light.[4][6]

  • In Humans: In contrast to lower vertebrates, CYP27C1 is primarily localized in the epidermis of the skin, specifically within keratinocytes.[6][7][8][11] While the precise physiological function of Vitamin A2 in human skin is still under investigation, its presence suggests a role in cutaneous biology.[8][9] Desaturated retinoids are not believed to be involved in human vision.[8]

Visualizing the Biosynthetic Pathway

The conversion of Vitamin A1 to Vitamin A2 is a critical step in the visual cycle of many vertebrates. The following diagram illustrates this key enzymatic conversion.

Biosynthesis_of_3_4_didehydroretinal cluster_0 Vitamin A1 Metabolism cluster_1 Enzymatic Conversion cluster_2 Vitamin A2 Production cluster_3 Further Metabolism in the Visual Cycle all-trans-retinol all-trans-Retinol (Vitamin A1) CYP27C1 CYP27C1 (Retinoid 3,4-desaturase) all-trans-retinol->CYP27C1 Substrate 3_4_didehydroretinol all-trans-3,4-didehydroretinol (Vitamin A2) CYP27C1->3_4_didehydroretinol Product 3_4_didehydroretinal 11-cis-3,4-didehydroretinal 3_4_didehydroretinol->3_4_didehydroretinal Isomerization & Oxidation Porphyropsin Porphyropsin (Visual Pigment) 3_4_didehydroretinal->Porphyropsin + Opsin

Caption: Biosynthesis of 3,4-didehydroretinal via CYP27C1.

Experimental Protocol: In Vitro Assay for CYP27C1 Activity

To facilitate research into the function and inhibition of CYP27C1, the following detailed protocol for an in vitro enzyme activity assay is provided. This protocol is adapted from methodologies reported in peer-reviewed literature.[4][8]

Objective: To quantify the catalytic activity of recombinant CYP27C1 by measuring the formation of 3,4-didehydroretinol from all-trans-retinol.

Materials:

  • Recombinant CYP27C1 enzyme

  • Bovine adrenodoxin (Adx)

  • Bovine NADPH-adrenodoxin reductase (ADR)

  • All-trans-retinol (substrate)

  • NADPH generating system (e.g., glucose-6-phosphate, NADP⁺, glucose-6-phosphate dehydrogenase)

  • 50 mM Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Butylated hydroxytoluene (BHT)

  • Acetonitrile (HPLC grade)

  • Amber glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Reaction Mixture:

    • In an amber glass vial, prepare the reaction mixture containing:

      • 0.02-0.05 µM recombinant CYP27C1

      • 5 µM bovine adrenodoxin (Adx)

      • 0.2 µM bovine NADPH-adrenodoxin reductase (ADR)

      • Varying concentrations of all-trans-retinol (e.g., 0.1 to 10 µM) in 50 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH generating system to the pre-incubated mixture.

  • Reaction Incubation:

    • Incubate the reaction at 37°C for a short, defined period (e.g., 60 seconds) to ensure initial velocity measurements.

  • Quenching of Reaction:

    • Stop the reaction by adding 1 mL of ethyl acetate containing 45 µM butylated hydroxytoluene (BHT) to prevent non-enzymatic oxidation of retinoids.

  • Extraction of Retinoids:

    • Vortex the mixture vigorously to extract the retinoids into the organic phase (ethyl acetate).

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new amber vial.

  • Sample Preparation for HPLC:

    • Evaporate the ethyl acetate under a stream of nitrogen gas.

    • Resuspend the dried retinoid extract in 100 µL of acetonitrile.

  • HPLC Analysis:

    • Inject the resuspended sample into an HPLC system equipped with a suitable C18 column.

    • Separate the retinoids using an appropriate mobile phase gradient.

    • Detect and quantify all-trans-retinol and all-trans-3,4-didehydroretinol by monitoring the absorbance at their respective λmax.

    • Identify and quantify the product by comparing its retention time and peak area to a standard curve of authentic 3,4-didehydroretinol.[5]

Data Analysis:

  • Calculate the rate of product formation (nmol/min/nmol of CYP27C1).

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.

Quantitative Data Summary

The following table summarizes the reported kinetic parameters for zebrafish Cyp27c1, highlighting its high efficiency in converting retinol to 3,4-didehydroretinol.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
all-trans-retinolData not specifiedData not specified1.9 ± 0.5 × 10⁶[4]
all-trans-retinalData not specifiedData not specifiedLower than retinol[4]
all-trans-retinoic acidData not specifiedData not specifiedLower than retinol[4]

Note: Specific Km and kcat values were not provided in the primary reference, but the catalytic efficiency (kcat/Km) for all-trans-retinol was reported to be among the highest for animal cytochrome P450 enzymes.[4]

Regulation of 3,4-didehydroretinal Synthesis

The regulation of CYP27C1 expression and activity is an area of active research. In zebrafish, the expression of cyp27c1 in the RPE can be induced by thyroid hormone, suggesting a hormonal regulatory mechanism for adapting vision to different light environments.[4][10] In human keratinocytes, the synthesis of 3,4-didehydroretinol can be blocked by the therapeutic retinoid isotretinoin (13-cis-retinoic acid).[11] Further research is needed to fully elucidate the regulatory networks governing CYP27C1 in various tissues and species. The broader regulation of retinoic acid biosynthesis involves feedback inhibition mechanisms and crosstalk with other metabolic pathways, such as cholesterol metabolism, which may provide insights into the potential regulation of 3,4-didehydroretinal synthesis.[12][13][14]

Conclusion and Future Directions

The identification of CYP27C1 as the key enzyme in the biosynthesis of 3,4-didehydroretinal has been a significant advancement in our understanding of retinoid metabolism and its role in vertebrate physiology. This technical guide has provided an in-depth look at the enzymatic pathway, its physiological relevance in different species, and a practical protocol for its study.

For researchers in drug development, understanding the structure and function of CYP27C1 could open avenues for designing specific inhibitors or modulators. Such compounds could be valuable tools for studying the physiological roles of Vitamin A2 in the skin and other tissues. Furthermore, elucidating the regulatory mechanisms of CYP27C1 expression and activity will be crucial for a complete understanding of how vertebrates adapt their visual systems and how retinoid homeostasis is maintained in extra-ocular tissues.

References

  • CYP27C1 - Wikipedia. [Link]

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  • Wu, Z. L., et al. (2016). Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol. Journal of Biological Chemistry, 291(45), 23508-23519. [Link]

  • Kramlinger, V. M., et al. (2016). Human cytochrome P450 27C1 catalyzes 3,4-desaturation of retinoids. FEBS Letters, 590(11), 1639-1646. [Link]

  • Kramlinger, V. M., et al. (2016). Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids. The FEBS Journal, 283(11), 2186-2197. [Link]

  • Suzuki, T., et al. (1993). Retinoid metabolism and conversion of retinol to dehydroretinol in the crayfish (Procambarus clarkii) retina. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(2), 149-155. [Link]

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  • Azim, S., et al. (2023). Enzymatic vitamin A2 production enables red-shifted optogenetics. Nature Communications, 14(1), 7564. [Link]

  • Tsin, A. T. (1986). Enzymatic esterification of exogenous retinol and 3,4-didehydroretinol in the retinal pigment epithelium. Journal of Experimental Zoology, 238(3), 311-317. [Link]

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  • Törmä, H., & Vahlquist, A. (1993). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1169(2), 185-192. [Link]

  • Tsin, A. T., & Alvarez, R. A. (1984). The 3,4-didehydroretinal chromophore of goldfish porphyropsin. Vision Research, 24(10), 1327-1330. [Link]

  • Sandell, L. L., et al. (2012). Dhrs3a Regulates Retinoic Acid Biosynthesis through a Feedback Inhibition Mechanism. PLoS ONE, 7(9), e44878. [Link]

  • Kumar, S., et al. (2006). Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites. The EMBO Journal, 25(13), 3164-3174. [Link]

  • Kumar, S., et al. (2006). Regulation of retinal dehydrogenases and retinoic acid synthesis by cholesterol metabolites. EMBO reports, 7(7), 735-740. [Link]

  • Tsin, A. T., & Alvarez, R. A. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Vision research, 24(10), 1327-1330. [Link]

  • Enomoto, J. M., et al. (2015). Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2. ResearchGate. [Link]

  • Dell'Orco, D. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Li, Y., et al. (2018). Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency. International Journal of Food Sciences and Nutrition, 69(3), 253-261. [Link]

  • Dell'Orco, D. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5433. [Link]

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The Porphyropsin Keystone: A Technical Guide to the Natural Occurrence and Analysis of Dehydroretinaldehyde in Freshwater Fish

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroretinaldehyde (DHR), the aldehyde form of vitamin A2, is a critical chromophore in the visual systems of most freshwater fish. Its presence facilitates a spectral shift in photoreceptor sensitivity towards longer wavelengths, an essential adaptation to the red-shifted light environment of freshwater habitats. This technical guide provides an in-depth exploration of the natural occurrence of DHR in freshwater fish, detailing its biochemical synthesis, physiological significance, and the analytical methodologies required for its rigorous study. By synthesizing established biochemical principles with validated experimental protocols, this document serves as a comprehensive resource for researchers investigating visual physiology, retinoid metabolism, and the ecological adaptations of aquatic vertebrates.

Introduction: The Significance of this compound in Freshwater Vision

The visual pigments that mediate sight in vertebrates are composed of an opsin protein covalently bound to a chromophore, typically 11-cis-retinal (the aldehyde of vitamin A1). This combination forms rhodopsin, which is highly effective in terrestrial and marine environments. However, freshwater habitats present a unique photic challenge: the water column absorbs shorter wavelengths of light more readily, resulting in an environment enriched in red and far-red light.

To overcome this, many freshwater fish have evolved a visual system based on porphyropsin, which utilizes 11-cis-3,4-dehydroretinal (DHR) as its chromophore. The additional conjugated double bond in the β-ionone ring of DHR shifts the absorbance spectrum of the visual pigment to longer wavelengths, enhancing visual acuity in their native environment[1]. This adaptation is a classic example of sensory plasticity and highlights the crucial role of DHR in the ecological success of freshwater fish[1]. Understanding the biosynthesis and distribution of DHR is therefore fundamental to comprehending the molecular mechanisms of vertebrate adaptation.

The Biochemical Landscape of this compound Synthesis

The synthesis of DHR in freshwater fish is a nuanced process, primarily involving the conversion of vitamin A1 (retinol) to vitamin A2 (dehydroretinol), which is then oxidized to DHR. This conversion is not ubiquitous across all tissues but is pronounced in the ocular tissues, particularly the retinal pigment epithelium (RPE).

The Key Enzymatic Step: CYP27C1-Mediated Desaturation

The pivotal enzyme in the synthesis of the vitamin A2 precursor is Cytochrome P450 family 27 subfamily C member 1 (CYP27C1)[2][3][4]. This enzyme catalyzes the 3,4-desaturation of all-trans-retinol to all-trans-3,4-didehydroretinol[2][5]. This reaction introduces the defining double bond in the β-ionone ring that characterizes vitamin A2.

The expression of CYP27C1 is highly localized to the RPE, ensuring a targeted supply of dehydroretinol for the visual cycle[6]. The catalytic efficiency of CYP27C1 is highest for retinol, underscoring its primary role in the A1 to A2 conversion[2].

From Dehydroretinol to this compound: The Role of Retinol Dehydrogenases

Once synthesized, dehydroretinol is transported to the photoreceptor cells where it is oxidized to this compound by retinol dehydrogenases (RDHs)[7]. This oxidation is a critical step in the visual cycle, as only the aldehyde form can serve as the chromophore for opsin. While the broader mechanisms of RDHs are understood, the specific isozymes with preference for dehydroretinol in freshwater fish retina are an active area of research.

The overall biochemical pathway can be visualized as follows:

DHR_Synthesis_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment Retinol_Blood All-trans-Retinol (Vitamin A1) Retinol_RPE All-trans-Retinol Retinol_Blood->Retinol_RPE Uptake CYP27C1 CYP27C1 Retinol_RPE->CYP27C1 Substrate Dehydroretinol All-trans-3,4-Dehydroretinol (Vitamin A2) CYP27C1->Dehydroretinol 3,4-Desaturation Dehydroretinol_Photo 11-cis-3,4-Dehydroretinol Dehydroretinol->Dehydroretinol_Photo Transport & Isomerization RDH Retinol Dehydrogenase (RDH) Dehydroretinol_Photo->RDH Substrate DHR 11-cis-3,4-Dehydroretinaldehyde (DHR) RDH->DHR Oxidation Opsin Opsin DHR->Opsin Chromophore Binding Porphyropsin Porphyropsin Opsin->Porphyropsin

Figure 1: Biochemical pathway of this compound synthesis.

Distribution and Quantification of Vitamin A2 in Freshwater Fish

The concentration of vitamin A2, and by extension DHR, varies significantly among freshwater fish species and is influenced by diet, life stage, and environmental conditions. Small indigenous fish species that are consumed whole, including their organs and eyes, are particularly rich sources of vitamin A2.

Fish SpeciesCommon NameVitamin A2 (dehydroretinol) Content (µ g/100g )Vitamin A1 (retinol) Content (µ g/100g )Reference
Mystus atrifasciatus262.3422.8
Trichogaster microlepisPresentPresent
Clupeoides borneensisPresent9.6
Henicorhynchus siamensisPresentPresent
Puntioplites proctozysronPresentPresent
Amblypharyngodon molaMolaHigh (Total Vitamin A: 2680 RE/100g)High[5]

Note: Most studies report vitamin A content as retinol equivalents (RE) or quantify the more stable alcohol form, dehydroretinol. The concentration of this compound is expected to be directly proportional to the dehydroretinol stores within the ocular tissues.

Experimental Protocols for the Study of this compound

The analysis of DHR requires meticulous handling due to its sensitivity to light and oxidation. The following protocols provide a validated workflow for the extraction, identification, and quantification of DHR from freshwater fish ocular tissues.

Experimental Workflow Overview

Experimental_Workflow A 1. Ocular Tissue Extraction B 2. Tissue Homogenization A->B C 3. Retinoid Extraction B->C D 4. (Optional) Saponification C->D To analyze total retinoids E 5. HPLC Analysis C->E For free retinoids D->E F 6. Quantification E->F

Figure 2: General experimental workflow for DHR analysis.

Step-by-Step Methodologies

4.2.1. Ocular Tissue Extraction

  • Rationale: This protocol is designed for the clean dissection of the retina and RPE, the primary sites of DHR synthesis and utilization. All steps should be performed under dim red light to prevent isomerization and degradation of retinoids.

  • Procedure:

    • Euthanize the fish according to approved animal care protocols.

    • Carefully enucleate the eyes using fine-tipped scissors and forceps.

    • Place the eyeball in ice-cold phosphate-buffered saline (PBS).

    • Under a dissecting microscope, make a circumferential incision at the limbus.

    • Remove the cornea and lens.

    • Gently peel the neural retina away from the RPE layer with fine forceps. The RPE will remain attached to the choroid and sclera.

    • The neural retina and the RPE/choroid complex should be collected in separate, pre-weighed cryotubes, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

4.2.2. Tissue Homogenization and Retinoid Extraction

  • Rationale: This procedure ensures the efficient lysis of cells and extraction of lipophilic retinoids into an organic solvent. The use of an antioxidant prevents degradation during the process.

  • Procedure:

    • To the frozen tissue in a glass homogenizer, add a known volume of ice-cold PBS containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Transfer the homogenate to a glass tube.

    • Add 2 volumes of methanol and vortex thoroughly.

    • Add 4 volumes of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer containing the retinoids into a clean glass tube.

    • Repeat the hexane extraction on the aqueous phase to ensure complete recovery.

    • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Resuspend the dried extract in a known volume of the HPLC mobile phase for analysis.

4.2.3. High-Performance Liquid Chromatography (HPLC) Analysis

  • Rationale: Reverse-phase HPLC provides excellent separation of the different isomers of retinaldehyde and retinol. The use of a diode array detector allows for both quantification and spectral confirmation of the eluted peaks.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting condition is 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode array detector (DAD) monitoring at 365 nm for this compound and 325 nm for retinaldehyde.

    • Injection Volume: 20-100 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject prepared standards of all-trans- and 11-cis-retinal and dehydroretinal to determine their retention times and generate a standard curve for quantification.

    • Inject the resuspended tissue extract.

    • Identify the peaks in the sample chromatogram by comparing their retention times and spectral data with the standards.

    • Quantify the amount of DHR in the sample using the standard curve.

Conclusion and Future Directions

The natural occurrence of this compound in freshwater fish is a testament to the elegant molecular adaptations that drive evolutionary success. The methodologies outlined in this guide provide a robust framework for the investigation of this fascinating aspect of visual biology. Future research should focus on the precise quantification of DHR in a wider range of freshwater species, the characterization of dehydroretinol-specific dehydrogenases, and the elucidation of the regulatory mechanisms that control the expression of CYP27C1. Such studies will not only deepen our understanding of sensory physiology but also provide valuable insights for aquaculture and conservation efforts.

References

  • CYP27C1 - Wikipedia. [Link]

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  • Cyp27c1 Is Sufficient to Convert Vitamin A 1 into Vitamin A 2. ResearchGate. [Link]

  • Lamb, A. D., Patel, N., Morshedian, N., & Corbo, J. C. (2017). Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity. Proceedings of the Royal Society B: Biological Sciences, 284(1858), 20170653. [Link]

  • Kramlinger, V. M., Enright, J. M., & Corbo, J. C. (2016). Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids. FEBS Letters, 590(13), 1956-1962. [Link]

  • Suzuki, T., & Miyata, S. (1994). Retinoid metabolism and conversion of retinol to dehydroretinol in the crayfish (Procambarus clarkii) retina. Experimental eye research, 59(3), 265-272. [Link]

  • Sroy, S., Choup, S., & Roos, N. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A 1 and A 2 in whole fish. Food chemistry, 357, 129753. [Link]

  • Suzuki, T., & Makino-Tasaka, M. (1983). Analysis of retinal and 3-dehydroretinal in the retina by high-pressure liquid chromatography. Analytical biochemistry, 129(1), 111-119. [Link]

  • Tsin, A. T., Alvarez, R. A., & Fong, S. L. (1983). Use of high-performance liquid chromatography in the analysis of retinyl and 3,4-didehydroretinyl compounds in tissue extracts of bullfrog tadpoles and goldfish. Journal of chromatography. B, Biomedical sciences and applications, 278(1), 147-152. [Link]

  • Käkelä, R., Käkelä, A., & Hyvärinen, H. (1998). Analysis of hepatic vitamins A1, A2, their fatty acyl esters, and vitamin E for biomonitoring mammals feeding on freshwater fish. Environmental toxicology and chemistry, 17(10), 2011-2019. [Link]

  • Sroy, S., Choup, S., & Roos, N. (2021). Vitamin A content of fish species classified according to their edible parts. ResearchGate. [Link]

  • Paul, B. N., Chanda, S., Sridhar, N., Giri, S. S., & Barman, D. (2019). Nutrient profile of five freshwater fish species. CABI Digital Library. [Link]

  • Dima, J. B., & Cantal, C. M. (2003). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 51(1), 173-177. [Link]

  • Sandell, L. L., & Moody, S. A. (2016). Enzymatic Metabolism of Vitamin A in Developing Vertebrate Embryos. Nutrients, 8(12), 793. [Link]

  • Sun, H., & Nathans, J. (2017). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Journal of Biological Chemistry, 292(6), 2136-2146. [Link]

  • Roos, N., Thilsted, S. H., & van Vliet, F. (2003). High vitamin A content in some small indigenous fish species in Bangladesh: perspectives for food-based strategies to reduce vitamin A deficiency. International journal of food sciences and nutrition, 54(4), 271-279. [Link]

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An In-depth Technical Guide to the Chromophore Basis of Rhodopsin vs. Porphyropsin Vision

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of Dim Light Vision

Vertebrate vision is a marvel of molecular engineering, initiated by the absorption of a photon by a visual pigment within a photoreceptor cell. These pigments are composed of an opsin protein and a covalently bound chromophore, a derivative of vitamin A. The nature of this chromophore dictates the spectral properties of the pigment and, consequently, the visual capabilities of the organism. While much of vision research has centered on rhodopsin, the visual pigment utilizing 11-cis retinal (derived from vitamin A1), a significant portion of the vertebrate world, particularly those in freshwater and amphibious environments, relies on a different paradigm: porphyropsin. Porphyropsin utilizes 11-cis 3,4-didehydroretinal (from vitamin A2) as its chromophore. This guide provides a detailed exploration of the molecular underpinnings, biochemical pathways, and functional consequences of the A1/A2-based visual systems, offering insights into this elegant mechanism of sensory adaptation.

The Molecular Core: A Tale of Two Chromophores

At the heart of the rhodopsin-porphyropsin systems are two distinct forms of vitamin A aldehyde.

  • Rhodopsin's Chromophore: 11-cis Retinal (A1) The canonical chromophore in most terrestrial and marine vertebrates is 11-cis retinal (A1). This polyene molecule is covalently linked to a lysine residue within the opsin's transmembrane domain via a Schiff base.[1][2] The specific amino acid environment of the opsin protein tunes the absorption maximum (λmax) of the resulting rhodopsin molecule.[3] Upon absorbing a photon, 11-cis retinal isomerizes to all-trans-retinal, triggering a conformational change in the opsin and initiating the phototransduction cascade.[4]

  • Porphyropsin's Chromophore: 11-cis 3,4-didehydroretinal (A2) Porphyropsin, found predominantly in freshwater fishes and amphibians, employs 11-cis 3,4-didehydroretinal (A2).[1][5][6] The key structural difference is an additional carbon-carbon double bond within the β-ionone ring of the A2 chromophore.[5][7] This seemingly minor alteration extends the conjugated system of the molecule, which has profound effects on its light-absorbing properties.[6][8]

Caption: Molecular structures of 11-cis retinal (A1) and 11-cis 3,4-didehydroretinal (A2).

Enzymatic Control: The Cyp27c1 Gateway to A2 Vision

For decades, the enzyme responsible for converting vitamin A1 to vitamin A2 remained elusive. Recent research has definitively identified it as Cyp27c1 , a member of the cytochrome P450 superfamily.[9][10]

  • Function and Location: Cyp27c1 is an oxidoreductase that catalyzes the 3,4-desaturation of all-trans-retinol (vitamin A1) to produce all-trans-3,4-didehydroretinol (vitamin A2).[11][12][13] This crucial conversion occurs within the retinal pigment epithelium (RPE), a cell layer adjacent to the photoreceptors.[5][10][14][15] The RPE then supplies the A2 chromophore to the photoreceptors for porphyropsin synthesis.[14][15]

  • Catalytic Efficiency: In vitro studies have demonstrated that Cyp27c1 can act on various retinoid substrates, but it most efficiently catalyzes the conversion of retinol (vitamin A1) to 3,4-didehydroretinol (vitamin A2), confirming its primary role in the rhodopsin-to-porphyropsin switch.[9]

G cluster_RPE Retinal Pigment Epithelium (RPE) A1 all-trans-Retinol (Vitamin A1) Cyp27c1 Cyp27c1 A1->Cyp27c1 Substrate A2 all-trans-3,4-didehydroretinol (Vitamin A2) Photoreceptor Photoreceptor Outer Segment A2->Photoreceptor Transport for Porphyropsin Synthesis Cyp27c1->A2 Product caption Cyp27c1 catalyzes the A1 to A2 conversion in the RPE.

Caption: The enzymatic conversion of Vitamin A1 to Vitamin A2 by Cyp27c1.

Functional Consequences and Ecological Significance

The exchange of an A1 for an A2 chromophore is not a simple substitution; it is a profound functional adaptation with significant trade-offs.

  • Spectral Red-Shift: The primary effect of using the A2 chromophore is a bathochromic, or red-shift, in the spectral sensitivity of the visual pigment.[5][16] This is particularly advantageous for species living in turbid freshwater environments, where particulate matter and dissolved organic compounds scatter shorter wavelengths of light, leaving a predominantly red-shifted light environment.[6][16] Porphyropsin-based vision allows these animals to better detect predators, prey, and mates in these conditions.[6]

  • Magnitude of the Shift: The extent of the red-shift is not uniform across all opsins. A remarkable feature of this system is that the longer the initial λmax of the A1-based pigment, the greater the red-shift upon switching to A2.[5]

Opsin ClassTypical A1 λmax (nm)Typical A2 λmax (nm)Red-Shift (nm)
SWS24324386
RH1 (Rods)50252725
LWS57562045
Data derived from studies on the northern leopard frog.[5]
  • Functional Trade-Offs: This enhanced red-sensitivity comes at a cost. Porphyropsin-based pigments exhibit:

    • Broader Absorption Bandwidth: The spectral absorption curve is wider.[5][16]

    • Decreased Photosensitivity: They are less efficient at capturing photons and initiating the visual cascade.[5][16]

    • Increased Thermal Noise: A2-based pigments are more prone to spontaneous activation in the absence of light, potentially limiting visual sensitivity in low-light conditions.[5][16]

The A1/A2 Visual Cycle: A Dynamic System

The visual cycle is the enzymatic pathway that regenerates the 11-cis chromophore after its photoisomerization to the all-trans form.[4][17][18] The A1/A2 system introduces an additional layer of complexity and adaptability to this cycle.

The process begins in the photoreceptor outer segment where light isomerizes 11-cis-retinal to all-trans-retinal. The all-trans-retinal is then reduced to all-trans-retinol and transported to the RPE.[4] It is within the RPE that the key divergence occurs. Here, all-trans-retinol can be either directly isomerized back to 11-cis-retinol or first converted to all-trans-3,4-didehydroretinol (vitamin A2) by Cyp27c1.[9][10] This A2 form is then isomerized to 11-cis-3,4-didehydroretinol and subsequently oxidized to 11-cis-3,4-didehydroretinal (the A2 chromophore). The appropriate 11-cis chromophore is then transported back to the photoreceptor to regenerate either rhodopsin or porphyropsin.

Many species can dynamically regulate the expression of Cyp27c1, thereby adjusting the ratio of A1 to A2 chromophores in their retinas to match changing environmental light conditions, a remarkable example of sensory plasticity.[5][7]

VisualCycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (Opsin + 11-cis-A1) Light Photon (hν) Rhodopsin->Light Porphyropsin Porphyropsin (Opsin + 11-cis-A2) Porphyropsin->Light ATR all-trans-Retinal Light->ATR Isomerization ATRol all-trans-Retinol ATR->ATRol Reduction ATRol_RPE all-trans-Retinol (A1) ATRol->ATRol_RPE Transport Cyp27c1 Cyp27c1 ATRol_RPE->Cyp27c1 cisRol_A1 11-cis-Retinol (A1) ATRol_RPE->cisRol_A1 Isomerization ATRol_A2 all-trans-3,4-didehydroretinol (A2) Cyp27c1->ATRol_A2 cisRol_A2 11-cis-3,4-didehydroretinol (A2) ATRol_A2->cisRol_A2 Isomerization cisRAL_A1 11-cis-Retinal (A1) cisRol_A1->cisRAL_A1 Oxidation cisRAL_A2 11-cis-3,4-didehydroretinal (A2) cisRol_A2->cisRAL_A2 Oxidation cisRAL_A1->Rhodopsin Regeneration cisRAL_A2->Porphyropsin Regeneration caption The integrated A1/A2 visual cycle.

Caption: Diagram of the visual cycle incorporating the A1/A2 chromophore switch.

Experimental Protocols: Analyzing Visual Pigments

Investigating the rhodopsin/porphyropsin systems requires robust biochemical and analytical techniques. Spectrophotometry is a cornerstone method for characterizing visual pigments.

Protocol: Spectrophotometric Analysis of Visual Pigments

This protocol outlines the fundamental steps for measuring the absorbance spectrum of a visual pigment extract to determine its λmax.

1. Preparation of Materials:

  • Buffer: A suitable buffer for solubilizing the pigment (e.g., phosphate buffer with a detergent like dodecyl maltoside).
  • Bleaching Agent: Hydroxylamine solution to react with the chromophore upon bleaching.
  • Spectrophotometer: A UV-Vis spectrophotometer capable of scanning from ~300 nm to ~700 nm.[19]
  • Cuvettes: Matched quartz or glass cuvettes.[19]
  • Light Source: A bright, white light source for bleaching the sample.

2. Sample Preparation (Under Dim Red Light):

  • Extraction: Dissect retinas and homogenize them in the buffer to extract the visual pigments. This can be followed by centrifugation steps to isolate the outer segment membranes.[20]
  • Solubilization: Solubilize the membrane-bound pigments using a detergent-containing buffer.
  • Clarification: Centrifuge the solubilized extract at high speed to remove any insoluble material. The supernatant contains the purified visual pigment.

3. Spectrophotometric Measurement:

  • Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes for baseline stability.[19]
  • Blanking: Fill a cuvette with the buffer solution (including the detergent) and use it to zero the spectrophotometer across the desired wavelength range.[19]
  • Initial Spectrum (Dark Spectrum): Transfer the pigment extract to a clean cuvette and record its absorbance spectrum. This spectrum represents the unbleached pigment. The peak of this curve is the initial λmax.
  • Bleaching: Expose the cuvette containing the sample to the bright light source for a sufficient time (e.g., 5-10 minutes) to completely photobleach the visual pigment. This isomerizes the 11-cis chromophore to the all-trans form, causing it to detach from the opsin.
  • Final Spectrum (Bleached Spectrum): Immediately after bleaching, record the absorbance spectrum of the same sample again.
  • Difference Spectrum: Subtract the bleached spectrum from the dark spectrum. The resulting difference spectrum provides a clean representation of the visual pigment's absorbance, free from the interference of non-photolabile compounds. The peak of the difference spectrum confirms the λmax.

4. Data Analysis:

  • The λmax value will indicate whether the pigment is primarily rhodopsin (~500 nm for rods) or porphyropsin (red-shifted, e.g., ~525 nm for rods).[8] A mixture of both will result in a broader peak at an intermediate wavelength.
  • For more detailed analysis of retinoid composition (A1 vs. A2 ratios), High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][21]

Conclusion

The rhodopsin-porphyropsin dichotomy is a classic example of molecular adaptation to diverse photic environments. The enzymatic switch from a vitamin A1 to a vitamin A2-based chromophore, mediated by Cyp27c1, allows a wide range of vertebrates to fine-tune their visual systems for optimal performance. For researchers in vision science and drug development, understanding this system provides critical insights into the structure-function relationships of G-protein coupled receptors, the mechanisms of spectral tuning, and the potential for developing novel therapeutics for retinal diseases by targeting specific enzymatic pathways within the visual cycle. The trade-offs associated with porphyropsin vision—namely decreased photosensitivity and increased noise—also offer a valuable model for studying the fundamental limits of visual performance.

References

  • Corbo, J. C. (2021). Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity. [Source not explicitly named, but content aligns with published reviews by this author]. [Link]

  • Corbo Lab. (2021, March 6). Vitamin A1/A2 chromophore exchange.
  • Enright, J. M., Toomey, M. B., Sato, S. Y., Temple, S. E., Allen, J. R., Fujiwara, R., ... & Corbo, J. C. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. eLife, 4, e07859. [Link]

  • Corbo, J. C., Enright, J. M., & Toomey, M. B. (2015). The molecular basis of the rhodopsin-porphyropsin switch. Investigative Ophthalmology & Visual Science, 56(7), 1362-1362. [Link]

  • Corbo Lab. (2021, March 6). Vitamin A1/A2 chromophore exchange.
  • Wald, G. (n.d.). Vitamin A2 In The Body George Wald The Porphyropsin Vsual System. [Link]

  • Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and Porphyropsin Fields In the Adult Bullfrog Retina. The Journal of general physiology, 58(4), 351–371. [Link]

  • Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and porphyropsin fields in the adult bullfrog retina. The Journal of general physiology, 58(4), 351–371. [Link]

  • Azuma, M., Azuma, K., & Seki, T. (1993). Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment. Comparative biochemistry and physiology. B, Comparative biochemistry, 105(1), 127–131. [Link]

  • Wikipedia. (n.d.). Retinal. [Link]

  • Wikipedia. (n.d.). CYP27C1. [Link]

  • Palczewski, K. (2001). Rhodopsin: Structural Basis of Molecular Physiology. Physiological Reviews, 81(1), 351-371. [Link]

  • Reuter, T., White, R. H., & Wald, G. (1971). Rhodopsin and Porphyropsin Fields In the Adult Bullfrog Retina. Semantic Scholar. [Link]

  • Hart, N. S. (2007). Avian Visual Pigments: Characteristics, Spectral Tuning, and Evolution. The American Naturalist, 169(S1), S3-S20. [Link]

  • Tsin, A. T., & Lam, D. M. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Journal of Experimental Zoology, 231(1), 111-115. [Link]

  • UNESCO. (n.d.). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. [Link]

  • ResearchGate. (2015). Rhodopsin, Methods and Protocols. [Link]

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor. MDPI. [Link]

  • University of Bristol. (n.d.). Retinal. [Link]

  • ResearchGate. (n.d.). THE PORPHYROPSIN VISUAL SYSTEM. [Link]

  • Wald, G. (1939). THE PORPHYROPSIN VISUAL SYSTEM. The Journal of general physiology, 22(6), 775–794. [Link]

  • Kefalov, V. J. (2012). Physiological Studies of the Interaction Between Opsin and Chromophore in Rod and Cone Visual Pigments. ResearchGate. [Link]

  • Wikipedia. (n.d.). Rhodopsin. [Link]

  • Mattle, D., Zeltina, A., Schertler, G. F., & Standfuss, J. (2015). Mammalian expression, purification, and crystallization of rhodopsin variants. Methods in molecular biology (Clifton, N.J.), 1271, 39–54. [Link]

  • Wikipedia. (n.d.). Visual cycle. [Link]

  • Mattle, D., Zeltina, A., Schertler, G. F., & Standfuss, J. (2015). Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants. SpringerLink. [Link]

  • National Library of Medicine. (n.d.). Rhodopsin : methods and protocols. [Link]

  • Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]

  • Slideshare. (n.d.). VITAMIN A & VISUAL CYCLE. [Link]

  • Grokipedia. (2026, January 7). CYP27C1. [Link]

  • Thompson, E. (1988). Ethological and ecological aspects of color vision. Behavioral and Brain Sciences, 11(1), 25-33. [Link]

  • Saari, J. C. (2016). Visual cycle proteins: Structure, function, and roles in human retinal disease. Journal of Biological Chemistry, 291(40), 20887–20895. [Link]

  • ResearchGate. (2013). The Biochemistry of the Visual Cycle. [Link]

  • wikiHow. (n.d.). How to Do Spectrophotometric Analysis. [Link]

  • GeneCards. (n.d.). CYP27C1 Gene. [Link]

  • Govardovskii, V. I. (1985). Approximation of visual pigment absorption spectra. Neurophysiology, 17(4), 324-331. [Link]

  • Henriksen, P., Frette, Ø., & Johnsen, G. (2015). Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution. PLoS ONE, 10(9), e0137645. [Link]

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Spectroscopic Properties of the 3,4-Dehydroretinaldehyde Chromophore: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic properties of the 3,4-dehydroretinaldehyde chromophore, a critical molecule in vision research and a valuable probe for understanding protein-chromophore interactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental photophysics of dehydroretinaldehyde, outlines key experimental methodologies, and provides insights into its behavior within biological systems.

Introduction: The Significance of 3,4-Dehydroretinaldehyde in Vision and Spectroscopy

3,4-Dehydroretinaldehyde, also known as retinal A2, is a derivative of retinal (retinal A1) distinguished by an additional carbon-carbon double bond within its β-ionone ring.[1] This seemingly subtle structural modification extends the conjugated π-electron system, leading to a significant red-shift in its absorption spectrum compared to retinal A1.[2] This property is the basis for its biological role in the visual systems of many freshwater fish and amphibians, where it forms the chromophore of the visual pigment porphyropsin.[3][4] The longer wavelength sensitivity of porphyropsin is an adaptation to the red-shifted light environment of turbid freshwater habitats.

Beyond its physiological importance, 3,4-dehydroretinaldehyde serves as a powerful spectroscopic tool. Its distinct absorption profile allows researchers to probe the steric and electronic environment of the retinal binding pocket in opsin proteins. By replacing the native retinal A1 with its A2 analogue, one can induce measurable spectral shifts that provide insights into the mechanisms of spectral tuning and the nature of the protein-chromophore interactions that are fundamental to vision.[2][5]

Intrinsic Spectroscopic Properties of 3,4-Dehydroretinaldehyde

The spectroscopic characteristics of 3,4-dehydroretinaldehyde in solution are governed by its extended polyene structure. Like other polyenes, its electronic absorption and emission properties are sensitive to the surrounding solvent environment.

UV-Visible Absorption Spectroscopy

The primary absorption band of 3,4-dehydroretinaldehyde arises from the π→π* electronic transition of its conjugated system. The position of the absorption maximum (λmax) is influenced by the polarity and polarizability of the solvent.[6][7] In non-polar solvents like hexane, the spectrum exhibits well-resolved vibronic fine structure, which is characteristic of a rigid, planar chromophore. As solvent polarity increases, this fine structure tends to broaden due to increased intermolecular interactions.[7]

A key aspect of polyene spectroscopy is the bathochromic (red) shift observed with increasing solvent polarizability.[6] This is due to dispersion forces (London forces) that stabilize the excited state more than the ground state, thereby reducing the energy gap for the electronic transition.

Table 1: UV-Visible Absorption Properties of 3,4-Dehydroretinaldehyde Isomers

IsomerSolventAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)Reference(s)
11-cis-3,4-didehydroretinaln-hexane~375-380 nmNot explicitly stated[3]
all-trans-3,4-didehydroretinalEthanol~385-390 nmNot explicitly stated[3]
Fluorescence Spectroscopy

The fluorescence of retinal analogues is generally weak due to the extremely rapid and efficient photoisomerization that occurs from the excited state, providing a non-radiative decay pathway that outcompetes fluorescence emission.[9] The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.[10]

For the closely related compound, all-trans-3,4-didehydroretinol (vitamin A2), the fluorescence quantum yield in hexane is exceptionally low at 0.0008, which is 37 times lower than that of all-trans-retinol.[11] This strongly suggests that the fluorescence quantum yield of 3,4-dehydroretinaldehyde is also very low, making its detection challenging. The low quantum yield is a direct consequence of the ultrafast cis-trans isomerization that is central to the biological function of retinal chromophores.[9]

Experimental Workflows and Methodologies

The study of 3,4-dehydroretinaldehyde's spectroscopic properties requires careful experimental design, from synthesis and purification to the execution of spectroscopic measurements.

Synthesis and Purification of 3,4-Dehydroretinaldehyde

A common route for preparing all-trans-3,4-didehydroretinal is through the oxidation of its corresponding alcohol, all-trans-3,4-didehydroretinol (vitamin A2), using manganese dioxide (MnO2).[3] The resulting all-trans isomer can then be converted to a mixture of isomers, including the biologically relevant 11-cis isomer, through photoisomerization.[3]

Experimental Protocol: Synthesis and Isomerization

  • Oxidation: Dissolve all-trans-3,4-didehydroretinol in a suitable organic solvent (e.g., hexane). Add activated manganese dioxide and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Once the reaction is complete, filter the mixture to remove the MnO2 and other solid residues.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude all-trans-3,4-didehydroretinal.

  • Photoisomerization: Dissolve the purified all-trans isomer in an appropriate solvent (e.g., ethanol) in a quartz cuvette. Irradiate the solution with a tungsten lamp at a controlled temperature (e.g., 4°C) to induce isomerization.[3]

  • Purification: The resulting mixture of isomers must be separated and purified, typically using HPLC.

Experimental Protocol: HPLC Purification of 3,4-Dehydroretinaldehyde Isomers

High-performance liquid chromatography is the method of choice for separating the various geometric isomers of 3,4-dehydroretinaldehyde.[3][12]

  • Column Selection: A normal-phase silica column is typically used for isomer separation.[13]

  • Mobile Phase: A non-polar mobile phase, such as n-hexane, with a small percentage of a more polar solvent, like diethyl ether or 2-propanol, is employed.[3][14] The exact composition of the mobile phase may need to be optimized to achieve baseline separation of the isomers.

  • Detection: The eluting isomers are detected using a UV-Vis detector set to a wavelength near the absorption maximum of the chromophore (e.g., 380 nm).[3]

  • Collection: Fractions corresponding to each isomer peak are collected for subsequent spectroscopic analysis. The purity of the collected fractions should be confirmed by re-injection into the HPLC system.[3]

Diagram: Experimental Workflow for 3,4-Dehydroretinaldehyde Preparation and Analysis

G cluster_synthesis Synthesis & Isomerization cluster_purification Purification cluster_analysis Spectroscopic Analysis start all-trans-3,4-didehydroretinol oxidation Oxidation (MnO2) start->oxidation all_trans_aldehyde all-trans-3,4-didehydroretinal oxidation->all_trans_aldehyde photoisomerization Photoisomerization all_trans_aldehyde->photoisomerization isomer_mixture Mixture of Isomers photoisomerization->isomer_mixture hplc HPLC Separation (Normal Phase) isomer_mixture->hplc cis_isomer 11-cis Isomer hplc->cis_isomer trans_isomer all-trans Isomer hplc->trans_isomer other_isomers Other Isomers hplc->other_isomers uv_vis UV-Vis Spectroscopy cis_isomer->uv_vis fluorescence Fluorescence Spectroscopy cis_isomer->fluorescence reconstitution Reconstitution with Opsin cis_isomer->reconstitution

Caption: Workflow for the synthesis, purification, and analysis of 3,4-dehydroretinaldehyde.

UV-Visible Spectroscopy Protocol

Accurate measurement of the absorption spectrum is fundamental to characterizing 3,4-dehydroretinaldehyde.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[6]

  • Solvent Selection: Use spectroscopic grade solvents to minimize background absorbance. The choice of solvent will influence the λmax and the fine structure of the spectrum.[15]

  • Sample Preparation: Prepare a stock solution of the purified 3,4-dehydroretinaldehyde isomer in the chosen solvent. Perform serial dilutions to obtain a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 arbitrary units).

  • Blank Correction: Use the same solvent as a blank to zero the spectrophotometer before measuring the sample absorbance.

  • Data Acquisition: Scan a range of wavelengths that covers the expected absorption band (e.g., 250-500 nm).

  • Data Analysis: Determine the λmax from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[16]

Fluorescence Spectroscopy Protocol

While the fluorescence of 3,4-dehydroretinaldehyde is expected to be weak, careful measurements can still provide valuable information.

  • Instrumentation: A sensitive spectrofluorometer is required.

  • Sample Preparation: Prepare a dilute solution of the chromophore in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Excitation Wavelength: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

  • Emission Scan: Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.[10][17] The comparative method involves measuring the integrated fluorescence intensities and absorbances of the sample and the standard under identical conditions. The quantum yield (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

3,4-Dehydroretinaldehyde in a Protein Environment: The Opsin Shift

When 11-cis-3,4-dehydroretinal binds to an opsin protein to form a visual pigment (porphyropsin), its absorption maximum undergoes a significant bathochromic shift, known as the "opsin shift." For example, the 11-cis isomer, which absorbs at approximately 375-380 nm in hexane, shifts to 520 nm upon binding to goldfish opsin.[3] This large shift of over 140 nm is a result of specific interactions between the chromophore and the amino acid residues lining the binding pocket of the protein.

The primary mechanism for this spectral tuning is the protonation of the Schiff base linkage formed between the aldehyde group of the retinal and a lysine residue in the opsin. This creates a positively charged chromophore, which, in conjunction with the electrostatic field provided by nearby charged and polar amino acid residues, modulates the energy difference between the ground and excited states of the chromophore, thereby "tuning" its absorption wavelength.

Diagram: The Opsin Shift Phenomenon

G cluster_free Free Chromophore cluster_bound Protein-Bound Chromophore free_chromophore 11-cis-3,4-dehydroretinal in solution free_spectrum λmax ≈ 380 nm opsin Opsin Binding free_chromophore->opsin Schiff Base Formation & Protonation bound_chromophore Porphyropsin (Chromophore + Opsin) bound_spectrum λmax = 520 nm opsin->bound_chromophore

Sources

The A1/A2 Chromophore Switch: A Masterclass in Vertebrate Visual Evolution and Sensory Plasticity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vertebrate vision is a testament to evolutionary adaptation, a sensory system finely tuned to the diverse photic environments of our planet. While the protein component of visual pigments, opsin, is a well-known modulator of spectral sensitivity, a parallel and equally significant mechanism exists: the exchange of the vitamin A-based chromophore. This guide delves into the evolutionary significance of the switch between 11-cis retinal (derived from Vitamin A1) and 11-cis 3,4-didehydroretinal (from Vitamin A2). We will explore the molecular underpinnings of this system, its profound impact on visual perception, the ecological pressures that have shaped its distribution across vertebrates, and the experimental methodologies required for its investigation. At the core of this adaptive plasticity is the enzyme Cytochrome P450 27C1 (Cyp27c1), whose expression acts as a molecular switch, enabling organisms to dynamically recalibrate their vision in response to environmental change.

The Molecular Foundation: Two Chromophores, Two Visual Realities

Vision is initiated when a photon is absorbed by a visual pigment within a photoreceptor cell (a rod or cone).[1][2] This pigment consists of an opsin protein bound to a light-sensitive chromophore.[1][3] In vertebrates, two such chromophores are utilized: Vitamin A1 (A1), also known as 11-cis retinal, and Vitamin A2 (A2), or 11-cis 3,4-didehydroretinal.[1][4]

The sole structural difference between A1 and A2 is an additional carbon-carbon double bond in the β-ionone ring of the A2 molecule.[4] This seemingly minor alteration has four major consequences when the chromophore is bound to an opsin protein.[1][3]

The Physicochemical Consequences of the A1 to A2 Conversion

Replacing the A1 chromophore with A2 fundamentally alters the properties of the visual pigment:

  • Red-Shifted Spectral Sensitivity: The most significant effect is a shift in the wavelength of maximal absorption (λmax) towards longer, redder wavelengths.[1][2][5] This allows the visual system to better detect light in environments where short-wavelength light has been scattered or absorbed.

  • Broadened Absorption Bandwidth: The A2-based pigment absorbs a wider range of wavelengths compared to its A1 counterpart.[1][3][5]

  • Decreased Photosensitivity: A2-based pigments are less efficient at capturing photons, representing a trade-off for the red-shifted sensitivity.[1][2][3]

  • Increased Thermal Noise: The A2 chromophore is less stable, leading to a higher rate of spontaneous isomerization in the absence of light, which can be perceived as "noise" by the visual system.[1][3]

These effects are summarized in the table below.

PropertyVitamin A1 (Retinal) PigmentVitamin A2 (3,4-didehydroretinal) PigmentEvolutionary Implication
Spectral Sensitivity (λmax) BaselineRed-shiftedAdaptation to long-wavelength light environments (e.g., turbid water).[2]
Absorption Bandwidth NarrowerBroaderIncreased range of detectable wavelengths.[1]
Photosensitivity HigherLowerA functional trade-off; less efficient in dim light.[2]
Thermal Stability HigherLower (Increased Noise)Potential for reduced signal-to-noise ratio in scotopic (dim light) vision.[1][3]
The Enzymatic Switch: Cytochrome P450 27C1 (Cyp27c1)

For decades, the enzyme responsible for converting A1 to A2 was unknown.[6] Recent research has definitively identified it as Cyp27c1 , a member of the cytochrome P450 superfamily.[7][8][9] This enzyme is primarily expressed in the retinal pigment epithelium (RPE), a cell layer crucial for supporting photoreceptor function and regenerating the chromophore in the visual cycle.[1][3][7]

Cyp27c1 catalyzes the 3,4-desaturation of vitamin A1 (all-trans-retinol) to produce vitamin A2 (all-trans-3,4-didehydroretinol).[7] This A2 is then processed through the visual cycle to generate the 11-cis 3,4-didehydroretinal chromophore used by opsins.[10] The expression of this single enzyme is therefore necessary and sufficient to mediate the dynamic spectral tuning of the entire visual system.[6]

G cluster_blood Circulation cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment A1_retinol_blood Vitamin A1 (Retinol) A1_retinol_rpe Vitamin A1 (Retinol) A1_retinol_blood->A1_retinol_rpe Uptake cyp27c1 Cyp27c1 A1_retinol_rpe->cyp27c1 visual_cycle Visual Cycle Enzymes (e.g., RPE65) A1_retinol_rpe->visual_cycle A2_retinol Vitamin A2 (3,4-didehydroretinol) A2_retinol->visual_cycle cyp27c1->A2_retinol 3,4-desaturation A1_retinal 11-cis Retinal (A1) visual_cycle->A1_retinal A2_retinal 11-cis 3,4-didehydroretinal (A2) visual_cycle->A2_retinal opsin Opsin A1_retinal->opsin A2_retinal->opsin pigment_A1 A1 Visual Pigment (Rhodopsin) opsin->pigment_A1 Binds A1 pigment_A2 A2 Visual Pigment (Porphyropsin) opsin->pigment_A2 Binds A2

Fig. 1: The Vitamin A1 to A2 Conversion Pathway.

Evolutionary History and Ecological Significance

The Cyp27c1-mediated A1/A2 switch is not a recent innovation; it is an ancient mechanism of sensory plasticity.[11] Studies on the sea lamprey (Petromyzon marinus), a jawless vertebrate that diverged from jawed vertebrates around 500 million years ago, show that it utilizes this same system to adapt its vision as it migrates between different aquatic habitats.[12][13] This suggests the A1/A2 switch was present in the early stages of vertebrate evolution.[11]

A Widespread Tool for Aquatic Adaptation

The use of Vitamin A2 is strongly correlated with life in aquatic environments where the ambient light is red-shifted, such as turbid rivers and freshwater lakes.[1][2][3] In these habitats, particulate and dissolved organic matter absorb and scatter shorter wavelengths (blue and green light), leaving a light environment dominated by longer wavelengths (yellow, orange, and red).[12] By switching to A2-based pigments, or "porphyropsins," animals can better match their photoreceptor sensitivity to the available light, enhancing contrast and visual acuity.[12]

This adaptation is prevalent in:

  • Freshwater Fishes: The vast majority of freshwater fish species utilize A2 pigments.[1][3]

  • Diadromous Species: Animals that migrate between saltwater and freshwater, such as salmon and eels, dynamically adjust their A1/A2 ratio to suit the environment they currently inhabit.[1][3]

  • Amphibians: Many amphibians use A2, particularly during their aquatic larval stages.[1]

Conversely, A2 is rare among marine species (where the water is typically clearer and blue-shifted) and almost entirely absent in birds and mammals.[1][3] The few exceptions in fully terrestrial reptiles, such as the lizard Anolis carolinensis, remain an area of active investigation, suggesting that the adaptive utility of this system may extend beyond aquatic light environments.[1][14][15]

A Dynamic System of Sensory Plasticity

It is critical to understand that this system is rarely a simple binary switch. Many species utilize both chromophores simultaneously, continuously modulating the A1/A2 ratio in response to various cues.[1][3] This allows for a continuous and fine-tuned adjustment of λmax on a physiological timescale.[1] Key environmental and physiological triggers that regulate cyp27c1 expression and the A1/A2 ratio include:

  • Photic Environment: Changes in light intensity, spectral quality, and photoperiod.[1]

  • Hormonal Signals: Thyroid hormone has been shown to be a potent inducer of cyp27c1 expression and the switch to A2 vision.[9][10]

  • Life History: Transitions between life stages, such as the metamorphosis of amphibians or the migration of salmonids.[7][12]

Experimental Workflows and Protocols

Investigating the A1/A2 chromophore system requires a multi-faceted approach combining biochemical analysis, molecular biology, and physiological measurement.

G cluster_biochem Biochemistry cluster_molbio Molecular Biology cluster_phys Physiology start Biological Sample (e.g., Fish) extraction Eye Dissection & Retinoid Extraction start->extraction rna_extraction RPE Dissection & RNA Extraction start->rna_extraction retina_prep Retinal Preparation start->retina_prep hplc HPLC Analysis extraction->hplc ratio Determine A1:A2 Ratio hplc->ratio result Correlate Gene Expression, Chromophore Content, & Spectral Sensitivity ratio->result qpcr RT-qPCR rna_extraction->qpcr expression Quantify cyp27c1 Expression qpcr->expression expression->result msp Microspectrophotometry (MSP) retina_prep->msp lambda_max Measure Photoreceptor λmax msp->lambda_max lambda_max->result

Fig. 2: Integrated Experimental Workflow.
Protocol: Analysis of Retinoid Composition by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the A1 and A2 retinoids in ocular tissues.[16][17]

Objective: To determine the relative ratio of Vitamin A1 and A2 (as retinol and retinyl esters) in eye tissue.

Methodology:

  • Sample Preparation (under dim red light):

    • Euthanize the animal according to approved institutional protocols.

    • Immediately dissect the eyes and place them in ice-cold phosphate-buffered saline (PBS).

    • Homogenize the whole eye or dissected RPE/retina in a glass homogenizer with a mixture of dichloromethane/methanol (2:1 v/v) to extract lipids and retinoids.

    • Add an equal volume of water to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes. Collect the lower organic phase containing the retinoids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Re-suspend the dried extract in a known, small volume of the HPLC mobile phase (e.g., hexane).

  • HPLC Analysis:

    • System: An HPLC system equipped with a normal-phase silica column (e.g., 4.6 x 250 mm) is typically used.[17]

    • Mobile Phase: An isocratic mobile phase, such as n-hexane containing a small percentage of a polar modifier like 1-octanol or dioxane, is effective for separating A1 and A2 isomers.[17] The exact composition should be optimized for the specific column and isomers of interest.

    • Injection: Inject 20-50 µL of the re-suspended sample extract.

    • Detection: Use a UV-Vis diode array detector. Monitor the elution profile at the characteristic absorbance maxima for retinols (approx. 325 nm for A1) and dehydroretinols (approx. 351 nm for A2).

    • Quantification: Identify peaks by comparing their retention times and spectral properties to those of authentic A1 and A2 standards. Calculate the A1/A2 ratio by integrating the peak areas.

Self-Validation: The protocol's integrity is maintained by running pure A1 and A2 standards to confirm retention times and spectral signatures before and after sample runs. Spiking a sample with a known amount of standard can also validate recovery efficiency.

Protocol: Quantifying cyp27c1 Gene Expression by RT-qPCR

Objective: To measure the relative abundance of cyp27c1 mRNA transcripts in the RPE.

Methodology:

  • RNA Extraction:

    • Dissect the RPE from the eye in RNase-free PBS.

    • Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA extraction kit (e.g., TRIzol, RNeasy).

    • Follow the manufacturer's protocol for RNA purification, including a DNase I treatment step to eliminate genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or microfluidic analysis.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Design and validate qPCR primers specific to the cyp27c1 gene of the species under investigation. Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.

    • Run the qPCR reaction on a real-time thermal cycler.

    • Data Analysis: Determine the quantification cycle (Cq) for cyp27c1 and one or more stably expressed reference genes (e.g., β-actin, GAPDH). Calculate the relative expression of cyp27c1 using the ΔΔCq method, normalizing to the reference gene(s).

Self-Validation: A "no-RT" control (a reaction mix using RNA that has not been reverse-transcribed) must be included to confirm the absence of genomic DNA amplification. A melt curve analysis at the end of the SYBR Green run validates the specificity of the amplification product.

Implications for Science and Therapeutics

The study of the A1/A2 switch offers profound insights into sensory evolution and adaptation. For researchers in ecology and evolutionary biology, it provides a powerful model system for understanding how organisms adapt their sensory apparatus to their environment in real-time.

For drug development professionals, while direct therapeutic intervention in the A1/A2 switch is not a current focus, the system holds significant value. Cyp27c1 is a member of the vast cytochrome P450 family, enzymes critical for drug metabolism and the synthesis of steroids and other lipids.[7] Understanding the regulation and function of Cyp27c1 can provide valuable insights into the broader mechanisms of P450 enzymes. Furthermore, the visual cycle is a specialized branch of retinoid metabolism, a pathway fundamental to development, immunity, and gene regulation.[18][19] Dysregulation of retinoid metabolism is implicated in numerous diseases, and the eye provides a contained and accessible system in which to study these processes.

Conclusion

The evolutionary switch from Vitamin A1 to Vitamin A2 in vision is a premier example of molecular adaptation. Governed by the expression of a single enzyme, Cyp27c1, this mechanism provides a remarkable degree of sensory plasticity, allowing a diverse array of vertebrate species to tune their vision to the specific spectral properties of their surroundings. From its ancient origins in early vertebrates to its dynamic deployment in modern fish and amphibians, the A1/A2 system underscores a fundamental principle of evolution: survival favors those who can not only see, but see what matters most. Continued research into this elegant biological switch will undoubtedly illuminate further principles of sensory ecology, enzyme function, and the intricate dance between an organism's genes and its environment.

References

  • Corbo, J. C. (2021). Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity. Developmental Biology, 475, 145–155. [Link]

  • Corbo Lab. (2021). Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity. Washington University School of Medicine. [Link]

  • Corbo, J. C. (2021). Vitamin A1/A2 chromophore exchange: Its role in spectral tuning and visual plasticity. PubMed. [Link]

  • Bowmaker, J. K. (2008). Evolution of vertebrate visual pigments. PubMed. [Link]

  • Corbo Lab. (2021). Vitamin A1/A2 chromophore exchange. [Link]

  • Wikipedia. (n.d.). CYP27C1. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). Cyp27c1 Is Sufficient to Convert Vitamin A 1 into Vitamin A 2. [Link]

  • Enright, J. M., et al. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. eScholarship, University of California. [Link]

  • Collin, S. P., et al. (2009). The evolution of early vertebrate photoreceptors. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Enright, J. M., et al. (2015). Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2. PubMed. [Link]

  • ResearchGate. (2017). The Evolution of Photoreceptors and Visual Photopigments in Vertebrates. [Link]

  • Morshedian, A., et al. (2017). Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity. U.S. Geological Survey. [Link]

  • Simões, B. F., et al. (2021). The Diversity and Adaptive Evolution of Visual Photopigments in Reptiles. Frontiers in Ecology and Evolution. [Link]

  • Morshedian, A., et al. (2017). Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity. Royal Society Open Science. [Link]

  • Morshedian, A., et al. (2017). Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity. National Institutes of Health. [Link]

  • Enright, J. M., et al. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. National Institutes of Health. [Link]

  • Wang, X., & Kretzschmar, D. (2021). Mechanisms of vitamin A metabolism and deficiency in the mammalian and fly visual system. Development. [Link]

  • Semantic Scholar. (2009). Figure 5 from The evolution of early vertebrate photoreceptors. [Link]

  • Wikipedia. (n.d.). Retinal. Retrieved January 14, 2026, from [Link]

  • Tsin, A. T., & Alvarez, R. A. (1986). Competition Between Retinol and 3,4-didehydroretinol for Esterification in Crude Pigment Epithelial Cell Fractions. PubMed. [Link]

  • Chang Lab. (n.d.). Spectral Tuning in Vertebrate Short Wavelength‐Sensitive 1 (SWS1) Visual Pigments. University of Toronto. [Link]

  • Wikipedia. (n.d.). Dehydroretinal. Retrieved January 14, 2026, from [Link]

  • Suzuki, T., & Makino-Tasaka, M. (1983). Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment. PubMed. [Link]

  • National Eye Institute. (2024). Molecular Mechanisms Section. [Link]

  • Britannica. (n.d.). Retinal | biochemistry. Retrieved January 14, 2026, from [Link]

  • Mirza, T., et al. (2014). Clinical significance and methods of analysis of vitamin a. International Journal of Basic Medical Sciences and Pharmacy. [Link]

  • Provencio, I., & Foster, R. G. (1993). Vitamin A2-based Photopigments Within the Pineal Gland of a Fully Terrestrial Vertebrate. PubMed. [Link]

  • Wikipedia. (n.d.). Vitamin A. Retrieved January 14, 2026, from [Link]

  • Provencio, I., Loew, E. R., & Foster, R. G. (1992). Vitamin A2-based visual pigments in fully terrestrial vertebrates. Vision Research. [Link]

  • Provencio, I., Loew, E. R., & Foster, R. G. (1992). Vitamin A2-based visual pigments in fully terrestrial vertebrates. PubMed. [Link]

  • Zonta, F., & Stancher, B. (1984). High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers. PubMed. [Link]

  • Kane, M. A., & Napoli, J. L. (2016). Analysis of Vitamin A and Retinoids in Biological Matrices. National Institutes of Health. [Link]

  • ResearchGate. (2002). Function of vitamin A in vertebrate development. [Link]

  • Encyclopedia.pub. (2024). Quantitative Vitamin A Analysis Approaches. [Link]

  • University of Hawai'i at Mānoa. (n.d.). 8.7 Vitamin A's Role in Vision. Introduction to Nutrition and Wellness. [Link]

  • American Optometric Association. (2020). Vitamin A beneficial for eyes, just not for preventing myopia. [Link]

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Methodological & Application

Application Note: High-Resolution Separation of Dehydroretinal Isomers by Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dehydroretinal Isomers in Vision

Dehydroretinal (3,4-didehydroretinal), also known as Vitamin A2 aldehyde, is a crucial chromophore in the visual pigments of many freshwater fish and amphibians.[1] Like retinal (Vitamin A1 aldehyde), its geometric isomers, particularly the 11-cis and all-trans forms, are fundamental to the molecular mechanism of vision. The conversion of the 11-cis isomer to the all-trans isomer upon photon absorption is the primary event that triggers the phototransduction cascade. Accurate separation and quantification of these isomers are paramount for research in visual biochemistry, understanding retinal diseases, and for the development of novel therapeutic agents targeting the visual cycle.

This application note provides a detailed, field-proven protocol for the high-resolution separation of dehydroretinal isomers using normal-phase high-performance liquid chromatography (NP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals who require a robust and reliable system for analyzing these light- and oxygen-sensitive compounds.

Scientific Principles: Why Normal-Phase HPLC?

The separation of geometric isomers like those of dehydroretinal presents a significant analytical challenge due to their identical mass and similar chemical properties. Normal-phase HPLC is exceptionally well-suited for this task for several key reasons:

  • Stationary Phase Polarity: NP-HPLC utilizes a polar stationary phase, typically unmodified silica gel. The hydroxyl groups on the silica surface provide active sites for interaction.

  • Differential Adsorption: The subtle differences in the three-dimensional structure and dipole moment of dehydroretinal isomers lead to differential adsorption onto the polar stationary phase. The more planar all-trans isomer interacts more strongly with the silica and is therefore retained longer than the bent cis isomers.

  • Mobile Phase Selectivity: A non-polar mobile phase, often a mixture of hexane with a polar modifier like diethyl ether or isopropanol, is used.[1][2] By carefully adjusting the concentration of the polar modifier, the elution strength can be finely tuned to achieve optimal resolution between the isomers. This level of selectivity is often superior to reversed-phase systems for this specific application.[3]

The inherent instability of retinoids necessitates careful sample handling. They are susceptible to isomerization induced by light, heat, and exposure to acids or oxygen.[2] Therefore, all procedures must be conducted under dim red light and with solvents that have been purged of oxygen to ensure the integrity of the isomeric composition.

Experimental Workflow & Protocol

The following protocol details a self-validating system for the extraction and analysis of dehydroretinal isomers from biological samples.

HPLC_Workflow cluster_prep Sample Preparation (Under Red Light) cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Rod Outer Segments) Homogenize Homogenization in Buffer Sample->Homogenize Extract Extraction with Hydroxylamine & Dichloromethane Homogenize->Extract Centrifuge Phase Separation (Centrifugation) Extract->Centrifuge Dry Evaporate Organic Phase (Under Nitrogen Stream) Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto NP-HPLC System Reconstitute->Inject Separate Isocratic Elution on Silica Column Inject->Separate Detect UV Detection at 340-380 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Identification (vs. Standards) Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for Dehydroretinal Isomer Analysis.

Protocol: Step-by-Step Methodology

1. Sample Preparation (Perform all steps under dim red light)

  • Rationale: To prevent light-induced isomerization of the target analytes. The use of hydroxylamine is critical as it reacts with the aldehyde group of dehydroretinal to form a more stable oxime derivative, preventing unwanted reactions and isomerization during extraction.[1][3]

    • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in a suitable buffer (e.g., phosphate-buffered saline).

    • Oxime Formation & Extraction: Add an equal volume of a freshly prepared hydroxylamine solution (e.g., 0.5 M in buffer) to the homogenate. Immediately add 3-4 volumes of an organic solvent like dichloromethane or a hexane/ethyl acetate mixture.[1]

    • Vortex & Centrifuge: Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction. Centrifuge at a low speed (e.g., 1,500 x g for 5 minutes) to separate the aqueous and organic phases.

    • Collection: Carefully collect the lower organic phase containing the dehydroretinyl oximes.

    • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen in a cool water bath.

    • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 100-200 µL) of the HPLC mobile phase.

2. HPLC System and Conditions

  • Rationale: A normal-phase silica column provides the necessary polarity for separating the isomers. The mobile phase, a mixture of a non-polar solvent (n-hexane) and a polar modifier (diethyl ether), allows for fine-tuning of the separation. An isocratic elution is sufficient and provides robust, reproducible results.[1][2]

ParameterRecommended SettingRationale
HPLC System Agilent 1200 Series or equivalentA standard, reliable HPLC system is required.
Column Normal-Phase Silica (e.g., Ultrasphere Silica, 5 µm, 4.6 x 250 mm)Provides the polar stationary phase essential for isomer separation.[1]
Mobile Phase 12% Diethyl Ether in n-Hexane (Isocratic)Offers excellent selectivity for dehydroretinal isomers.[1] The modifier percentage can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. Ambient or controlled at 25°CMaintaining a stable temperature ensures reproducible retention times.
Injection Vol. 20 µLA typical injection volume; can be adjusted based on sample concentration.
Detector UV/Vis or Diode Array Detector (DAD)For monitoring the absorbance of the conjugated polyene system of dehydroretinal.
Wavelength 340 nm - 380 nmDehydroretinal and its oxime derivatives exhibit strong absorbance in this range. A DAD allows for spectral confirmation.[1]

3. Data Analysis and Quantification

  • Standard Preparation: Prepare calibration standards of purified dehydroretinal isomers (e.g., 11-cis, 13-cis, all-trans) by dissolving them in the mobile phase. Protect these standards from light at all times.

  • Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the authentic standards.

  • Quantification: Generate a calibration curve for each isomer by plotting peak area against concentration. Use this curve to determine the concentration of each dehydroretinal isomer in the unknown samples.

Expected Results and Troubleshooting

Under the specified conditions, a baseline separation of the major dehydroretinal isomers should be achieved. The typical elution order on a silica column is 11-cis, followed by 13-cis, and finally the all-trans isomer, which is the most retained.

  • Poor Resolution: If peaks are not well-resolved, decrease the percentage of the polar modifier (diethyl ether) in the mobile phase. This will increase retention times and improve separation.

  • Broad Peaks: This may indicate issues with the column or sample degradation. Ensure the sample is fully dissolved in the mobile phase and consider using a guard column.

  • Isomerization: The presence of unexpected isomer peaks may indicate sample degradation. Re-evaluate the sample preparation procedure to ensure all steps are performed under dim red light and with fresh solvents.

Conclusion

This application note presents a robust and reliable normal-phase HPLC method for the separation and quantification of dehydroretinal isomers. The key to success lies in the meticulous sample preparation to prevent isomerization and the fine-tuning of the mobile phase composition to achieve optimal chromatographic resolution. This method provides an essential tool for researchers investigating the biochemistry of vision and for professionals in drug development working on retinoid-based therapeutics.

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 49(5), 1120–1129. Available from: [Link]

  • Fong, S. L., Tsin, A. T., Bridges, C. D., & Liou, G. I. (1986). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Vision research, 26(1), 125–131. Available from: [Link]

  • Miyagi, Y., Yokoyama, H., Shiraishi, H., Matsumoto, M., & Ishii, H. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of chromatography. B, Biomedical sciences and applications, 757(2), 365–368. Available from: [Link]

  • Waters Corporation. (n.d.). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Available from: [Link]

  • Lee, M. J., Chen, H., & Shih, M. K. (2002). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid in biological samples by high-performance liquid chromatography. Journal of Food and Drug Analysis, 10(4). Available from: [Link]

  • Brtko, J., & Dvorak, Z. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36(3), 133-137. Available from: [Link]

  • Palczewska, G., & Palczewski, K. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Retinoids (pp. 161-173). Humana Press. Available from: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Vitamin A and Vitamin E Isomers using GB Method - HPLC. Available from: [Link]

  • Hossain, M. B., et al. (2022). Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils. Food Additives & Contaminants: Part A, 39(8), 1405-1417. Available from: [Link]

  • LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds. Available from: [Link]

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Application Notes and Protocols for the Synthesis of 11-cis-3,4-didehydroretinal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

11-cis-3,4-didehydroretinal, also known as Vitamin A2 aldehyde, is a critical chromophore in the visual pigments of many freshwater vertebrates.[1][2][3] Its unique conjugated system, with an additional double bond in the β-ionone ring compared to 11-cis-retinal (Vitamin A1), results in a red-shifted absorbance spectrum of the corresponding visual pigments.[4] This property makes it a valuable tool for researchers studying the molecular mechanisms of vision, the evolution of visual systems, and the structure-function relationships of opsins. This document provides a detailed protocol for the chemical synthesis of 11-cis-3,4-didehydroretinal, offering insights into the underlying chemical principles and practical considerations for its successful preparation and purification.

Introduction: The Significance of 11-cis-3,4-didehydroretinal in Vision Science

The visual cycle is a fundamental biochemical pathway that regenerates the light-sensitive chromophore, 11-cis-retinal, which is essential for vision.[5][6] The initial event in vision is the photoisomerization of 11-cis-retinal to all-trans-retinal, triggering a conformational change in the opsin protein and initiating the phototransduction cascade.[3][7][8] While mammals exclusively use 11-cis-retinal, many other vertebrates utilize 11-cis-3,4-didehydroretinal.[3] The presence of this additional double bond in the β-ionone ring of 3,4-didehydroretinal extends the conjugated system, leading to a bathochromic (red) shift in the absorption maximum of the visual pigment.[4]

The ability to synthesize 11-cis-3,4-didehydroretinal is paramount for a variety of research applications, including:

  • Structure-Function Studies of Opsin: By incorporating synthetic 11-cis-3,4-didehydroretinal into different opsin proteins, researchers can investigate how the protein environment modulates the spectral properties of the chromophore.[2]

  • Evolutionary Biology: The distribution of A1 and A2-based visual pigments across different species provides insights into the evolutionary adaptation of vision to various light environments.

  • Development of Novel Therapeutic Agents: Understanding the interactions between retinoids and opsins is crucial for the development of treatments for retinal diseases.

Due to the inherent instability of cis-retinoids, which are sensitive to light, heat, and oxygen, their synthesis requires careful execution and specialized techniques.[7][9] This guide outlines a robust and reproducible protocol for the synthesis of 11-cis-3,4-didehydroretinal, adapted from established methodologies.

Synthetic Strategy Overview

The synthesis of 11-cis-3,4-didehydroretinal is a multi-step process that requires careful control of stereochemistry to obtain the desired 11-cis isomer. A common and effective strategy involves the semi-hydrogenation of an 11-yne-retinoid precursor.[7][9] This approach offers good stereoselectivity for the cis-double bond.

The overall workflow can be summarized as follows:

Synthesis_Workflow A Starting Material (e.g., β-ionone derivative) B Introduction of 3,4-didehydro moiety A->B Dehydrogenation C Side Chain Elongation (e.g., Wittig or Horner-Wadsworth-Emmons reaction) B->C Coupling D Formation of 11-yne-retinoid precursor C->D Further Elongation E Stereoselective Semi-hydrogenation D->E Reduction F Oxidation to Aldehyde E->F Oxidation G Purification (HPLC) F->G Chromatography H Final Product: 11-cis-3,4-didehydroretinal G->H Isolation

Caption: Overall synthetic workflow for 11-cis-3,4-didehydroretinal.

Detailed Experimental Protocol

Caution: All procedures involving retinoids should be performed under dim red light or in the dark to prevent photoisomerization. Solvents should be deoxygenated, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Part 1: Synthesis of the 11-yne-3,4-didehydroretinoid Precursor

This part of the synthesis focuses on constructing the carbon skeleton with the characteristic 3,4-didehydro-β-ionone ring and the alkyne functionality at the C11-C12 position. The specific starting material and reaction sequence can vary, but a representative pathway is outlined below.

Step 1.1: Preparation of a 3,4-didehydro-β-ionone derivative.

The introduction of the double bond at the 3,4-position of the β-ionone ring is a key initial step. This can be achieved through various dehydrogenation reactions on a suitable β-ionone precursor.

Step 1.2: Side-chain elongation to form the C15 intermediate.

A common method for extending the side chain is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting the 3,4-didehydro-β-ionone derivative with a suitable phosphonate ylide to introduce a portion of the polyene chain.

Step 1.3: Introduction of the 11-yne functionality.

Further elongation and introduction of the triple bond at the C11-C12 position can be accomplished through coupling reactions, such as Sonogashira coupling, or by building the side chain with synthons already containing the alkyne.

Part 2: Stereoselective Semi-hydrogenation

This is the most critical step for establishing the 11-cis geometry. The use of a poisoned catalyst or specific reducing agents is essential to prevent over-reduction to the fully saturated alkane and to favor the formation of the cis-alkene.

Step 2.1: Activated Zinc Reduction.

A reliable method for the semi-hydrogenation of 11-yne-retinoid precursors is the use of activated zinc dust, often with the addition of copper and silver salts.[7] This non-photochemical method provides good yields and high stereoselectivity for the 11-cis isomer.[7][9]

  • Procedure:

    • Suspend activated zinc dust in an appropriate solvent (e.g., aqueous methanol).

    • Add a solution of the 11-yne-3,4-didehydroretinoid precursor to the zinc suspension.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).

    • Filter the reaction mixture to remove the zinc dust.

    • Extract the product with an organic solvent (e.g., hexane or diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 11-cis-3,4-didehydroretinol.

Part 3: Oxidation to 11-cis-3,4-didehydroretinal

The final step is the oxidation of the alcohol functionality of the retinoid to the aldehyde. A mild oxidizing agent is required to avoid isomerization of the delicate 11-cis double bond.

Step 3.1: Manganese Dioxide Oxidation.

Manganese dioxide (MnO₂) is a commonly used and effective reagent for the selective oxidation of allylic alcohols to aldehydes without affecting the double bonds.

  • Procedure:

    • Dissolve the crude 11-cis-3,4-didehydroretinol in a suitable solvent (e.g., dichloromethane or hexane).

    • Add activated manganese dioxide to the solution.

    • Stir the mixture vigorously at room temperature. The reaction progress should be monitored carefully by TLC or HPLC to avoid over-oxidation.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 11-cis-3,4-didehydroretinal.

Purification and Characterization

The crude product will likely be a mixture of isomers. Purification by High-Performance Liquid Chromatography (HPLC) is essential to isolate the pure 11-cis-3,4-didehydroretinal.

HPLC Purification
  • Column: A normal-phase silica column is typically used for the separation of retinoid isomers.[10][11][12]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed.[10][12] The exact ratio should be optimized to achieve good separation of the isomers.

  • Detection: A UV-Vis detector set to the absorbance maximum of the retinoids (around 360-380 nm) is used for detection.[12]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Inject the sample onto the HPLC column.

    • Collect the fractions corresponding to the 11-cis-3,4-didehydroretinal peak. The elution order of the isomers should be determined using standards if available.

    • Combine the pure fractions and evaporate the solvent under a stream of argon or nitrogen.

Characterization

The identity and purity of the final product should be confirmed by:

  • UV-Vis Spectroscopy: The absorbance spectrum in a suitable solvent (e.g., ethanol or hexane) should be recorded and compared to literature values.

  • ¹H NMR Spectroscopy: To confirm the structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

Quantitative Data Summary

ParameterValue/RangeNotes
Starting Material 3,4-didehydro-β-ionone derivativePurity should be >95%
Semi-hydrogenation Reagent Activated Zinc (Cu/Ag)Provides high stereoselectivity for the 11-cis isomer.[7]
Oxidizing Agent Manganese Dioxide (MnO₂)Mild and selective for allylic alcohols.
HPLC Column Normal-phase silicaFor isomeric separation.[10][11]
Mobile Phase Hexane/Ethyl Acetate gradientOptimized for isomer resolution.
Expected Yield 10-30% (overall)Yields can vary depending on the specific reaction conditions and scale.
Purity (post-HPLC) >98%Determined by HPLC analysis.

Troubleshooting and Expert Insights

  • Low Yields in Semi-hydrogenation: This could be due to inactive zinc dust or over-reduction. Ensure the zinc is freshly activated. Monitor the reaction closely to stop it once the starting material is consumed.

  • Isomerization during Oxidation: Over-exposure to the oxidizing agent or heat can cause isomerization. Use a fresh, highly active batch of MnO₂ and maintain the reaction at room temperature.

  • Poor Separation on HPLC: Adjust the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary. Ensure the column is properly equilibrated.

  • Product Degradation: Retinoids are highly sensitive to light and air. Handle the product under inert gas and in the dark as much as possible. Store the final product at low temperatures (-20°C or -80°C) under argon.

Conclusion

The synthesis of 11-cis-3,4-didehydroretinal is a challenging but achievable process for researchers with a good understanding of organic synthesis techniques. The protocol outlined in this application note provides a reliable framework for its preparation. The key to success lies in the careful control of reaction conditions, particularly during the stereoselective semi-hydrogenation and oxidation steps, as well as meticulous purification by HPLC. The availability of synthetic 11-cis-3,4-didehydroretinal will continue to be a valuable asset for advancing our understanding of the molecular basis of vision.

References

  • Borhan, B., Souto, M. L., Um, J. M., Zhou, B., & Nakanishi, K. (n.d.). Efficient Synthesis of 11-cis-Retinoids. Columbia University.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and In Vitro Use of 11-cis-Retinol. BenchChem.
  • Saari, J. C. (n.d.). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
  • ResearchGate. (n.d.). HPLC separation of retinoids for 1-month-old 11-cis-rdh mice. ResearchGate.
  • Kefalov, V. J., et al. (n.d.). Chromophore switch from 11-cis-dehydroretinal (A2) to 11-cis-retinal (A1) decreases dark noise in salamander red rods. NIH.
  • Kono, M., et al. (2009). The Action of 11-cis-Retinol on Cone Opsins and Intact Cone Photoreceptors. PMC - NIH.
  • Fulton, B. S., & Rando, R. R. (1987). Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes. Biochemistry, 26(24), 7938–7945.
  • (2017). Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles. Undergraduate Research Journal.
  • Tsin, A. T., & Suzuki, T. (n.d.). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. PMC - NIH.
  • Kono, M., et al. (n.d.). 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. NIH.
  • Wikipedia. (n.d.). Retinal. Wikipedia.
  • Kay, M. A., et al. (2012). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). PNAS.
  • Palczewska, G., et al. (n.d.). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Springer.
  • ResearchGate. (n.d.). Retinoid cycle of retina. The visual chromophore 11-cis-retinal forms a... ResearchGate.
  • Palczewski, K. (2018). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Portland Press.

Sources

Topic: Quantitative Analysis of 3,4-dehydroretinaldehyde in Retinal Tissue by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and highly sensitive method for the quantification of 3,4-dehydroretinaldehyde (A2-retinaldehyde) in biological matrices, specifically retinal tissue. Leveraging the specificity and sensitivity of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this protocol provides a complete workflow from tissue extraction to data analysis. We address the unique challenges associated with retinoid analysis, including their inherent instability and the complexities of quantifying endogenous molecules. This document is intended for researchers, scientists, and drug development professionals requiring precise measurement of retinoids involved in the visual cycle.

Scientific Introduction: The Significance of Dehydroretinaldehyde

The visual cycle is a critical enzymatic pathway that regenerates the 11-cis-retinal chromophore required for light detection in photoreceptor cells.[1][2] This process, primarily known as Wald's visual cycle, relies on vitamin A1 (retinol) and its aldehyde form, retinal. However, a parallel visual cycle utilizing vitamin A2 (3,4-dehydroretinol) and its aldehyde, 3,4-dehydroretinaldehyde, exists in many vertebrate species, including freshwater fish, amphibians, and reptiles. The presence and ratio of these two chromophores can shift the spectral sensitivity of visual pigments.

This compound plays a crucial role in modulating visual function, and its dysregulation may be implicated in various retinopathies. Accurate quantification of this specific retinoid in retinal tissue is therefore essential for understanding retinal health, the mechanisms of vision, and the pathophysiology of retinal diseases.[3][4] The inherent chemical instability of retinoids, which are susceptible to degradation by light, heat, and oxidation, necessitates meticulous handling and a highly optimized analytical method.[5]

Principle of the Method

This method employs isotope dilution UHPLC-MS/MS for the definitive quantification of this compound. The workflow involves:

  • Tissue Homogenization & Extraction: Efficiently liberating the analyte from the complex retinal tissue matrix using liquid-liquid extraction.

  • In-situ Derivatization: Stabilizing the reactive aldehyde group of this compound by converting it to an O-ethyloxime derivative, which enhances chromatographic performance and stability.[6][7]

  • Chromatographic Separation: Utilizing a reverse-phase UHPLC column to achieve baseline separation of the analyte from isomers and other endogenous interferences.

  • Mass Spectrometric Detection: Employing a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection. Quantification is performed relative to a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Tissue Retinal Tissue Sample (≤ 20 mg) Homogenize Homogenization in PBS with Antioxidants Tissue->Homogenize Spike Spike with Internal Standard (d5-A2-Retinaldehyde) Homogenize->Spike Derivatize In-situ O-Ethyloxime Derivatization Spike->Derivatize Extract Liquid-Liquid Extraction (Hexane) Derivatize->Extract Dry Evaporation under N2 Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject UHPLC UHPLC Separation (C18 Column) Inject->UHPLC MS Ionization (APCI) UHPLC->MS MSMS MS/MS Detection (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Final Concentration (pmol/g tissue) Quantify->Report

Caption: Overall experimental workflow for this compound analysis.

Materials and Reagents

ItemSupplierNotes
3,4-DehydroretinaldehydeSanta Cruz BiotechnologyOr equivalent. Handle under dim red light.
Custom Stable Isotope ISToronto Research Chemicalse.g., 3,4-Dehydroretinaldehyde-d5.
O-ethylhydroxylamine HClSigma-AldrichFor derivatization.
Butylated Hydroxytoluene (BHT)Sigma-AldrichAntioxidant.
HPLC Grade HexaneFisher ScientificFor extraction.
HPLC Grade AcetonitrileFisher ScientificMobile Phase B.
HPLC Grade WaterFisher ScientificMobile Phase A.
Formic Acid (LC-MS Grade)Fisher ScientificMobile Phase Modifier.
Phosphate-Buffered Saline (PBS)GibcoFor homogenization.
Nitrogen Gas (UHP)AirgasFor solvent evaporation.

Critical Note on Handling: Retinoids are highly sensitive to UV light, oxygen, and heat.[8][9] All procedures involving standards or samples must be performed under dim red light or in amber glassware. Samples should be kept on ice or at 4°C whenever possible, and antioxidant (BHT) should be included in solvents to prevent degradation.[10]

Detailed Experimental Protocols

Preparation of Standards and Reagents
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in ethanol with 0.1% BHT. Store in amber vials at -80°C.

  • Derivatization Reagent (0.2 M): Prepare fresh by dissolving O-ethylhydroxylamine HCl in pyridine.

  • Calibration Standards: Prepare a serial dilution of the this compound stock solution in a surrogate matrix.

    • Rationale for Surrogate Matrix: Since retinal tissue is an endogenous matrix, a true "blank" is unavailable.[11][12] A suitable surrogate matrix, such as 5% bovine serum albumin (BSA) in PBS or charcoal-stripped serum, must be used to construct the calibration curve.[13][14] The validity of this approach relies on demonstrating parallelism between the surrogate and the authentic matrix.[14][15]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analyte into a pooled retinal tissue homogenate.

Sample Preparation from Retinal Tissue

This protocol is adapted from established ocular tissue dissection and homogenization methods.[16][17][18]

  • Dissection: On an ice-cold plate under a dissecting microscope, enucleate the eye. Make a circumferential incision posterior to the limbus to remove the anterior segment and lens.[18]

  • Retina Isolation: Gently peel the neural retina away from the retinal pigment epithelium (RPE) layer using fine-tipped forceps.[16]

  • Homogenization:

    • Immediately place the isolated retina (typically 15-35 mg) into a pre-weighed 2 mL amber tube containing 500 µL of ice-cold PBS with 0.1% BHT.

    • Add the internal standard (e.g., 10 µL of 100 ng/mL d5-dehydroretinaldehyde).

    • Homogenize using a bead beater or ultrasonic probe until no visible tissue remains. Keep the sample on ice throughout.

  • Derivatization:

    • Add 50 µL of 0.2 M O-ethylhydroxylamine HCl solution to the homogenate.

    • Vortex and incubate at room temperature for 30 minutes in the dark. This step converts the aldehyde to a more stable O-ethyloxime.[6][7]

  • Extraction:

    • Add 1.2 mL of hexane containing 0.1% BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic (hexane) layer to a clean amber tube.[19]

  • Evaporation & Reconstitution:

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

    • Transfer to an amber autosampler vial for analysis.

UHPLC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
UHPLC System Agilent 1290 Infinity II or equivalentHigh pressure capabilities for improved resolution and speed.
Column Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 x 100 mm, 1.8 µm)C18 provides excellent retention for nonpolar retinoids.
Column Temp. 40°CEnsures reproducible retention times.
Autosampler Temp. 4°CMaintains sample integrity pending injection.[19]
Injection Vol. 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode.
Flow Rate 0.4 mL/min
Gradient 60% B to 95% B over 10 min, hold 2 min, re-equilibrateOptimized to separate retinoid isomers.[19]
Mass Spectrometer SCIEX QTRAP 6500+ or equivalentHigh sensitivity is required for low-level endogenous analytes.
Ion Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion ModeAPCI is often superior for nonpolar molecules like retinoids.[19][20]
Source Temp. 350°C
MRM Transitions See Table below

Table 1: Example MRM Transitions for this compound-O-ethyloxime (Note: These transitions must be empirically optimized by infusing pure standards)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound-O-ethyloximem/z 328.2m/z 267.2 (Quantifier)25
m/z 159.1 (Qualifier)35
d5-Dehydroretinaldehyde-O-ethyloxime (IS)m/z 333.2m/z 272.225

Method Validation

A rigorous validation is required to ensure the reliability of quantitative data for endogenous compounds, following regulatory guidance principles.[11][15]

ParameterAcceptance CriteriaPurpose
Linearity R² > 0.99 over 8 non-zero calibratorsDefines the quantifiable range of the assay.
Sensitivity (LLOQ) S/N > 10; Precision < 20%; Accuracy ±20%The lowest concentration that can be reliably measured.[15]
Precision & Accuracy Within-run and between-run precision (CV) < 15%; Accuracy ±15%Assesses the repeatability and correctness of the method.
Matrix Effect CV of IS-normalized matrix factor < 15%Ensures that co-eluting matrix components do not suppress or enhance the analyte signal.
Recovery Consistent and reproducible across the concentration rangeMeasures the efficiency of the extraction process.
Stability Analyte concentration within ±15% of initial after storageEvaluates stability under various conditions (bench-top, freeze-thaw, long-term). Retinoid stability is a known concern.[5]

Table 2: Example Method Validation Summary Data

ParameterResult
Linear Range 0.05 - 50 ng/mL
Correlation Coefficient (R²) 0.998
LLOQ 0.05 ng/mL
Intra-day Precision (CV%) 4.5 - 8.2%
Inter-day Precision (CV%) 6.1 - 9.5%
Accuracy (%) 92.7 - 106.3%
Mean Extraction Recovery 88%

The Vitamin A2 Visual Cycle

The analysis of this compound is biologically contextualized by its role in the Vitamin A2 visual cycle, which operates in parallel to the canonical Vitamin A1 cycle.

VisualCycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment at_ROH_A2 all-trans-3,4-dehydroretinol (Vitamin A2) c11_ROH_A2 11-cis-3,4-dehydroretinol at_ROH_A2->c11_ROH_A2 Isomerase c11_RAL_A2 11-cis-3,4-dehydroretinaldehyde c11_ROH_A2->c11_RAL_A2 11-cis-RDH (Oxidation) Rhodopsin_A2 Porphyropsin (Opsin + 11-cis-A2) c11_RAL_A2->Rhodopsin_A2 Transport & Binding at_RAL_A2 all-trans-3,4-dehydroretinaldehyde Rhodopsin_A2->at_RAL_A2 Light (hν) Photoisomerization at_ROH_A2_photo all-trans-3,4-dehydroretinol at_RAL_A2->at_ROH_A2_photo all-trans-RDH (Reduction) at_ROH_A2_photo->at_ROH_A2 Transport

Caption: Simplified diagram of the Vitamin A2 visual cycle.

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(3), 587–598. [Link]

  • Kromdijk, W., & Rosing, H. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Taylor, A. (2024). Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. Andy Taylor Facials. [Link]

  • Niessen, W. M. A., & van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Chromatographia Supplement, 68(S1), S9-S17. [Link]

  • Kromdijk, W., & Rosing, H. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. KU Leuven Lirias. [Link]

  • Let's Make Beauty. (2024). Formulating with Retinol: Stability Tips for Maximum Efficacy. letsmakebeauty.com. [Link]

  • Yalnouti, Y. (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis, 130, 154-162. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. BioPharma Services. [Link]

  • Lee, S. A., Belyaeva, O. V., & Kedishvili, N. Y. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Analytical Biochemistry, 492, 42-47. [Link]

  • Korouchtsidi, C. (2024). Storing Retinol: Best Practices to Maintain Its Effectiveness. BuyCosmetics.CY. [Link]

  • Lee, S. A., Belyaeva, O. V., & Kedishvili, N. Y. (2015). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. Analytical Biochemistry, 485, 1-6. [Link]

  • Al-Zubaidi, A. M. (2022). MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. [Link]

  • Roskar, R., et al. (2022). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]

  • KBL Cosmetics. (2024). How do you stabilize retinol in a cream formulation?. kblcosmetics.com. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. sciex.com. [Link]

  • Lee, S. A., & Palczewski, K. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Nutrients, 8(11), 746. [Link]

  • Wikipedia. (n.d.). Visual cycle. Wikipedia. [Link]

  • Lee, S. A., & Palczewski, K. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. PubMed. [Link]

  • Parker, R. O., & Crouch, R. K. (2010). Retinol dehydrogenases (RDHs) in the visual cycle. Experimental Eye Research, 91(6), 788–797. [Link]

  • Kiser, P. D., et al. (2017). The role of retinol dehydrogenase 10 in the cone visual cycle. Scientific Reports, 7(1), 2445. [Link]

  • Jha, N. K., et al. (2022). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. Bio-protocol, 12(11), e4432. [Link]

  • ResearchGate. (n.d.). Results of the targeted UHPLC/MS analysis on retinal and retinoic acids... [Link]

  • protocols.io. (2023). Retina and RPE/Choroid RNA Extraction Protocol. protocols.io. [Link]

  • ResearchGate. (n.d.). Results of the targeted UHPLC/MS analysis of retinal and retinoic acids... [Link]

  • Asadi, M. H., et al. (2014). A proper protocol for isolation of retinal pigment epithelium from rabbit eyes. Journal of Research in Medical Sciences, 19(1), 59–64. [Link]

  • JoVE. (2024). The extraction of retinal stem cells from the ocular tissue of mice. YouTube. [Link]

  • George, A. S., et al. (2024). A Simplified Method for Isolation and Culture of Retinal Pigment Epithelial Cells from Adult Mice. Bio-protocol, 14(10), e4999. [Link]

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Spectroscopic characterization of dehydroretinal stereoisomers.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Spectroscopic Characterization of Dehydroretinal Stereoisomers

Audience: Researchers, scientists, and drug development professionals in vision science, biochemistry, and pharmacology.

Introduction: The Significance of 3,4-Dehydroretinal and its Isomers

3,4-Dehydroretinal, also known as Vitamin A2 aldehyde, is a critical chromophore in the visual systems of many freshwater fish, amphibians, and reptiles.[1] It is an analog of retinal (Vitamin A1 aldehyde) distinguished by an additional carbon-carbon double bond within its β-ionone ring.[2] This structural modification results in a significant red-shift (bathochromic shift) in its light absorption, adapting the vision of these species to the longer-wavelength light prevalent in their aquatic environments.

The biological activity of dehydroretinal is exclusively dependent on its geometric configuration. The visual cycle, a complex enzymatic pathway, ensures the regeneration of the light-sensitive 11-cis isomer, which is the form that binds to the opsin protein to form the visual pigment porphyropsin.[3][4] Upon absorption of a photon, 11-cis-dehydroretinal undergoes an ultrafast isomerization to the all-trans form, triggering the conformational changes in opsin that initiate the nerve impulse of vision.[4]

Given that each stereoisomer (e.g., all-trans, 11-cis, 13-cis, 9-cis) possesses unique physicochemical properties and biological activities, their accurate identification and characterization are paramount. This guide provides a comprehensive overview of the key spectroscopic techniques and detailed protocols for the unambiguous characterization of dehydroretinal stereoisomers. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Foundational Workflow: From Sample to Structure

The characterization of dehydroretinal isomers is a multi-step process. Retinoids are notoriously sensitive to light, oxygen, and heat, which can cause unintended isomerization or degradation.[5] Therefore, a validated workflow is essential for preserving the integrity of each isomer prior to and during analysis.

G cluster_prep Sample Preparation & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesis or Extraction hplc HPLC Separation of Isomers synthesis->hplc Crude Mixture collection Isomer Fraction Collection hplc->collection Pure Isomers uv_vis UV-Vis Spectroscopy (λmax, Identification) collection->uv_vis nmr NMR Spectroscopy (¹H, ¹³C - Structure) collection->nmr cd Circular Dichroism (Chirality, Conformation) collection->cd ms Mass Spectrometry (Molecular Weight) collection->ms fluorescence Fluorescence Spectroscopy (Emissive Properties) collection->fluorescence integration Data Integration uv_vis->integration nmr->integration cd->integration ms->integration fluorescence->integration confirmation Structural Confirmation integration->confirmation

Caption: General workflow for the characterization of dehydroretinal stereoisomers.

UV-Visible Absorption Spectroscopy: A First Fingerprint

Expertise & Causality: UV-Vis spectroscopy is the most direct method for initially identifying and quantifying retinoid isomers. The extensive π-conjugated system of dehydroretinal results in strong absorption in the 350-410 nm range. The key principle is that the planarity and effective length of this conjugated system are altered by the geometry of the double bonds. The all-trans isomer, being the most planar and extended, typically absorbs at the longest wavelength (highest λmax). In contrast, cis isomers introduce bends in the polyene chain, which slightly reduces the effective conjugation and leads to a hypsochromic (blue) shift in λmax and often a lower molar extinction coefficient (ε).[6][7] The additional double bond in the dehydroretinal ring, compared to retinal, extends the conjugation, causing a bathochromic (red) shift of approximately 20 nm.

Protocol 3.1: UV-Vis Spectral Analysis

Objective: To determine the absorption maximum (λmax) and concentration of a purified dehydroretinal isomer.

Materials:

  • Purified dehydroretinal isomer sample.

  • HPLC-grade hexane or ethanol.

  • 1 cm path length quartz cuvettes.

  • Calibrated dual-beam UV-Vis spectrophotometer.

  • All manipulations must be performed under dim red light to prevent photoisomerization.

Procedure:

  • Stock Solution: Accurately prepare a stock solution of the dehydroretinal isomer in hexane. A typical concentration is ~0.5-1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to obtain an absorbance reading between 0.5 and 1.0 AU at the λmax. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup: Set the spectrophotometer to scan from 250 nm to 600 nm. Use a matched quartz cuvette filled with the solvent as the reference blank.

  • Measurement: Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar extinction coefficient (ε) is known, calculate the concentration using the Beer-Lambert equation: A = εcl (where A is absorbance, ε is the molar extinction coefficient, c is concentration, and l is the path length).

Data Table 3.1: Comparative UV-Vis Data of Dehydroretinal Isomers
Stereoisomerλmax in Hexane (nm)Notes
all-trans~401The most red-shifted isomer due to its planar conjugated system.
11-cis~394Exhibits a primary absorption band and often a smaller "cis peak" around 280-290 nm.[3]
9-cis~391Blue-shifted relative to the all-trans and 11-cis isomers.
13-cis~396Less shifted from all-trans than the 9-cis or 11-cis isomers.

Note: Absolute λmax values can vary slightly based on solvent and instrument calibration. The relative shifts between isomers are the most diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Causality: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of stereochemistry.

  • ¹H NMR (Proton NMR): This technique reveals the chemical environment of each proton. The chemical shift (δ) of protons attached to the polyene chain is highly sensitive to the geometry of the double bonds. Protons in a cis configuration are typically shielded compared to their trans counterparts. Furthermore, steric hindrance, such as the interaction between the C10-proton and the C13-methyl group in 11-cis isomers, causes significant changes in chemical shifts that are highly diagnostic.[8] Spin-spin coupling constants (J-values) between adjacent vinyl protons are also definitive: a large J-value (~15-16 Hz) confirms a trans double bond, while a smaller J-value (~10-12 Hz) indicates a cis double bond.

  • ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton. Similar to proton NMR, the chemical shifts of carbons in the polyene chain are influenced by the isomeric form, with steric compression in cis isomers often causing an upfield (shielding) effect on the involved carbon atoms.[8][9]

Protocol 4.1: NMR Sample Preparation and Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • ~1-5 mg of purified, dry dehydroretinal isomer.

  • Deuterated solvent (e.g., deuterochloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • NMR tube (5 mm diameter).

  • High-field NMR spectrometer (≥400 MHz recommended for good resolution).

Procedure:

  • Sample Preparation: Under inert atmosphere (e.g., in a glovebox) and dim light, dissolve the dehydroretinal sample in ~0.6 mL of the deuterated solvent in the NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the structure and confirm the stereochemistry of each double bond.

Circular Dichroism (CD) Spectroscopy: Probing 3D Conformation

Expertise & Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for analyzing chiral molecules.[10] While dehydroretinal itself is achiral, it becomes optically active when it adopts a twisted, non-planar conformation or when it binds to a chiral environment, such as the binding pocket of an opsin protein.[11][12] The resulting CD spectrum is highly sensitive to the specific conformation of the chromophore. For example, the twisted conformation of the 11-cis isomer within rhodopsin is known to contribute significantly to the observed CD signal.[13] Therefore, CD is less about identifying the isolated isomer and more about characterizing its three-dimensional structure in a biological or biomimetic context.

Protocol 5.1: CD Analysis of Dehydroretinal-Protein Complexes

Objective: To characterize the conformation of a dehydroretinal isomer when bound to a protein.

Materials:

  • Purified apoprotein (e.g., opsin).

  • Purified dehydroretinal isomer.

  • Appropriate buffer solution (e.g., phosphate buffer with detergent for membrane proteins).

  • CD spectropolarimeter.

Procedure:

  • Pigment Reconstitution: Incubate the apoprotein with a slight excess of the desired dehydroretinal isomer in the dark to allow for the formation of the pigment (e.g., porphyropsin).

  • Purification: Remove unbound retinal via a suitable method, such as size-exclusion chromatography or affinity chromatography.

  • Instrument Setup:

    • Set the instrument to scan across the absorption band of the chromophore (e.g., 300-650 nm).

    • Use a buffer and detergent solution as a blank.

  • Measurement: Record the CD spectrum. The data is typically reported in units of millidegrees (mdeg) and can be converted to molar ellipticity [θ].

  • Data Analysis: The shape, sign (positive or negative), and intensity of the CD bands provide a fingerprint of the chromophore's conformation and its electronic interactions with the protein environment.

Ancillary Spectroscopic Techniques

Fluorescence Spectroscopy

Expertise & Causality: While retinoids are fluorescent, their quantum yields are generally low and highly sensitive to the specific isomer, solvent, and temperature.[14] The fluorescence of 3,4-didehydroretinol (the alcohol form) is known to be significantly lower than that of retinol.[15] This technique can be used to study the excited-state properties and environmental interactions of dehydroretinal isomers. The emission spectrum is typically a mirror image of the absorption band. Changes in fluorescence intensity or spectral shifts can indicate binding events or conformational changes.[16]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight and elemental composition of the isomers. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful combination for separating and identifying isomers in a mixture.[17] Electrospray ionization (ESI) is a common method. For dehydroretinal (C₂₀H₂₆O, Molecular Weight: 282.4 g/mol ), positive ion mode will typically show a protonated molecule [M+H]⁺ at m/z 283.[17][18] Tandem MS (MS/MS) can be used to fragment the molecule, providing additional structural information based on the fragmentation pattern.

References

  • Mathies, R., Lugtenburg, J., & Shank, C. V. (1988). Retinal analog study of the role of steric interactions in the excited state isomerization dynamics of rhodopsin. PubMed. [Link]

  • Stancher, B., Zonta, F., & Calvari, R. (1984). High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers. Journal of Chromatography A. [Link]

  • Sheves, M., Friedman, N., & Albeck, A. (2009). Retinal-salinixanthin Interactions in Xanthorhodopsin: A Circular Dichroism (CD) Spectroscopy Study With Artificial Pigments. PubMed. [Link]

  • Nishimura, S., Kamikubo, H., & Kataoka, M. (2015). Structure of a retinal chromophore of dark-adapted middle rhodopsin as studied by solid-state nuclear magnetic resonance spectroscopy. PubMed Central. [Link]

  • Struts, A. V., Salgado, G. F., & Brown, M. F. (2011). Solid-state 2H NMR spectroscopy of retinal proteins in aligned membranes. PubMed. [Link]

  • Sheves, M., Friedman, N., & Albeck, A. (2009). Retinal-Salinixanthin Interactions in Xanthorodopsin: A Circular Dichroism (CD) Spectroscopy Study with Artificial Pigments. ResearchGate. [Link]

  • Ramamurthy, V., & Liu, R. S. H. (1979). Spectroscopic properties of molecules related to hindered isomers of retinal. Indian Academy of Sciences. [Link]

  • Sun, H., & Travis, G. H. (Eds.). (2012). Retinoids: Methods and Protocols. UC San Diego Library. [Link]

  • Tsin, A. T., & Beatty, D. D. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. PubMed Central. [Link]

  • Struts, A. V., Salgado, G. F., & Brown, M. F. (2011). Solid-State 2H NMR Spectroscopy of Retinal Proteins in Aligned Membranes. PubMed Central. [Link]

  • Honig, B., Kahn, P., & Ebrey, T. G. (1973). Intrinsic optical activity of retinal isomers. Implications for the circular dichroism spectrum of rhodopsin. Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Dehydroretinal. PubChem Compound Database. [Link]

  • Tsin, A. T., Pedrozo-Fernandez, H. A., Gallas, J. M., & Chambers, J. P. (1988). The fluorescence quantum yield of vitamin A2. Life Sciences. [Link]

  • Kar, P., & Kumar, S. (2023). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link]

  • Trauner, D. (2012). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PubMed Central. [Link]

  • Kane, M. A., Folias, A. E., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed Central. [Link]

  • Barua, A. B. (2001). Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). ResearchGate. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PubMed Central. [Link]

  • Haskins, N. J., & Ford, M. J. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal. [Link]

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  • Sparrow, J. R., & Kim, S. R. (2013). Noninvasive multi–photon fluorescence microscopy resolves retinol and retinal–condensation products in mouse eyes. PubMed Central. [Link]

  • Julia, M., & Uguen, D. (1993). Process for the synthesis of vitamin A and certain ones of derivatives.
  • Theoretical study on the structure, spectroscopic, and current–voltage behavior of 11-Cis and Trans retinal isomers in rhodopsin. (2020). ResearchGate. [Link]

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Application Notes and Protocols for the Creation of Artificial Visual Pigments with 3,4-Didehydroretinal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the creation and characterization of artificial visual pigments utilizing 3,4-didehydroretinal, also known as Vitamin A2 aldehyde. The incorporation of this chromophore into various opsin proteins allows for the generation of red-shifted visual pigments, a phenomenon of significant interest in the fields of vision science, optogenetics, and drug discovery. This document outlines the underlying principles, provides step-by-step protocols for key experimental workflows, and offers insights into the interpretation of results, thereby serving as a complete resource for laboratories seeking to explore the fascinating properties of these artificial pigments.

Introduction: The Significance of 3,4-Didehydroretinal in Visual Pigment Research

Visual pigments, the molecular basis of vision, are composed of an opsin protein covalently linked to a chromophore, typically 11-cis-retinal (Vitamin A1 aldehyde)[1][2]. The specific interactions between the opsin and the chromophore determine the wavelength of maximal absorption (λmax) of the pigment, thereby defining its spectral sensitivity[2]. Nature, however, is not limited to a single chromophore. In many cold-blooded vertebrates, 3,4-didehydroretinal (Vitamin A2 aldehyde) serves as an alternative chromophore, leading to the formation of visual pigments known as porphyropsins[1][3][4].

The key structural difference in 3,4-didehydroretinal is an additional double bond within the β-ionone ring of the molecule[5][6]. This seemingly minor modification results in a significant red-shift in the λmax of the resulting visual pigment compared to its rhodopsin counterpart (formed with 11-cis-retinal)[6][7]. This phenomenon provides a powerful tool for researchers to modulate the light sensitivity of visual pigments and other light-sensitive proteins.

The ability to create artificial visual pigments with 3,4-didehydroretinal in a laboratory setting opens up a plethora of research avenues:

  • Understanding Color Vision: By systematically replacing 11-cis-retinal with 11-cis-3,4-didehydroretinal in different cone opsins, researchers can gain deeper insights into the molecular mechanisms of color tuning and adaptation[2][8].

  • Optogenetics: The red-shifted absorption of A2-based pigments is highly desirable in optogenetics, as longer wavelengths of light penetrate deeper into biological tissues with less scattering and phototoxicity[7][9]. This allows for the control of genetically modified cells in living organisms with greater precision and efficacy[7][9].

  • Drug Development: The reconstitution of opsins with retinal analogs is a valuable tool in screening for compounds that may modulate visual pigment function or stability, which is particularly relevant for retinal diseases associated with opsin misfolding or dysfunction[10].

This guide will provide the necessary protocols to empower researchers to harness the potential of 3,4-didehydroretinal in their own investigations.

Experimental Overview: A Step-by-Step Workflow

The creation of artificial visual pigments with 3,4-didehydroretinal involves a multi-step process that can be broadly categorized as follows:

  • Preparation of 11-cis-3,4-didehydroretinal: This critical chromophore can be synthesized or obtained commercially. Proper handling and storage are paramount to prevent isomerization and degradation.

  • Opsin Expression and Purification: The opsin protein of interest is typically expressed in a heterologous system, such as mammalian cell lines (e.g., COS or HEK293 cells)[11][12]. The apoprotein (opsin) is then purified from the cell membranes.

  • Reconstitution of the Artificial Visual Pigment: The purified opsin is incubated with an excess of 11-cis-3,4-didehydroretinal in the dark to allow for the formation of the Schiff base linkage and the creation of the functional artificial pigment[4][12].

  • Spectroscopic Characterization: The newly formed pigment is characterized by UV-visible spectroscopy to determine its λmax and assess its purity and stability[12].

  • Functional Analysis: Depending on the research question, various functional assays can be performed to evaluate the light-dependent activation and signaling properties of the artificial pigment.

G cluster_prep Preparation cluster_expression Opsin Production cluster_reconstitution Pigment Formation cluster_analysis Characterization A 1. Obtain/Synthesize 11-cis-3,4-didehydroretinal F 6. Reconstitution: Incubate Opsin with 11-cis-3,4-didehydroretinal A->F B 2. Opsin Gene Transfection (e.g., COS/HEK293 cells) C 3. Cell Culture and Opsin Expression B->C D 4. Isolation of Cell Membranes C->D E 5. Opsin Purification (Immunoaffinity Chromatography) D->E E->F G 7. Spectroscopic Analysis (UV-Vis Spectroscopy to find λmax) F->G H 8. Functional Assays (e.g., G-protein activation) G->H

Figure 1. A generalized workflow for the creation and characterization of artificial visual pigments.

Materials and Reagents

Key Components
ComponentSupplier RecommendationsStorage ConditionsNotes
11-cis-3,4-didehydroretinal Commercially available or custom synthesis-80°C, under argon, in the darkHighly sensitive to light, oxygen, and heat. Handle under dim red light.
Opsin Expression Vector e.g., p1D4hrGFP II[12]-20°CVector should contain the opsin gene of interest with an affinity tag (e.g., 1D4) for purification.
Cell Line COS-1 or HEK293 cellsLiquid nitrogen / 37°C, 5% CO2 incubatorEnsure cells are healthy and at a low passage number for optimal transfection efficiency.
1D4 Monoclonal Antibody Commercially available-20°CFor immunoaffinity purification of opsin.
Buffers and Solutions
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Tris Buffer: 10 mM Tris, pH 7.4, containing 0.1 mg/ml PMSF

  • Detergent Solution: e.g., 1% n-dodecyl-β-D-maltoside (DDM) in PBS

  • Wash Buffer: PBS containing 0.1% DDM

  • Elution Buffer: PBS containing 0.1% DDM and a competitive peptide for the affinity tag.

Detailed Protocols

Protocol 1: Opsin Expression in COS-1 Cells

This protocol is adapted from established methods for high-level expression of visual pigments in COS cells[11][12].

  • Cell Seeding: Seed COS-1 cells in 100-mm culture dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA-lipid complex using a suitable transfection reagent according to the manufacturer's instructions. A common choice is a liposomal-based reagent.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, replace the transfection medium with fresh growth medium.

  • Cell Growth and Opsin Expression: Culture the transfected cells for 48-72 hours to allow for sufficient expression of the opsin protein.

  • Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold PBS to each plate and scrape the cells using a cell scraper.

    • Collect the cell suspension and pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.

    • The cell pellet can be stored at -80°C until further use.

Protocol 2: Immunoaffinity Purification of Opsin

This protocol utilizes a monoclonal antibody (e.g., 1D4) that recognizes a C-terminal epitope tag on the expressed opsin[11][12].

  • Cell Lysis:

    • Resuspend the cell pellet in 10 ml of Tris buffer containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or by passing them through a fine-gauge needle.

  • Membrane Solubilization:

    • Centrifuge the cell lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in PBS containing 1% DDM and incubate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins.

    • Clarify the solubilized membrane fraction by centrifugation at 100,000 x g for 30 minutes at 4°C.

  • Immunoaffinity Chromatography:

    • Prepare an immunoaffinity column by coupling the 1D4 antibody to a resin (e.g., CNBr-activated Sepharose).

    • Load the clarified supernatant containing the solubilized opsin onto the column.

    • Wash the column extensively with wash buffer (PBS with 0.1% DDM) to remove unbound proteins.

    • Elute the purified opsin from the column using an elution buffer containing a competitive peptide that displaces the opsin from the antibody.

  • Concentration and Buffer Exchange: Concentrate the purified opsin and exchange the buffer to a detergent-free buffer if required for downstream applications, using a centrifugal filter unit.

Protocol 3: Reconstitution with 11-cis-3,4-didehydroretinal

This critical step must be performed under dim red light to prevent photoisomerization of the chromophore[4][11].

  • Chromophore Preparation: Prepare a stock solution of 11-cis-3,4-didehydroretinal in ethanol.

  • Reconstitution Reaction:

    • To the purified opsin in detergent solution, add a 5-10 fold molar excess of 11-cis-3,4-didehydroretinal. The final ethanol concentration should not exceed 1% to avoid denaturing the opsin.

    • Incubate the mixture in the dark with gentle agitation for at least 2 hours at 4°C. The formation of the Schiff base linkage results in a color change, which can be visually monitored.

  • Removal of Excess Chromophore: Excess, unbound chromophore can be removed by a second round of immunoaffinity chromatography or by size-exclusion chromatography.

G cluster_reconstitution_pathway Reconstitution Pathway Opsin Purified Opsin (Apoprotein) Pigment Artificial Visual Pigment (Porphyropsin analog) Opsin->Pigment Incubation in dark, 4°C, >2 hours Retinal 11-cis-3,4-didehydroretinal Retinal->Pigment

Figure 2. The biochemical pathway of artificial visual pigment reconstitution.

Characterization of the Artificial Visual Pigment

UV-Visible Spectroscopy

The primary method for characterizing the newly formed artificial pigment is UV-visible spectroscopy.

  • Sample Preparation: Place the purified and reconstituted pigment in a quartz cuvette.

  • Baseline Correction: Record a baseline spectrum using the buffer solution.

  • Spectrum Acquisition:

    • Record the absorbance spectrum of the pigment in the dark from approximately 250 nm to 700 nm. The λmax will be the wavelength at which the absorbance is highest in the visible range.

    • To confirm the formation of a light-sensitive pigment, expose the sample to bright light for a few minutes to bleach the pigment.

    • Record a second spectrum of the bleached sample. A successful reconstitution will show a decrease in the absorbance at the λmax and the appearance of the absorbance peak of the free retinaldehyde.

Pigment TypeChromophoreExpected λmax Shift
Rhodopsin (A1-based)11-cis-retinalBaseline
Porphyropsin (A2-based)11-cis-3,4-didehydroretinalRed-shifted
Functional Assays

The functional properties of the artificial pigment can be assessed using various in vitro assays.

  • G-Protein Activation Assay: This assay measures the ability of the light-activated pigment to catalyze the exchange of GDP for GTP on the G-protein transducin. This can be monitored by measuring the binding of radiolabeled GTPγS.

  • Hydroxylamine Sensitivity: The accessibility of the Schiff base linkage to hydroxylamine can provide information about the stability of the pigment in its dark state. Cone pigments are generally more sensitive to hydroxylamine than rod pigments[13].

Troubleshooting

ProblemPossible CauseSolution
Low Opsin Expression - Poor transfection efficiency- Cell health issues- Optimize transfection protocol- Use low-passage, healthy cells
No Pigment Formation - Inactive opsin- Degraded chromophore- Ensure proper protein folding and purification- Use fresh, properly stored 11-cis-3,4-didehydroretinal
Incorrect λmax - Presence of isomers other than 11-cis- Impure opsin preparation- Verify the purity of the chromophore by HPLC- Improve the opsin purification protocol

Conclusion

The creation of artificial visual pigments with 3,4-didehydroretinal is a powerful technique that allows for the precise manipulation and study of light-sensitive proteins. By following the detailed protocols and guidelines presented in this document, researchers can successfully produce and characterize these fascinating molecules, paving the way for new discoveries in vision science, neuroscience, and beyond. The ability to red-shift the spectral sensitivity of opsins opens up exciting possibilities for the development of novel optogenetic tools and for a deeper understanding of the fundamental principles of light detection in biological systems.

References

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  • Xu, T. (2016). New Mechanisms for Regeneration of Visual Pigments in the Vertebrate Retina. (Doctoral dissertation). University of California, Los Angeles. Retrieved from [Link]

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  • Sineshchekov, O. A., Govorunova, E. G., & Spudich, J. L. (2012). Enhancement of Long-Wavelength Sensitivity of Optogenetic Microbial Rhodopsins by 3,4-Dehydroretinal. PMC, 51(11), 2655–2663. Retrieved from [Link]

  • Sineshchekov, O. A., Govorunova, E. G., & Spudich, J. L. (2012). Enhancement of the Long-Wavelength Sensitivity of Optogenetic Microbial Rhodopsins by 3,4-dehydroretinal. PubMed, 51(11), 2655-2663. Retrieved from [Link]

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Application Note & Protocol: Stabilizing Dehydroretinaldehyde through Oximation for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Dehydro-all-trans-retinaldehyde (dehydroretinaldehyde, dRAL) is a critical chromophore in the visual cycle of certain species and a valuable molecule in vision research and drug development. However, like other retinoids, its conjugated polyene structure and reactive aldehyde group render it highly susceptible to degradation from light, heat, and oxidation[1][2]. This inherent instability poses significant challenges for its storage, handling, and application in experimental and therapeutic contexts[3]. Chemical derivatization of the aldehyde functional group offers a robust strategy to enhance molecular stability. This application note provides a detailed protocol for the oximation of this compound using hydroxylamine. The resulting this compound oxime exhibits significantly improved stability, facilitating more reliable and reproducible experimental outcomes. This guide covers the underlying chemical principles, a comprehensive step-by-step protocol, and methods for validation and characterization, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Retinoid Instability

Retinoids are a class of compounds derived from vitamin A that play vital roles in numerous biological processes, including vision, immune function, and cellular differentiation[3]. Their biological activity is intrinsically linked to their unique molecular structure, which unfortunately also makes them prone to degradation[2]. This compound, a key retinoid, is particularly unstable due to its aldehyde functionality, which can readily undergo oxidation and other side reactions. Studies have shown that retinoids can degrade by 40%-100% over 6 months even under controlled temperature conditions, with degradation being even more pronounced upon exposure to light[1][4][5].

Derivatization is a chemical modification process used to alter the properties of a compound, often to improve its stability or volatility for analysis[6]. Converting the aldehyde group of dRAL into a more stable oxime function is an effective strategy to protect the molecule from degradation without fundamentally altering the core polyene system. The oxime linkage is significantly more stable than the corresponding aldehyde, especially under physiological pH conditions[7]. This guide provides a field-proven protocol to perform this conversion efficiently and reliably.

Chemical Principles of Oximation

The conversion of an aldehyde to an oxime is a condensation reaction with hydroxylamine (NH₂OH)[8][9]. The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of this compound[10].

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate known as a hemiaminal[11].

  • Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom facilitates the elimination of water, forming a C=N double bond[10][12]. The final deprotonation of the nitrogen yields the stable oxime product.

The reaction rate is highly pH-dependent. A weakly acidic environment (typically pH 4-5) is optimal because it provides enough protons to catalyze the dehydration step without excessively protonating the hydroxylamine nucleophile, which would render it unreactive[11][13].

Oximation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products dRAL This compound (R-CHO) Hemiaminal Hemiaminal Intermediate dRAL->Hemiaminal 1. Nucleophilic Attack NH2OH Hydroxylamine (NH₂OH) NH2OH->Hemiaminal Protonated_Hemiaminal Protonated Intermediate Hemiaminal->Protonated_Hemiaminal 2. Protonation (H⁺) Oxime This compound Oxime (R-CH=NOH) Protonated_Hemiaminal->Oxime 3. Dehydration Water Water (H₂O) Protonated_Hemiaminal->Water

Caption: General mechanism for the acid-catalyzed formation of an oxime.

Detailed Experimental Protocol

This protocol is designed for the derivatization of 1 mg of this compound. Adjust volumes accordingly for different starting amounts. Crucially, all procedures involving retinoids must be performed under yellow or red light to prevent photo-isomerization and degradation [14].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4-Dehydro-all-trans-retinaldehyde≥95% PuritySigma-AldrichStore at -80°C under argon.
Hydroxylammonium Chloride (NH₂OH·HCl)ACS Reagent Grade, ≥99%Fisher ScientificA stable salt form of hydroxylamine[15].
Sodium Acetate (NaOAc)ACS Reagent GradeVWRUsed to prepare the reaction buffer.
Acetic Acid (Glacial)ACS Reagent GradeMerckUsed to prepare the reaction buffer.
Ethanol (EtOH)200 Proof, AnhydrousDecon LabsSolvent for dissolving dRAL.
Dichloromethane (DCM)HPLC GradeJT BakerExtraction solvent.
Deionized Water (ddH₂O)18.2 MΩ·cmMillipore SystemFor buffer preparation and washing.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularSigma-AldrichDrying agent.
Argon or Nitrogen GasHigh PurityAirgasFor creating an inert atmosphere.
Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • pH meter

  • Glass vials (amber or wrapped in foil)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a UV-Vis detector

  • Mass spectrometer (optional, for identity confirmation)

Reagent Preparation
  • This compound (dRAL) Stock Solution (1 mg/mL): Carefully weigh 1 mg of dRAL and dissolve it in 1 mL of anhydrous ethanol. Vortex briefly to ensure complete dissolution. Prepare this solution fresh immediately before use.

  • Hydroxylamine/Acetate Buffer (0.5 M, pH 4.5):

    • Dissolve 3.48 g of hydroxylammonium chloride and 2.05 g of sodium acetate in ~80 mL of ddH₂O.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Bring the final volume to 100 mL with ddH₂O.

    • Store this buffer at 4°C for up to one month.

Step-by-Step Oximation Procedure
  • Reaction Setup: In a 10 mL amber glass vial containing a small magnetic stir bar, add 1 mL of the freshly prepared dRAL stock solution (1 mg).

  • Inert Atmosphere: Purge the vial with argon or nitrogen gas for 1-2 minutes to displace oxygen. Seal the vial with a septum cap.

  • Addition of Reagent: Using a syringe, add 2 mL of the Hydroxylamine/Acetate Buffer (pH 4.5) to the vial. This provides a significant molar excess of hydroxylamine.

  • Reaction: Place the vial on a magnetic stirrer and allow the reaction to proceed at room temperature (20-25°C) for 2 hours. The solution should be stirred gently. The reaction is typically complete within this timeframe[16].

  • Quenching and Extraction:

    • After 2 hours, transfer the reaction mixture to a separatory funnel.

    • Add 10 mL of ddH₂O and 10 mL of dichloromethane (DCM).

    • Gently shake the funnel to partition the product into the organic layer. Release pressure frequently.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Repeat the extraction of the aqueous layer with an additional 10 mL of DCM.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer with 15 mL of ddH₂O to remove residual buffer salts.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Solvent Removal:

    • Decant the dried organic solution into a round-bottom flask.

    • Remove the DCM using a rotary evaporator at low temperature (<30°C).

    • The resulting product, this compound oxime, will be a yellowish solid or oil.

  • Storage: Immediately place the final product under an argon or nitrogen atmosphere and store at -20°C or -80°C for long-term stability.

Experimental_Workflow A Prepare dRAL Stock (1 mg/mL in EtOH) C Combine Reactants (1:2 v/v ratio) A->C B Prepare NH₂OH Buffer (0.5 M, pH 4.5) B->C D React for 2h at RT under Inert Atmosphere C->D E Quench & Extract with DCM D->E F Wash & Dry Organic Layer E->F G Evaporate Solvent F->G H Store Product at -80°C G->H I Analyze via HPLC/MS G->I

Caption: Step-by-step workflow for the synthesis of this compound oxime.

Validation and Characterization

It is essential to confirm the identity of the derivatized product and assess its purity and stability. High-Performance Liquid Chromatography (HPLC) is the primary tool for this analysis[17].

HPLC Analysis

A normal-phase HPLC method is effective for separating retinoid isomers and their oximes[17]. The formation of the oxime results in two geometric isomers (syn and anti), which may resolve into two distinct peaks[18][19].

HPLC ParametersRecommended Conditions
Column Silica column (e.g., LiChrosorb Si 60, 5 µm, 250 x 4.6 mm)
Mobile Phase Hexane with a polar modifier. Example: 10-12% ethyl acetate and 1-2% dioxane in hexane[17]. Isocratic elution.
Flow Rate 1.0 - 1.5 mL/min
Detection UV-Vis Detector at ~380 nm (λ-max for this compound oxime).
Expected Result The retention time of the dRAL oxime peaks will be different from the starting dRAL peak. Successful conversion should show >95% disappearance of the starting material peak.
Mass Spectrometry (MS)

For unambiguous identity confirmation, the product can be analyzed by mass spectrometry.

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[18].

  • Expected Mass:

    • This compound (C₂₀H₂₆O): [M+H]⁺ ≈ 283.20 m/z

    • This compound Oxime (C₂₀H₂₇NO): [M+H]⁺ ≈ 298.22 m/z

    • The observed mass shift confirms the addition of the =N-OH group.

Stability Assessment Protocol

To validate the enhanced stability of the oxime derivative, perform a comparative degradation study.

  • Prepare two solutions in ethanol: one of the starting this compound and one of the synthesized this compound oxime, both at an identical concentration (e.g., 10 µg/mL).

  • Divide each solution into two sets of amber vials:

    • Set A (Protected): Store at 4°C in the dark.

    • Set B (Stressed): Leave at room temperature, exposed to ambient lab light.

  • Analyze the concentration of the parent compound in each vial by HPLC at T=0, T=24h, T=72h, and T=1 week.

  • Outcome: Plot the percentage of remaining compound versus time. The this compound oxime is expected to show significantly less degradation compared to the parent aldehyde, particularly in the stressed samples. Retinoids can show over 75% degradation in non-ideal conditions, whereas a stable derivative should remain largely intact[5].

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or No Conversion Incorrect pH of the buffer; Degraded hydroxylamine; Inactive dRAL.Verify buffer pH is 4.5. Use fresh hydroxylamine buffer. Ensure dRAL was stored properly and is not expired. Increase reaction time to 4 hours.
Multiple Unidentified Peaks in HPLC Isomerization of dRAL before reaction; Side reactions; Product degradation.Ensure all steps are performed under yellow/red light. Purge with inert gas effectively. Analyze the sample immediately after preparation.
Poor Recovery After Extraction Incomplete extraction; Emulsion formation.Perform a third DCM extraction. To break emulsions, add a small amount of brine (saturated NaCl solution) during the washing step.

Conclusion

The chemical instability of this compound is a significant barrier to its use in research and development. The oximation protocol detailed in this application note provides a simple, efficient, and reliable method to convert the reactive aldehyde into a stable oxime derivative. This derivatization enhances the molecule's shelf-life and robustness in experimental settings, leading to more accurate and reproducible data. By following the principles and steps outlined, researchers can effectively stabilize this valuable retinoid, advancing studies in vision science and related fields.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Oximes. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

  • Oxime formation. (n.d.). Química Organica.org. Retrieved January 14, 2026, from [Link]

  • Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 26(8), 1469-1482. Available from: [Link]

  • Temova Rakuša, Ž., Škufca, P., & Roškar, R. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(6), 1938-1947. Available from: [Link]

  • Formation of an Oxime from an Aldehyde. (2015, May 24). YouTube. Retrieved January 14, 2026, from [Link]

  • Temova Rakuša, Ž., Škufca, P., Kristl, A., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(6), 1938-1947. Available from: [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. Available from: [Link]

  • Request PDF: Retinoid stability and degradation kinetics in commercial cosmetic products. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Zduńska, K., Kołodziejczak, A., & Rotsztejn, H. (2018). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 35(4), 347–351. Available from: [Link]

  • The Critical Role of pH in Ozone Reactions and Oxidation Performance. (n.d.). Pinnacle Ozone Solutions. Retrieved January 14, 2026, from [Link]

  • Stability of RET under various storage conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Hydroxylammonium chloride. (2023, June 25). Sciencemadness Wiki. Retrieved January 14, 2026, from [Link]

  • Extraction and Analysis of Retinal Photographic Oximetry Images. (2021). Investigative Ophthalmology & Visual Science. Retrieved January 14, 2026, from [Link]

  • Landers, G. M., & Olson, J. A. (1988). Rapid, simultaneous determination of isomers of retinal, retinal oxime and retinol by high-performance liquid chromatography. Journal of Chromatography, 438(2), 383-392. Available from: [Link]

  • Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. (2015). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pervaporation Membrane Reactor for Producing Hydroxylamine Chloride via an Oxime Hydrolysis Reaction. (2020). Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of lipid research, 57(9), 1761–1768. Available from: [Link]

  • HPLC chromatograms of retinal oxime standards and retinal... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2018). Scientific Reports. Retrieved January 14, 2026, from [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. In Methods in molecular biology (Clifton, N.J.) (Vol. 652, pp. 1–54). Available from: [Link]

  • CN105314610A - Preparation method for hydroxylammonium chloride. (n.d.). Google Patents.
  • pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. (2020). MDPI. Retrieved January 14, 2026, from [Link]

  • IconicA® was created as the first stable Retinaldehyde in the industry. (n.d.). CoValence. Retrieved January 14, 2026, from [Link]

  • UC Berkeley - eScholarship. (2015). Retrieved January 14, 2026, from [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. (2021). KTH DIVA. Retrieved January 14, 2026, from [Link]

  • What Is Derivatization In Gas Chromatography? (2024, January 18). YouTube. Retrieved January 14, 2026, from [Link]

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  • Timperman, A. T., et al. (2000). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A, 894(1-2), 119-130. Available from: [Link]

  • Stability of formaldehyde derivatized product over 2 weeks for 10.0 mg... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Application of 3,4-Dehydroretinal in Elucidating Visual Pigment Spectral Tuning

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dehydroretinal in Vision Science

Vertebrate vision is initiated by the absorption of a photon by a visual pigment, a molecule composed of an opsin protein and a covalently bound chromophore. The spectral sensitivity of these pigments is fundamental to color discrimination and adaptation to different light environments. While 11-cis-retinal (a derivative of vitamin A1) is the most common chromophore in terrestrial and marine vertebrates, many freshwater and amphibious species utilize 11-cis-3,4-dehydroretinal (derived from vitamin A2)[1][2]. This seemingly subtle difference in the chromophore's molecular structure—an additional double bond in the β-ionone ring—has profound consequences for the spectral properties of the visual pigment[3].

The incorporation of 3,4-dehydroretinal into an opsin protein typically induces a bathochromic, or red-shift, in the wavelength of maximal absorbance (λmax) compared to its retinal-based counterpart. This phenomenon provides a powerful tool for researchers to investigate the mechanisms of spectral tuning, which are the molecular interactions between the chromophore and the opsin that determine the color of light a photoreceptor is most sensitive to[4][5]. By exchanging the native retinal with 3,4-dehydroretinal in a controlled in vitro or in situ setting, scientists can probe the contributions of the chromophore itself to the overall spectral properties of the pigment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of using 3,4-dehydroretinal to study visual pigment spectral tuning.

Core Principles: Why Use 3,4-Dehydroretinal?

The utility of 3,4-dehydroretinal as a tool for studying spectral tuning stems from its predictable effect on visual pigment absorbance. The extended conjugated system of 3,4-dehydroretinal, due to the additional double bond, lowers the energy required for photoisomerization, resulting in the absorption of longer wavelength light[3]. The key effects of substituting retinal with 3,4-dehydroretinal are:

  • Red-Shift in λmax : A consistent shift of the absorbance peak to longer wavelengths. The magnitude of this shift can vary depending on the specific opsin, providing insights into the chromophore-opsin interactions.

  • Broadening of the Absorbance Spectrum : The resulting pigment typically exhibits a broader spectral sensitivity curve[3].

  • Altered Photosensitivity and Thermal Noise : The substitution can also lead to decreased photosensitivity and increased thermal noise, which are important considerations in the physiological context[3].

By comparing the spectral characteristics of a visual pigment regenerated with retinal versus 3,4-dehydroretinal, researchers can dissect the influence of the chromophore from that of the opsin protein in determining the final λmax.

Experimental Workflows and Protocols

A central methodology in utilizing 3,4-dehydroretinal is the in vitro regeneration of visual pigments. This involves expressing and purifying an opsin of interest, followed by incubation with the 11-cis isomer of 3,4-dehydroretinal to form a functional visual pigment. The spectral properties of this regenerated pigment are then characterized using spectrophotometry.

G cluster_0 Opsin Expression and Purification cluster_1 Visual Pigment Regeneration cluster_2 Spectroscopic Analysis A Transfection of HEK293 cells with opsin expression vector B Cell harvesting and membrane preparation A->B C Solubilization of opsin with detergent B->C D Immunoaffinity chromatography C->D E Incubation of purified opsin with 11-cis-3,4-dehydroretinal D->E Purified Opsin F Removal of excess chromophore E->F G UV-Visible spectrophotometry F->G Regenerated Pigment H Determination of λmax G->H I Analysis of spectral shift H->I G cluster_0 Chromophore-Opsin Interaction cluster_1 Spectral Tuning Opsin Pocket Opsin Pocket Chromophore Chromophore Opsin Pocket->Chromophore Steric Interactions Schiff Base Linkage Schiff Base Linkage Chromophore->Schiff Base Linkage Amino Acid Residues Amino Acid Residues Amino Acid Residues->Chromophore Electrostatic Interactions λmax λmax Schiff Base Linkage->λmax Determines

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Resolution for Retinal & Dehydroretinal Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced HPLC applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in separating complex stereoisomers like retinal and dehydroretinal. This guide is structured to address specific issues you may encounter, explaining the causality behind each recommendation to empower your method development.

Troubleshooting Guide

This section addresses common problems encountered during the separation of retinal and dehydroretinal stereoisomers. Each solution is presented as a logical progression of steps, from simple adjustments to more involved method changes.

Q1: My retinal isomers (e.g., 11-cis and all-trans) are co-eluting or have very poor resolution. What is my first step?

A1: Your first and most powerful tool is to adjust the mobile phase to alter selectivity.

The underlying principle here is that even subtle changes in mobile phase composition can significantly alter the molecular interactions between your isomers and the stationary phase, which is the key to improving selectivity and, therefore, resolution.[1][2]

Step-by-Step Troubleshooting:

  • For Normal-Phase (NP-HPLC): This is often the preferred method for isomer separation due to its excellent resolving power for structurally similar, non-polar compounds.[3][4]

    • Adjust Polar Modifier Concentration: Your mobile phase is likely a non-polar solvent (like n-hexane or n-heptane) with a small amount of a polar modifier (like 2-propanol, dioxane, or tert-butyl methyl ether).[5][6][7]

    • Action: Systematically decrease the percentage of the polar modifier in small increments (e.g., from 0.5% to 0.4%). This increases the retention time and provides more opportunity for the stationary phase to differentiate between the isomers.

    • Causality: In NP-HPLC, analytes adsorb to the polar stationary phase (e.g., silica). The polar modifier in the mobile phase competes with the analytes for these adsorption sites. By reducing the modifier's concentration, you strengthen the interaction of the retinal isomers with the column, enhancing the separation based on subtle differences in their polarity. The all-trans isomer is generally the least polar and will elute last.

  • For Reversed-Phase (RP-HPLC): While sometimes less selective for geometric isomers than NP-HPLC, RP-HPLC offers excellent retention time stability.[3]

    • Adjust Organic Modifier/Water Ratio: Your mobile phase is a polar solvent (like water/buffer) mixed with a less polar organic modifier (like acetonitrile or methanol).

    • Action: Increase the percentage of the aqueous component (e.g., from 11% water to 15% water). This will increase retention and may improve resolution.[3]

    • Causality: In RP-HPLC, separation is based on hydrophobic interactions with the non-polar stationary phase (e.g., C18, C30). Increasing the polarity of the mobile phase (more water) drives the non-polar retinal isomers onto the stationary phase more strongly, increasing retention and allowing more time for separation.

  • Change the Organic Modifier: If adjusting ratios is insufficient, changing the type of modifier can have a profound impact on selectivity.[2]

    • Action (NP-HPLC): If you are using hexane/2-propanol, try switching the modifier to dioxane or methyl-tert-butyl ether (MTBE).[6] The elution order of isomers can change depending on the modifier used, indicating a significant change in selectivity.[6]

    • Action (RP-HPLC): If using acetonitrile, try methanol.

    • Causality: Different organic modifiers have different abilities to engage in dipole-dipole, hydrogen bonding, and other interactions.[2] Switching modifiers fundamentally changes the nature of the competition for the stationary phase, altering the relative retention of the isomers.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution / Co-elution Observed mobile_phase Adjust Mobile Phase Composition start->mobile_phase stationary_phase Change Stationary Phase (Column) mobile_phase->stationary_phase If insufficient success Resolution Achieved mobile_phase->success If sufficient temperature Optimize Column Temperature stationary_phase->temperature If insufficient stationary_phase->success If sufficient flow_rate Adjust Flow Rate temperature->flow_rate For fine-tuning temperature->success If sufficient flow_rate->success If sufficient fail Consult Advanced Techniques (e.g., 2D-LC) flow_rate->fail If all fail

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Q2: I'm observing significant peak tailing, which is affecting my quantification. How can I improve peak shape?

A2: Peak tailing for retinoids is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Steps:

  • Check for Active Site Interactions (NP-HPLC): The silica surface of a normal-phase column has acidic silanol groups that can strongly and sometimes irreversibly bind to your analytes, causing tailing.

    • Action: Add a small amount of a competing acid, like acetic acid (e.g., 0.05-0.1%), to your mobile phase.[5]

    • Causality: The acetic acid is highly polar and will preferentially interact with the most active silanol sites on the silica surface. This effectively "masks" these sites from the retinal molecules, preventing the strong secondary interactions that lead to tailing and resulting in more symmetrical peaks.

  • Evaluate Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, and ideally weaker.

    • Action: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker (less polar in NP, more polar in RP) than the mobile phase.[8] Avoid dissolving samples in strong solvents (like pure ethanol or isopropanol in a hexane-based mobile phase), as this can cause peak distortion.[8]

    • Causality: Injecting a sample in a solvent significantly stronger than the mobile phase causes the sample band to spread out at the head of the column, leading to broad and misshapen peaks.

  • Reduce Sample Load: Overloading the column is a common cause of peak tailing and broadening.[1][9]

    • Action: Reduce the injection volume or the concentration of your sample and reinject.

    • Causality: Every column has a finite capacity. When too much sample is injected, the stationary phase becomes saturated, leading to a non-ideal chromatographic process where excess molecules travel faster, resulting in tailing.

Q3: My retention times are drifting between runs. What can I do to improve reproducibility?

A3: Retention time instability is most commonly linked to column equilibration and temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: This is especially critical in normal-phase chromatography.

    • Action: Before starting your analytical run, flush the column with the mobile phase for at least 20-30 column volumes. If you are running a gradient, ensure the column is adequately re-equilibrated back to initial conditions between injections.

    • Causality: The stationary phase surface needs to reach equilibrium with the mobile phase. In NP-HPLC, this involves establishing a consistent layer of the polar modifier on the silica surface. In RP-HPLC, it involves stabilizing the C18/C30 chains. Inconsistent equilibration leads to a drifting surface chemistry and, consequently, drifting retention times.[8]

  • Control the Column Temperature: Temperature has a significant effect on solvent viscosity and reaction kinetics, which directly impacts retention time.[10][11]

    • Action: Use a column oven and set it to a stable temperature, for example, 25°C or 30°C. Even if your method is at "ambient" temperature, using an oven set to just above the highest expected room temperature (e.g., 25°C) will provide stability against lab temperature fluctuations.[10]

    • Causality: An increase in temperature lowers the mobile phase viscosity, which generally leads to shorter retention times.[11] Without a thermostatted column compartment, daily and even hourly changes in lab temperature can cause retention times to drift, compromising reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best column choice for separating retinal and dehydroretinal stereoisomers: Normal-Phase or Reversed-Phase?

A1: Both modes can be used, but Normal-Phase (NP-HPLC) on a silica-based column is generally superior for resolving geometric isomers of retinoids.[3][4] However, Reversed-Phase (RP-HPLC), especially with a C30 stationary phase, also has specific advantages.

FeatureNormal-Phase (e.g., Silica, Amino)Reversed-Phase (e.g., C18, C30)
Primary Mechanism Adsorption based on polarity differences.Partitioning based on hydrophobicity.
Selectivity for Isomers Excellent. Highly sensitive to the subtle differences in the 3D shape and dipole moment of cis/trans isomers.[4][7]Good to Excellent. Standard C18 can be challenging, but C30 phases show enhanced shape selectivity for carotenoid and retinoid isomers.[12][13]
Mobile Phase Non-polar solvents (Hexane, Heptane) with small amounts of polar modifiers (2-propanol, Dioxane).[5][6]Aqueous buffers with organic modifiers (Acetonitrile, Methanol).[14][15]
Stability/Robustness Can be sensitive to water content in the mobile phase, requiring longer equilibration times.Generally more robust with highly stable retention times and faster equilibration.[3]
Best For... Baseline separation of multiple geometric isomers (e.g., 9-cis, 11-cis, 13-cis, all-trans).[16]Robust quantification in complex biological matrices where isomer separation is less critical or when coupled with MS.[17]
Q2: How does temperature optimization impact the resolution of retinal isomers?

A2: Temperature is a critical parameter that affects resolution through three main factors: solvent viscosity, analyte diffusion, and thermodynamic equilibrium.[10][11]

  • Viscosity and Efficiency: Increasing temperature lowers the viscosity of the mobile phase.[11] This allows for more efficient mass transfer of the analyte between the mobile and stationary phases, which can lead to sharper peaks and better efficiency. It also allows for the use of higher flow rates without a prohibitive increase in backpressure.[18]

  • Retention Time: Generally, higher temperatures decrease retention times as analytes have more kinetic energy and spend less time interacting with the stationary phase.[10]

  • Selectivity: This is the most crucial impact. Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. For some pairs of isomers, increasing the temperature may improve resolution, while for others, it may worsen it.[10] There is often an optimal temperature for a specific separation. For carotenoid isomers, temperatures between 20-30°C are often optimal, as higher temperatures can risk on-column isomerization.[19]

Practical Advice: Do not assume ambient temperature is optimal. Systematically evaluate a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C) to find the sweet spot that provides the best selectivity for your specific isomers of interest.

Q3: What are the best practices for sample preparation to avoid isomerization or degradation of retinal?

A3: Retinoids are notoriously sensitive to light, oxygen, and heat. Protecting your sample integrity is paramount for accurate analysis.[3][4]

  • Work Under Dim or Yellow Light: Standard laboratory light can rapidly cause isomerization (e.g., converting the biologically important 11-cis-retinal to all-trans-retinal). Perform all extraction and handling steps under yellow or red light.[3][4]

  • Use Light-Resistant Glassware: Use amber vials or wrap standard glassware in aluminum foil.

  • Prevent Oxidation: Work quickly and keep samples on ice. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. If possible, sparge solvents with nitrogen or argon to remove dissolved oxygen.

  • Storage: If not analyzing immediately, freeze samples at -80°C under a nitrogen atmosphere.[3] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Method Development for Retinal Isomer Separation by NP-HPLC

This protocol provides a systematic approach to developing a robust normal-phase method.

Objective: To achieve baseline resolution (Rs > 1.5) for all-trans, 9-cis, 11-cis, and 13-cis retinal isomers.

1. Initial Column and Mobile Phase Selection:

  • Column: High-purity silica column, 4.6 x 250 mm, 5 µm particle size.[5]
  • Mobile Phase A: n-Hexane
  • Mobile Phase B: 2-propanol
  • Mobile Phase C (Alternative Modifier): Dioxane or Methyl-tert-butyl ether (MTBE)[6]
  • Detector: UV-Vis detector set to 350-360 nm for retinal isomers.[5][7]

2. System Preparation and Equilibration:

  • Purge the pump lines thoroughly with your chosen mobile phase.
  • Equilibrate the silica column with 100% n-Hexane for 15 minutes.
  • Switch to your starting mobile phase composition (e.g., n-Hexane:2-propanol 99.5:0.5 v/v) and equilibrate for at least 30 minutes or until a stable baseline is achieved.

3. Initial Scouting Run:

  • Mobile Phase: n-Hexane:2-propanol (99.5:0.5 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection: Inject a standard mixture of retinal isomers.
  • Analysis: Evaluate the chromatogram. Are all peaks present? Is there any separation? The typical elution order is 13-cis, 11-cis, 9-cis, and all-trans.[6]

4. Method Optimization:

  • Diagram of Optimization Strategy

Caption: A systematic approach to NP-HPLC method optimization.

5. Final Method:

  • Once optimal conditions are found, document the final method parameters, including column type, mobile phase composition, flow rate, temperature, and detection wavelength. Run multiple injections to confirm reproducibility.

References

  • A Reversed-Phase High-Performance Liquid Chromatographic Method to Analyze Retinal Isomers. (1999).
  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology.
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (2018). Methods in Molecular Biology.
  • SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. (2002).
  • Selected retinoids: Determination by isocratic normal-phase HPLC. (2002).
  • Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. (2002).
  • Selected retinoids: determination by isocratic normal-phase HPLC. (2002). Semantic Scholar.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 11-cis-Retinol and its Isomers. BenchChem.
  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis.
  • High-performance Liquid Chromatographic Analysis of Retinal and Retinol Isomers. (1996).
  • Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography.
  • Application Note: Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chrom
  • Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina. Analytical Chemistry.
  • Combined HPLC−MS and HPLC−NMR On-Line Coupling for the Separation and Determination of Lutein and Zeaxanthin Stereoisomers in Spinach and in Retina.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • How to separate isomers by Normal phase HPLC?
  • Strategies for Method Development and Optimiz
  • Method development & optimiz
  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Issues with separation of trans-retinyl (Vit A)
  • Separation of cis/trans isomers.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research.
  • An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters.
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc..
  • The Use of Temperature for Method Development in LC.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • What are the Reasons for Resolution Failure in HPLC?
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • Chiral column chrom
  • Problem with peaks resolution in HPLC.
  • Comparison of the separation of cis/trans isomers of tretinoin with different stationary phases by liquid chromatography-nuclear magnetic resonance coupling.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradi
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
  • Use of column temperature to optimize carotenoid isomer separation by C.

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Preventing isomerization of 11-cis-dehydroretinal during extraction and analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 11-cis-Dehydroretinal

Welcome to the technical support center for the handling and analysis of 11-cis-dehydroretinal. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on preventing isomerization during experimental procedures. Authored from the perspective of a Senior Application Scientist, this document synthesizes established protocols with the critical reasoning behind them to ensure the integrity of your results.

Troubleshooting Guide: Isomerization Issues

This section addresses specific problems you may encounter during the extraction and analysis of 11-cis-dehydroretinal. Each answer provides not only a solution but also the scientific rationale to help you build robust, self-validating protocols.

Question 1: My HPLC chromatogram shows a large peak for all-trans-dehydroretinal and a diminished 11-cis peak. What are the most likely causes during my sample preparation?

Answer: This is the most common issue when working with cis-retinoids and is almost always caused by unintentional energy input into the system, which overcomes the energy barrier for bond rotation. The primary culprits are light, heat, and acid.

  • Light-Induced Isomerization: 11-cis-retinoids are exceptionally photosensitive. The conjugated polyene chain readily absorbs energy from photons, particularly in the UV and blue-green spectrum, which promotes the thermodynamically favorable isomerization to the all-trans form.[1][2] All sample harvesting, extraction, and handling steps must be performed under dim red or yellow light to prevent photoisomerization.[3][4] Standard laboratory fluorescent lighting is a significant source of isomerization.

  • Thermal Isomerization: Heat provides the kinetic energy needed for the molecule to rotate around its C11-C12 double bond.[5] Even at room temperature, slow isomerization will occur.[6] Therefore, all procedures should be conducted on ice. Use pre-chilled solvents and centrifuge rotors, and immediately freeze samples at -80°C if they are not processed for immediate analysis.[3][4]

  • Acid-Catalyzed Isomerization: Acidic conditions can protonate the retinaldehyde, facilitating isomerization. Ensure all buffers and solvents are neutral or slightly basic. Avoid acidic modifiers in your HPLC mobile phase if possible, or use them cautiously with rapid analysis times.

// Critical Control Points node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedLight [label="Work Under Dim Red Light"]; Cold [label="Maintain 0-4°C"]; Inert [label="Use Inert Gas (N2/Ar)"];

RedLight -> Tissue; RedLight -> Homogenize; RedLight -> Extract; Cold -> Tissue; Cold -> Homogenize; Cold -> Extract; Inert -> Dry; }

Caption: Energy input drives conversion from the less stable 11-cis form to the more stable all-trans form.

References

  • A Reversed-Phase High-Performance Liquid Chromatographic Method to Analyze Retinal Isomers. PubMed.[Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC.[Link]

  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. ResearchGate.[Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. PMC.[Link]

  • Photic generation of 11-cis-retinal in bovine retinal pigment epithelium. PMC.[Link]

  • Peptide Derivatives of Retinylamine Prevent Retinal Degeneration with Minimal Side Effects on Vision in Mice. PMC.[Link]

  • Formulating with Retinol: Stability Tips for Maximum Efficacy. Let's Make Beauty.[Link]

  • Protection by an Oral Disubstituted Hydroxylamine Derivative Against Loss of Retinal Ganglion Cell Differentiation Following Optic Nerve Crush. PubMed.[Link]

  • N-tert-butyl hydroxylamine, a mitochondrial antioxidant, protects human retinal pigment epithelial cells from iron overload: relevance to macular degeneration. PubMed.[Link]

  • Prolonged Prevention of Retinal Degeneration with Retinylamine Loaded Nanoparticles. PMC.[Link]

  • Ultimate Guide to Drug Retinoids. Lab Muffin Beauty Science.[Link]

  • Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. PubMed Central.[Link]

  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC.[Link]

  • How do you stabilize retinol in a cream formulation? KBL Cosmetics.[Link]

  • Isomerization of 11-cis-retinol to all-trans-retinol in bovine rod outer segments. PubMed.[Link]

  • Inhibitors of retinyl ester formation also prevent the biosynthesis of 11-cis-retinol. Sci-Hub.[Link]

  • Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors. PMC.[Link]

  • Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods. PMC.[Link]

  • The effect of temperature and solvent environment on the conformational stability of 11-cis-retinal. PubMed.[Link]

  • Peptide Derivatives of Retinylamine Prevent Retinal Degeneration with Minimal Side Effects on Vision in Mice. eScholarship.org.[Link]

Sources

Stability and degradation issues of 3,4-didehydroretinal in solution.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation in Solution

Welcome to the technical support center for 3,4-didehydroretinal (Vitamin A2 aldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in experimental settings. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction to 3,4-Didehydroretinal Stability

3,4-Didehydroretinal is a polyene chromophore with a conjugated system of double bonds, making it highly susceptible to degradation from environmental factors. The extended π-system is prone to oxidation, isomerization, and other chemical modifications when exposed to light, heat, oxygen, and certain chemical environments. Understanding these degradation pathways is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause 3,4-didehydroretinal to degrade in solution?

A1: The main factors contributing to the degradation of 3,4-didehydroretinal are:

  • Light: Exposure to light, especially UV and blue light, can induce photoisomerization and photodegradation. Retinoids are notoriously light-sensitive, and this includes both natural and artificial light sources in the laboratory.[1]

  • Oxygen: The conjugated polyene chain is susceptible to oxidation, leading to the formation of various oxidation products and a loss of the compound's characteristic spectroscopic properties.

  • Temperature: Elevated temperatures accelerate the rates of both isomerization and oxidative degradation.

  • pH: Solutions with a non-neutral pH can catalyze degradation reactions.

  • Solvent: The choice of solvent can influence the stability and isomerization of 3,4-didehydroretinal.

Q2: How can I visually or spectroscopically detect if my 3,4-didehydroretinal solution has degraded?

A2: Degradation can often be detected by a change in the solution's appearance and its UV-Visible absorption spectrum. A fresh solution of 3,4-didehydroretinal in a suitable organic solvent should have a characteristic yellow-orange color. A fading of this color can indicate degradation.

Spectroscopically, you may observe the following changes:

  • A decrease in the absorbance at the maximum wavelength (λmax).

  • A blue-shift (shift to shorter wavelengths) of the λmax.

  • The appearance of new absorption bands at shorter wavelengths, indicating the formation of degradation products with less conjugation.

Q3: What are the best practices for storing a stock solution of 3,4-didehydroretinal?

A3: To maximize the shelf-life of your 3,4-didehydroretinal stock solution, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as ethanol, methanol, or a non-polar solvent like hexane. Ensure the solvent is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before use.

  • Container: Store the solution in an amber glass vial with a Teflon-lined cap to protect it from light and prevent solvent evaporation.[2][3]

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Temperature: Store the stock solution at -20°C or, for long-term storage, at -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[4][5][6][7][8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Isomerization or degradation of 3,4-didehydroretinal.Prepare fresh solutions daily. Ensure all handling steps are performed under dim red light and in an inert atmosphere. If extracting from a biological matrix, consider derivatization to the more stable oxime form before analysis.[9]
Inconsistent results between experiments Degradation of the stock solution over time.Always use a freshly prepared stock solution or a new aliquot from a properly stored batch for each experiment. Avoid using stock solutions that have been stored for an extended period, even at low temperatures.
UV-Vis spectrum shows a blue-shift and decreased absorbance Oxidative degradation of the polyene chain.Deoxygenate solvents with an inert gas before preparing solutions. Store solutions under an inert atmosphere. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solutions, but verify that it does not interfere with your downstream applications.[10]
Color of the solution fades rapidly Photodegradation from exposure to ambient light.Work in a darkroom or under red light conditions. Wrap all containers and experimental apparatus with aluminum foil to block light.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable 3,4-Didehydroretinal Stock Solution
  • Materials:

    • Crystalline 3,4-didehydroretinal

    • High-purity, anhydrous ethanol (or other desired solvent)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen) source

    • Gas-tight syringe

  • Procedure:

    • Deoxygenate the ethanol by bubbling with argon or nitrogen for at least 30 minutes.

    • In a darkroom or under red light, accurately weigh the desired amount of crystalline 3,4-didehydroretinal and place it in an amber glass vial.

    • Add the deoxygenated ethanol to the vial to achieve the desired concentration.

    • Cap the vial and gently swirl to dissolve the compound completely.

    • Flush the headspace of the vial with argon or nitrogen for 1-2 minutes using a gas-tight syringe.

    • Tightly seal the vial and wrap it in aluminum foil for extra light protection.

    • If not for immediate use, aliquot into single-use vials, flushing each with inert gas before sealing.

    • Store at -80°C.

Protocol 2: Monitoring Degradation by UV-Visible Spectroscopy
  • Materials:

    • Freshly prepared 3,4-didehydroretinal solution

    • UV-Visible spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Immediately after preparing the 3,4-didehydroretinal solution, take an initial UV-Vis spectrum from 250 nm to 600 nm to determine the initial absorbance and λmax.

    • To test for photodegradation, expose a sample of the solution to ambient lab light for a defined period (e.g., 1 hour) and re-measure the spectrum.

    • To test for thermal degradation, incubate a sample at a specific temperature (e.g., 40°C) in the dark for a defined period and re-measure the spectrum.

    • Compare the spectra to the initial measurement to assess any changes in absorbance or λmax.

Visualizing Degradation Pathways and Workflows

DegradationPathways DHR 3,4-Didehydroretinal (all-trans) Isomers Cis Isomers DHR->Isomers Light, Heat, Solvent Oxidation Oxidation Products (e.g., epoxides, aldehydes) DHR->Oxidation Oxygen, Light, Heat Photo_Products Photodegradation Products DHR->Photo_Products UV Light Isomers->DHR Light, Heat ExperimentalWorkflow start Start prep Prepare Stock Solution (Inert gas, dark, cold) start->prep store Store at -80°C (Aliquoted, inert gas) prep->store use Use Fresh Aliquot store->use experiment Conduct Experiment (Dim/red light) use->experiment analyze Analyze Promptly experiment->analyze end End analyze->end

Sources

Technical Support Center: Optimizing Mobile Phase for Simultaneous Separation of Vitamin A1/A2 Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of Vitamin A1 (retinal) and A2 (3,4-didehydroretinal) aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the mobile phase in HPLC and UHPLC applications.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between Vitamin A1 and A2 aldehydes, and how do they impact chromatographic separation?

Vitamin A1 aldehyde (retinal) and Vitamin A2 aldehyde (3,4-didehydroretinal) are structurally very similar. The only difference is an additional double bond in the β-ionone ring of the Vitamin A2 aldehyde. This seemingly minor difference introduces a significant change in the molecule's overall hydrophobicity and electronic structure, making their simultaneous separation challenging. The increased conjugation in Vitamin A2 aldehyde makes it slightly more polar than Vitamin A1 aldehyde, which is counterintuitive to the general rule of thumb where more double bonds increase hydrophobicity. This subtle difference in polarity is the primary handle for achieving chromatographic resolution.

Q2: Why is the choice of the stationary phase important when optimizing the mobile phase for Vitamin A1/A2 aldehyde separation?

The stationary phase chemistry dictates the primary mode of interaction with the analytes, and thus heavily influences the mobile phase selection.[1]

  • C18 Columns: These are the most common reversed-phase columns and separate molecules primarily based on hydrophobicity.[2] For Vitamin A1 and A2 aldehydes, a C18 column can provide good separation, but mobile phase optimization is critical to exploit the subtle polarity differences.

  • C30 Columns: These columns are specifically designed for the separation of hydrophobic, long-chain molecules, and isomers.[3][4] The longer alkyl chains and unique surface chemistry of C30 phases can offer enhanced shape selectivity, which is beneficial for resolving the structurally similar A1 and A2 aldehydes.[3] The choice between a C18 and C30 column will depend on the complexity of the sample matrix and the desired resolution.

Q3: What are the main challenges associated with the stability of Vitamin A1/A2 aldehydes during analysis?

Vitamin A aldehydes are highly susceptible to degradation, which can lead to inaccurate quantification and the appearance of artifact peaks.[5][6] Key stability concerns include:

  • Oxidation: The polyene chain is prone to oxidation, especially when exposed to air and light.[6]

  • Isomerization: Exposure to light and heat can cause isomerization of the double bonds, leading to various cis/trans isomers that can complicate the chromatogram.

  • Degradation in Solution: Retinoids degrade faster in solution than in their solid state.[5] The choice of solvent can also impact stability.[7][8]

To mitigate these issues, it is crucial to use fresh solvents, protect samples and standards from light by using amber vials, work at reduced temperatures, and consider the use of antioxidants like BHT or BHA in the sample preparation and mobile phase.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the simultaneous separation of Vitamin A1 and A2 aldehydes.

Problem 1: Poor Resolution Between Vitamin A1 and A2 Aldehyde Peaks

Symptoms:

  • Overlapping or co-eluting peaks for A1 and A2 aldehydes.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The solvent strength and selectivity of your mobile phase may not be adequate to resolve the two closely related compounds.

    • Solution: Systematically adjust the mobile phase composition. A common starting point for reversed-phase HPLC is a mixture of an organic solvent (like methanol or acetonitrile) and water.[9]

      • Adjust Organic Solvent Ratio: Fine-tune the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

      • Try a Different Organic Modifier: The choice of organic modifier can significantly impact selectivity.[10][11][12] If you are using methanol, try acetonitrile or isopropanol, or even a ternary mixture. For instance, a mixture of 2-propanol, dioxane, and n-hexane has been shown to be effective for retinal isomer separation.[13]

      • Consider Gradient Elution: A gradient elution, where the mobile phase composition changes during the run, can be highly effective for separating complex mixtures and resolving closely eluting peaks.[9][14]

  • Inappropriate Stationary Phase: The column you are using may not have the required selectivity for this specific separation.

    • Solution: If mobile phase optimization on a C18 column does not yield the desired resolution, consider switching to a C30 column. The enhanced shape selectivity of C30 phases is often beneficial for separating structurally similar isomers.[3][4]

  • High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate. This will increase the analysis time but can significantly improve the separation of critical pairs.

Problem 2: Peak Tailing for One or Both Aldehyde Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetry factor greater than 1.2.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar aldehyde group of the retinoids, causing peak tailing.

    • Solution:

      • Add an Acidic Modifier: Adding a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of the silanol groups and reduce these unwanted interactions.[15][16]

      • Use a Modern, End-capped Column: High-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing for basic or polar compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause peak tailing.

    • Solution: Use a guard column to protect the analytical column.[18] Regularly flush the column with a strong solvent to remove contaminants.

Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for A1 and A2 aldehydes shift between injections or between analytical runs.

Possible Causes & Solutions:

  • Improperly Prepared Mobile Phase: Inconsistent mobile phase composition is a common cause of retention time variability.

    • Solution: Ensure accurate and precise measurement of all mobile phase components. Use a graduated cylinder or volumetric flasks for accurate mixing. Always degas the mobile phase before use to prevent bubble formation in the pump.

  • Fluctuations in Column Temperature: Changes in column temperature can affect solvent viscosity and analyte retention.[14]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Column Equilibration Issues: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, allow sufficient time for the column to re-equilibrate between runs.[17]

  • Pump Malfunctions: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

    • Solution: Perform regular maintenance on your HPLC system as recommended by the manufacturer.

Problem 4: Ghost Peaks in the Chromatogram

Symptoms:

  • Appearance of unexpected peaks in blank injections or subsequent sample runs.

Possible Causes & Solutions:

  • Carryover from Previous Injections: Highly retained components from a previous injection may elute in a subsequent run. Vitamin A derivatives can be "sticky" and prone to carryover.[19]

    • Solution:

      • Implement a Column Wash Step: After each run, or at the end of a sequence, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds.[19]

      • Optimize the Injection Port Cleaning: Ensure the autosampler needle and injection port are adequately washed between injections.

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.

  • Sample Degradation: The Vitamin A aldehydes may be degrading in the autosampler vial, leading to the formation of new compounds that appear as peaks in the chromatogram.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize sample degradation. Prepare fresh samples and standards frequently.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

This protocol provides a starting point for developing a mobile phase for the separation of Vitamin A1 and A2 aldehydes on a C18 or C30 column.

Materials:

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (optional, for peak shape improvement)

Procedure:

  • Solvent Selection: Choose an organic solvent. Methanol and acetonitrile are common choices. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography, which may provide better resolution for closely eluting compounds.

  • Initial Mobile Phase Composition:

    • For a C18 column, a starting point could be a mixture of Methanol:Water (90:10, v/v).

    • For a C30 column, a higher organic content, such as Methanol:Water (95:5, v/v), might be necessary due to the increased hydrophobicity of the stationary phase.

  • Adding a Modifier (Optional): To improve peak shape, add 0.1% formic acid to the aqueous component of the mobile phase before mixing with the organic solvent.

  • Mixing and Degassing:

    • Measure the required volumes of the organic and aqueous phases accurately.

    • Mix the solvents thoroughly.

    • Degas the mobile phase using a vacuum degasser, sonication, or by sparging with helium to remove dissolved gases.

  • System Equilibration: Flush the HPLC system with the newly prepared mobile phase until the baseline is stable. This may take 15-30 minutes.

Protocol 2: Gradient Elution Method Development

If an isocratic method does not provide adequate separation, a gradient elution method can be developed.

Procedure:

  • Define Solvent A and Solvent B:

    • Solvent A: The weaker solvent (e.g., Water with 0.1% Formic Acid).

    • Solvent B: The stronger solvent (e.g., Methanol or Acetonitrile).

  • Scouting Gradient: Run a broad, linear gradient to determine the approximate elution conditions for the analytes. A typical scouting gradient would be from 5% to 95% Solvent B over 20-30 minutes.

  • Gradient Optimization: Based on the results of the scouting gradient, design a more focused gradient.

    • If the peaks elute very early, start the gradient at a lower percentage of Solvent B.

    • If the peaks elute very late, start the gradient at a higher percentage of Solvent B.

    • To improve the resolution between the A1 and A2 aldehyde peaks, create a shallower gradient in the region where they elute. For example, if they elute between 60% and 70% Solvent B, you could program a gradient segment that changes from 60% to 70% B over 10 minutes.

  • Re-equilibration: Always include a re-equilibration step at the end of the gradient to return the column to the initial conditions before the next injection. This step is crucial for reproducible retention times.

Data Presentation

Table 1: Physicochemical Properties of Vitamin A1 and A2 Aldehydes

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Feature
Vitamin A1 Aldehyde (Retinal)C₂₀H₂₈O284.44β-ionone ring
Vitamin A2 Aldehyde (3,4-didehydroretinal)C₂₀H₂₆O282.42Additional double bond in the β-ionone ring

Table 2: Common Mobile Phase Solvents and Their Properties in Reversed-Phase HPLC

SolventPolarity IndexElution Strength (on C18)UV Cutoff (nm)
Water10.2Weakest~190
Methanol5.1Moderate205
Acetonitrile5.8Strong190
Isopropanol3.9Strongest205

Visualization

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution Mobile_Phase Suboptimal Mobile Phase Poor_Resolution->Mobile_Phase Stationary_Phase Inappropriate Stationary Phase Poor_Resolution->Stationary_Phase Peak_Tailing Peak Tailing Secondary_Interactions Secondary Interactions Peak_Tailing->Secondary_Interactions Column_Overload Column Overload Peak_Tailing->Column_Overload Retention_Time_Shift Retention Time Shift Temperature_Fluctuations Temperature Fluctuations Retention_Time_Shift->Temperature_Fluctuations Improper_Preparation Improper Mobile Phase Prep Retention_Time_Shift->Improper_Preparation Adjust_Ratio Adjust Organic:Aqueous Ratio Mobile_Phase->Adjust_Ratio Change_Modifier Change Organic Modifier Mobile_Phase->Change_Modifier Use_Gradient Implement Gradient Elution Mobile_Phase->Use_Gradient Change_Column Switch to C30 Column Stationary_Phase->Change_Column Add_Acid Add Acidic Modifier (e.g., 0.1% FA) Secondary_Interactions->Add_Acid Reduce_Injection Reduce Injection Volume Column_Overload->Reduce_Injection Use_Oven Use Column Oven Temperature_Fluctuations->Use_Oven Precise_Mixing Ensure Precise Mixing & Degassing Improper_Preparation->Precise_Mixing

Caption: Troubleshooting workflow for common HPLC issues in Vitamin A aldehyde separation.

Mobile_Phase_Optimization Start Start: Isocratic Separation Adjust_Isocratic Adjust Organic % Start->Adjust_Isocratic Check_Resolution Resolution Adequate? Change_Solvent Change Organic Solvent (e.g., MeOH to ACN) Check_Resolution->Change_Solvent No End Optimized Method Check_Resolution->End Yes Adjust_Isocratic->Check_Resolution Change_Solvent->Check_Resolution Implement_Gradient Implement Gradient Elution Change_Solvent->Implement_Gradient Optimize_Gradient Optimize Gradient Slope Implement_Gradient->Optimize_Gradient Optimize_Gradient->Check_Resolution

Caption: Logical workflow for mobile phase optimization.

References

  • Zonta, F., & Stancher, B. (1984). High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers. Journal of Chromatography A, 301(1), 65–75. [Link]

  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • Barua, A. B., & Furr, H. C. (2013). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in Molecular Biology (Vol. 1027, pp. 219–227). Humana Press. [Link]

  • D'Ambrosio, S. M., Viatour, P., Vitiello, C., Pavan, S., Fardella, S., Dell'Orco, S., ... & Brichory, F. (2015). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 7(4), 434–451. [Link]

  • Lab-Training. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • Gudelj, M., Fiamengo, I., & Vasić-Rački, Đ. (2000). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. International Journal of Biological Macromolecules, 27(4), 287–293. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Vitamin A and Vitamin E Isomers using GB Method - HPLC. [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 34(5), 330-339. [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Chemistry 2.0. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 51(9), 2823–2829. [Link]

  • Koerner, P. J. (2012). HPLC Method Development. SlideShare. [Link]

  • Rúžička, J., & Jandera, P. (2001). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC Europe, 14(1), 2-8. [Link]

  • Carlsson, H. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health. [Link]

  • ResearchGate. (2019). How can I exploit the mobile phase composition to optimize my HPLC separation?. [Link]

  • Birge, R. R., Sullivan, M. J., & Kohler, B. E. (1976). The effect of temperature and solvent environment on the conformational stability of 11-cis-retinal. Journal of the American Chemical Society, 98(2), 358–367. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Advanced Materials Technology. (n.d.). Fat- and Water-Soluble Vitamin Analysis in Supplements. [Link]

  • Semwal, A., & Sharma, M. (2016). A review on clinical significance and methods of analysis of vitamin a. Critical reviews in food science and nutrition, 56(1), 133–149. [Link]

  • ResearchGate. (2001). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Lambertsen, G., Myklestad, H., & Braekkan, O. R. (1969). Methods for simultaneous determination and for chromatographic separation of vitamin A1 and A2. Internationale Zeitschrift für Vitaminforschung. International journal of vitamin research. Journal international de vitaminologie, 39(2), 119–122. [Link]

  • Advanced Materials Technology. (n.d.). Separation of Fat-Soluble Vitamins in Immune Support Supplements. [Link]

  • Wikipedia. (n.d.). Retinal. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. [Link]

  • Agilent Technologies. (2020). Gradient Design and Development. [Link]

  • Li, Z., & Devaraj, S. (2014). Simultaneous analysis of circulating 25-hydroxy-vitamin D3, 25-hydroxy-vitamin D2, retinol, tocopherols, carotenoids, and oxidized and reduced coenzyme Q10 by high performance liquid chromatography with photo diode-array detection using C18 and C30 columns alone or in combination. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 944, 1–8. [Link]

  • ResearchGate. (2017). I can't seem to find the correct way to completely clean Vitamin A off of the C18 column that I'm using. Any suggestions?. [Link]

  • ResearchGate. (2016). Simultaneous HPLC-DAD quantification of vitamins A and E content in raw, pasteurized, and UHT cow's milk and their changes during storage. [Link]

  • Agilent Technologies. (2014). Rapid Simultaneous Analysis of Vitamin A as Retinyl Palmitate and Beta Carotene Using the Agilent 1290 Infinity LC and STM. [Link]

  • Crawford Scientific. (2016). Reversed Phase HPLC 15 - Modifier Effect on the Chromatogram. YouTube. [Link]

  • Paanakker, J. E., & Groenendijk, G. W. (1979). Separation by programmed-gradient high-pressure liquid chromatography of vitamin A isomers, their esters, aldehydes, oximes and methyl ethers. Journal of Chromatography A, 168(1), 125–134. [Link]

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Overcoming challenges in the quantification of endogenous dehydroretinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of endogenous 3,4-dehydroretinaldehyde (dRAL). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of dRAL quantification. This guide is structured to address the most common challenges you may face, from sample preparation to data analysis, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is endogenous dehydroretinaldehyde (dRAL) and why is its quantification important?

A1: this compound (dRAL), also known as Vitamin A2 aldehyde, is the aldehyde form of 3,4-dehydroretinol (Vitamin A2). It is a critical chromophore in the visual cycle of many freshwater fish and amphibians. In mammals, while less abundant than retinaldehyde (RAL), its presence and quantification are of growing interest in ophthalmology and metabolic research. Accurate quantification is crucial for understanding its physiological roles, its involvement in disease pathways, and for the development of targeted therapeutics.

Q2: What are the primary challenges in quantifying endogenous dRAL?

A2: The quantification of endogenous dRAL is notoriously difficult due to a combination of factors:

  • Chemical Instability: Like other retinoids, dRAL is highly susceptible to degradation from light, heat, and oxidation. Its conjugated polyene chain makes it prone to isomerization.

  • Low Endogenous Abundance: dRAL is often present at very low concentrations (picomolar to nanomolar) in biological tissues, requiring highly sensitive analytical methods.

  • Matrix Complexity: Biological samples are complex matrices containing numerous interfering substances that can suppress or enhance the analytical signal, a phenomenon known as the matrix effect.[1][2]

  • Lack of Analyte-Free Matrix: A true "blank" biological matrix, completely devoid of endogenous dRAL, is unavailable, which complicates the preparation of accurate calibration standards and the assessment of method accuracy.[3][4]

Q3: Why is derivatization often required for dRAL analysis?

A3: Derivatization is a critical step to overcome the inherent instability and low ionization efficiency of aldehydes in mass spectrometry.[5] By reacting the aldehyde group of dRAL with a derivatizing agent, we form a more stable, less volatile, and more readily ionizable product. This significantly enhances the sensitivity and specificity of detection, particularly for LC-MS/MS methods.[6][7] Common derivatization reagents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH).[5][8]

Q4: What is the recommended analytical platform for dRAL quantification?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous dRAL.[7][9] The chromatographic separation provided by HPLC or UHPLC resolves dRAL from its isomers and other interfering compounds. The high sensitivity and specificity of tandem mass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, allow for confident detection and quantification at the low levels typically found in biological samples.[6]

Experimental Workflow for dRAL Quantification

The following diagram outlines a robust workflow for the quantification of endogenous this compound, from sample acquisition to final data analysis.

dRAL Quantification Workflow cluster_0 Sample Preparation cluster_1 Analyte Stabilization cluster_2 Analysis cluster_3 Data Processing SampleCollection 1. Sample Collection (Protect from light, flash freeze) Homogenization 2. Tissue Homogenization (In buffered antioxidant solution) SampleCollection->Homogenization Extraction 3. Liquid-Liquid or SPE (e.g., Hexane/Ethyl Acetate) Homogenization->Extraction Derivatization 4. Derivatization (e.g., with 3-NPH) Optimize Temp, Time, pH Extraction->Derivatization LCMS 5. UHPLC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Quantification 6. Quantification (Stable Isotope Dilution) LCMS->Quantification Validation 7. Data Validation (QC checks, recovery) Quantification->Validation

Caption: General experimental workflow for dRAL analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Part 1: Sample Preparation & Extraction

Q: My analyte recovery is consistently low and variable. What's going wrong?

A: Low and inconsistent recovery is a common issue stemming from multiple factors during extraction.

  • Cause 1: Analyte Degradation. dRAL is unstable. Exposure to light, oxygen, and high temperatures during homogenization and extraction will lead to significant losses.

    • Solution: Work under dim, yellow light. Keep samples on ice at all times. Use deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your homogenization and extraction buffers.

  • Cause 2: Inefficient Extraction. The choice of extraction solvent is critical. dRAL is a relatively nonpolar molecule, but its polarity can be influenced by the biological matrix.

    • Solution: A two-step extraction is often most effective. First, precipitate proteins using a cold solvent like acetonitrile or methanol. After centrifugation, extract the supernatant containing dRAL using a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate. Test different solvent ratios to optimize recovery for your specific matrix.

  • Cause 3: Incomplete Phase Separation. Emulsions during liquid-liquid extraction can trap your analyte, reducing recovery.

    • Solution: Ensure vigorous mixing followed by a thorough centrifugation step (e.g., 3000 x g for 10 minutes at 4°C) to achieve clean phase separation.

Part 2: Derivatization

Q: I'm seeing multiple peaks for my derivatized dRAL standard, leading to poor quantification. Why?

A: This is a classic sign of E/Z stereoisomer formation of the hydrazone derivative.[10] The double bond formed between dRAL and the derivatization reagent (e.g., DNPH) can exist in two different spatial arrangements (E and Z isomers), which may separate chromatographically.

  • Cause: Isomerization during Derivatization or Storage. The ratio of E/Z isomers can be influenced by light, acid concentration, and temperature.[10]

    • Solution 1: Method Optimization. The most robust solution is to establish conditions that favor the formation of a single, stable isomer. This may involve adjusting the pH of the reaction or adding a small amount of acid (e.g., phosphoric acid) to both samples and standards to drive the equilibrium to a consistent E/Z ratio.[10]

    • Solution 2: Chromatographic Co-elution. If separation is unavoidable, adjust your chromatographic method (e.g., gradient, temperature) to try and co-elute the isomers into a single, sharp peak.

    • Solution 3: Summation of Peaks. As a last resort, if both isomers are well-resolved and reproducible, you can quantify by summing the peak areas of both isomers. However, this increases the complexity and potential for error.

Protocol: Derivatization of dRAL with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methodologies for other reactive aldehydes.[5]

  • Reagent Preparation: Prepare a 25 mM solution of 3-NPH in 75% acetonitrile with 0.2% trifluoroacetic acid (TFA). Prepare a fresh solution daily.

  • Sample Preparation: To 50 µL of your extracted sample (reconstituted in a compatible solvent like acetonitrile), add 100 µL of the 3-NPH reagent.

  • Internal Standard: Ensure your sample is spiked with a stable isotope-labeled internal standard (e.g., d5-retinaldehyde-NPH) prior to derivatization to correct for reaction variability.

  • Reaction: Vortex the mixture gently and incubate at 40°C for 30 minutes in a heating block, protected from light.

  • Quenching/Dilution: After incubation, immediately cool the sample on ice for 1 minute. Dilute with your initial mobile phase for LC-MS/MS analysis.

Part 3: HPLC & LC-MS/MS Analysis

Q: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I fix this?

A: Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of your target analyte in the MS source, leading to a reduced signal and inaccurate quantification.[1]

  • Cause 1: Co-eluting Matrix Components. Phospholipids, salts, and other endogenous molecules are common culprits.

    • Solution 1: Improve Chromatographic Separation. This is the most effective approach. Switch to a different column chemistry that provides alternative selectivity. For example, if you are using a standard C18 column, consider a phenyl-hexyl column, which can offer better separation of retinoids from lipids.[2] You can also optimize your gradient to better resolve the dRAL derivative from the "matrix cloud."

    • Solution 2: Enhance Sample Cleanup. Implement a more rigorous sample cleanup step before analysis. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds. Choose an SPE cartridge chemistry (e.g., C18, silica) that retains your analyte while allowing interfering substances to be washed away.

    • Solution 3: Dilute the Sample. A simple but effective strategy is to dilute your final extract. This reduces the concentration of interfering matrix components, though it requires an assay with sufficient sensitivity to still detect your analyte.

  • Cause 2: Inadequate Internal Standard.

    • Solution: The best way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or deuterium-labeled dRAL). The SIL-IS will co-elute with the native analyte and experience the same degree of ion suppression, allowing for an accurate ratio-based quantification.

Troubleshooting Poor HPLC Peak Shape

Poor peak shape can compromise resolution and integration accuracy. The following decision tree can help diagnose the issue.

HPLC Peak Shape Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Split) CheckInjector Is the injector seal worn? (Look for leaks, sample carryover) Start->CheckInjector CheckColumn Is the column contaminated or voided? (High backpressure, loss of efficiency) CheckInjector->CheckColumn No InjectorSolution Solution: Replace injector seal and rotor seal. CheckInjector->InjectorSolution Yes CheckMobilePhase Is the sample solvent stronger than the mobile phase? CheckColumn->CheckMobilePhase No ColumnSolution Solution: Flush column with strong solvent. If unresolved, replace column. CheckColumn->ColumnSolution Yes CheckpH Is the mobile phase pH appropriate for the analyte? CheckMobilePhase->CheckpH No MobilePhaseSolution Solution: Dissolve sample in initial mobile phase or weaker solvent. CheckMobilePhase->MobilePhaseSolution Yes pHSolution Solution: Adjust mobile phase pH to be ~2 units away from analyte pKa. CheckpH->pHSolution Yes

Caption: Decision tree for troubleshooting common HPLC peak shape issues.[11][12]

Part 4: Calibration and Quantification

Q: How can I build a reliable calibration curve without an analyte-free matrix?

A: This is a fundamental challenge in the quantification of endogenous compounds.[3] Several strategies can be employed:

  • Strategy 1: Surrogate Matrix. Use a matrix that is similar to your sample but does not contain the analyte. For example, use plasma from a species known not to have dRAL, or a synthetic matrix like stripped serum or a buffered solution containing bovine serum albumin (BSA).[3]

  • Strategy 2: Standard Addition. This is a powerful technique for overcoming matrix effects. It involves adding known amounts of a calibration standard to aliquots of the actual sample. The endogenous concentration is then determined by extrapolating the linear regression of the detector response versus the added concentration back to the x-intercept.

  • Strategy 3: Background Subtraction. Analyze a batch of representative blank samples to determine the average baseline level of the endogenous analyte. This "background" amount is then subtracted from the total amount measured in your unknown samples. This approach relies on the assumption that the background level is consistent across your "blank" population.[3]

Data Summary: Comparison of Calibration Strategies
StrategyProsConsBest For
Surrogate Matrix Simple to prepare; High throughput.May not perfectly mimic the matrix effects of the actual sample.[3]Large-scale screening studies where high accuracy is secondary to throughput.
Standard Addition Highly accurate; Corrects for matrix effects on a per-sample basis.Labor-intensive; Requires more sample volume; Not suitable for high throughput.Method validation and studies requiring the highest level of accuracy for a small number of samples.
Background Subtraction Relatively simple; Good for large sample sets.Assumes a consistent basal level in the control group; Prone to error if basal levels vary.Clinical studies with well-defined control and treatment groups.

References

  • Abo-Elmagd, I. F., Mahmoud, A. M., Al-Ghobashy, M., & Elgebaly, S. (2024). Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues. ResearchGate. [Link]

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. PubMed Central. [Link]

  • Joshi, R., Johnson, W. D., & Dwivedi, P. (2022). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. [Link]

  • Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]

  • Al-Majdoub, Z. M., Achkar, I. W., & Al-Khoury, A. (2019). STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PubMed. [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2015). Quantitation of Retinaldehyde in Small Biological Samples Using Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry. Amanote Research. [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. PubMed. [Link]

  • Pierret, G., Dehareng, F., & Scippo, M. L. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. PubMed. [Link]

  • Mthombeni, A., Nyamukamba, P., & Tawanda, M. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. National Institutes of Health. [Link]

  • Mthombeni, A., Nyamukamba, P., & Tawanda, M. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. MethodsX, 8, 101482. [Link]

Sources

Troubleshooting low yield in the in vitro regeneration of porphyropsin.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the in vitro regeneration of porphyropsin. As Senior Application Scientists, we have compiled this guide based on established protocols and field experience to help you navigate the complexities of your experiments. This center is designed to address common challenges and provide robust solutions to maximize your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is porphyropsin and how does it differ from rhodopsin?

Porphyropsin is the Vitamin A2-based photopigment found in the rod photoreceptor cells of many freshwater and migratory fish, as well as some amphibians.[1][2] It functions as the primary molecule for dim-light vision in these species. The fundamental difference between porphyropsin and rhodopsin lies in their chromophore, the light-absorbing part of the molecule.

  • Porphyropsin uses 11-cis-3,4-dehydroretinal (Vitamin A2 aldehyde).

  • Rhodopsin uses 11-cis-retinal (Vitamin A1 aldehyde).

This extra double bond in the ionone ring of the chromophore shifts the absorption maximum (λmax) of porphyropsin to longer wavelengths (typically around 522 nm) compared to rhodopsin (around 500 nm).[1]

Q2: What are the essential components for successful in vitro regeneration of porphyropsin?

The in vitro regeneration process mimics the final step of the natural visual cycle. It is fundamentally a reconstitution of the holoprotein from its two main parts:

  • Opsin: The protein component (a G protein-coupled receptor) that lacks its chromophore. It must be correctly folded and purified.

  • 11-cis-3,4-dehydroretinal: The specific light-sensitive chromophore. Its isomeric purity and chemical integrity are critical.[3]

  • A Suitable Buffer System: This maintains an optimal pH for the reaction and provides a stable environment for the protein.

  • A Stabilizing Lipid/Detergent Environment: Since opsin is a membrane protein, it requires detergents and/or phospholipids for solubility and stability.[4][5][6]

Q3: How is the yield of porphyropsin regeneration typically quantified?

The regeneration yield is measured spectrophotometrically. Opsin itself does not absorb light in the visible spectrum. Upon successful binding of the 11-cis-3,4-dehydroretinal chromophore, the characteristic porphyropsin absorbance peak appears around 522 nm. The increase in absorbance at this wavelength is directly proportional to the amount of regenerated pigment. The yield can be calculated by comparing the final absorbance to the theoretical maximum based on the initial opsin concentration.

Troubleshooting Guide: Low Regeneration Yield

This section addresses the most common issues encountered during porphyropsin regeneration experiments.

Problem: My regeneration yield is consistently low or zero.

This is the most frequent issue and can be attributed to problems with the core components or the reaction conditions.

Q4: How can I be sure my opsin preparation is active?
  • Plausible Cause: The opsin protein may be denatured or aggregated due to harsh purification methods, improper storage, or a suboptimal solubilization environment. Opsin is a sensitive membrane protein that requires a specific lipid environment to maintain its native conformation.[6][7]

  • Troubleshooting Steps:

    • Assess Purification: Ensure your purification protocol for rod outer segments (ROS) and subsequent opsin preparation avoids excessive heat, extreme pH, or vigorous agitation. Large-scale purification methods should be optimized for stability.[8]

    • Optimize Solubilization: The choice of detergent is critical. N-dodecyl-β-D-maltoside (DDM) is commonly used, but its concentration must be optimized. More importantly, the stability of opsin is greatly enhanced by the presence of phospholipids like DOPC, DOPE, or native retinal lipids.[5][9] Consider adding a defined amount of phospholipids to your detergent-solubilized opsin preparation.

    • Verify with a Control: If possible, test your opsin preparation with a known, high-quality batch of 11-cis-retinal to regenerate rhodopsin. While not porphyropsin, successful rhodopsin regeneration confirms the opsin is conformationally active.

    • Storage: Store purified opsin in aliquots at -80°C and avoid repeated freeze-thaw cycles.

Q5: Could the 11-cis-3,4-dehydroretinal chromophore be the problem?
  • Plausible Cause: The chromophore is a highly sensitive molecule prone to both isomerization and oxidation. Low yield is often a direct result of using a chromophore that is not in the correct 11-cis configuration or has degraded.[3]

  • Troubleshooting Steps:

    • Verify Isomeric Purity: Before use, verify the purity of your 11-cis-3,4-dehydroretinal stock using HPLC. The native chromophore is the 11-cis isomer.[3] Other isomers, like the 9-cis form, may regenerate a non-native isopor-phyropsin with a different λmax and lower efficiency, while all-trans and 13-cis isomers typically show no significant regeneration.[3]

    • Prevent Oxidation: 3,4-dehydroretinal is susceptible to oxidation. Purchase from a reputable supplier, store under argon or nitrogen gas at -80°C, and use fresh dilutions in an appropriate solvent (e.g., ethanol) for each experiment.

    • Strict Light Discipline: All manipulations involving the chromophore must be performed in complete darkness or under dim red light to prevent light-induced isomerization to the all-trans form.[10][11]

Q6: My components seem fine. Could my reaction conditions be wrong?
  • Plausible Cause: The formation of the Schiff base linkage between the chromophore and the lysine residue in the opsin binding pocket is highly dependent on pH, temperature, and incubation time.

  • Troubleshooting Steps:

    • pH Optimization: The optimal pH for regeneration is typically near neutral (pH 6.5-7.5).[12] A pH that is too acidic or too basic can prevent the reaction or denature the protein. Screen a range of pH values using appropriate buffer systems (see Table 1).

    • Temperature Control: Regeneration is a temperature-dependent process. While it can proceed at room temperature, kinetics are often improved at specific temperatures. In vivo studies show a clear temperature dependence for porphyropsin regeneration.[13][14] Test a range from 4°C to 30°C. Start with an overnight incubation at 4°C to favor stability, then test shorter incubations at 20°C.

    • Incubation Time: Ensure you are allowing sufficient time for the reaction to reach completion. Monitor the increase in absorbance at λmax over time (e.g., at 1, 2, 4, and 12 hours) to determine the reaction endpoint.

Problem: The porphyropsin forms, but it is unstable and bleaches without strong light.
Q7: Why is my regenerated pigment spectrally unstable?
  • Plausible Cause: The stability of the regenerated pigment is critically dependent on its environment. An incorrect lipid/detergent environment can lead to a conformationally strained pigment that is prone to spontaneous decay. The presence of residual chemicals from the opsin preparation can also cause instability.

  • Troubleshooting Steps:

    • Enhance the Lipid Environment: As mentioned in Q4, the presence of phospholipids is crucial not just for opsin stability, but for the stability of the final pigment.[4][6] Reconstituting the opsin into phospholipid vesicles prior to regeneration can significantly improve the stability of the final product.

    • Remove Residual Hydroxylamine: Opsin is often prepared by bleaching rhodopsin in the presence of hydroxylamine to cleave the native chromophore. Residual hydroxylamine can attack the newly formed Schiff base of your regenerated porphyropsin. Ensure it is completely removed by extensive dialysis or buffer exchange of your opsin stock.

    • Buffer Composition: Ensure your buffer does not contain agents that could interfere with the Schiff base linkage. Keep the buffer composition simple and optimized.[15]

Workflow & Troubleshooting Diagrams

Porphyropsin_Regeneration_Workflow cluster_prep Component Preparation cluster_reaction Regeneration Reaction cluster_analysis Analysis Opsin 1. Prepare Opsin (Purify ROS, Bleach, Solubilize) Mix 3. Combine Components (Opsin + 11-cis-3,4-dehydroretinal in optimized buffer) Opsin->Mix Chromophore 2. Prepare Chromophore (Verify Purity via HPLC, Handle under red light) Chromophore->Mix Incubate 4. Incubate (Controlled Temp. & Time, In Darkness) Mix->Incubate Spectrum 5. Measure Absorbance Spectrum (Scan from 300-700 nm) Incubate->Spectrum Yield 6. Calculate Yield (Based on Amax increase) Spectrum->Yield

Caption: General workflow for in vitro porphyropsin regeneration.

Troubleshooting_Tree cluster_causes Primary Checks Start Low/No Yield Opsin_Q Opsin Quality? Start->Opsin_Q Chromo_Q Chromophore Quality? Start->Chromo_Q Cond_Q Reaction Conditions? Start->Cond_Q Opsin_Q->Chromo_Q Good Opsin_Sol1 Optimize Purification Add Phospholipids Run Rhodopsin Control Opsin_Q->Opsin_Sol1 Bad Chromo_Q->Cond_Q Good Chromo_Sol1 Verify Purity (HPLC) Handle in Dark/Red Light Use Fresh Aliquots Chromo_Q->Chromo_Sol1 Bad Cond_Sol1 Optimize pH (6.5-7.5) Screen Temperature Extend Incubation Time Cond_Q->Cond_Sol1 Bad Success Re-evaluate Procedure Check Concentrations Cond_Q->Success Good

Caption: Decision tree for troubleshooting low regeneration yield.

Key Experimental Protocols

Protocol 1: Opsin Preparation from Rod Outer Segments (ROS)
  • ROS Isolation: Purify ROS from the retinas of a suitable freshwater fish species using a sucrose density gradient centrifugation method.

  • Pigment Solubilization: Solubilize the ROS membranes in a buffer containing an appropriate detergent (e.g., 1-2% DDM) and phospholipids (e.g., 1 mg/mL DOPC). A common buffer is 50 mM HEPES, 140 mM NaCl, 1 mM MnCl₂, pH 7.0.

  • Bleaching: Transfer the solubilized pigment to a clear vessel on ice. Add hydroxylamine to a final concentration of 20-50 mM. Expose the solution to bright white light for 10-20 minutes, or until the characteristic purple color disappears completely.

  • Removal of Byproducts: The resulting opsin solution must be dialyzed extensively (e.g., 3 x 4L buffer changes) against the detergent-containing buffer (without hydroxylamine) at 4°C in the dark to remove the bleached all-trans-retinal oxime and residual hydroxylamine.

  • Quantification & Storage: Determine the opsin concentration using a protein assay (e.g., BCA). Store in aliquots at -80°C.

Protocol 2: Standard In Vitro Regeneration Assay

All steps involving the chromophore must be performed in darkness or under dim red light.

  • Prepare Opsin: Thaw an aliquot of purified opsin on ice. Dilute to a final concentration of 1-5 µM in the desired regeneration buffer (see Table 1). Allow it to equilibrate to the chosen reaction temperature.

  • Prepare Chromophore: Prepare a fresh 100-200x stock solution of 11-cis-3,4-dehydroretinal in ethanol.

  • Initiate Reaction: Add a 2- to 5-fold molar excess of the chromophore solution to the opsin preparation. Mix gently by inversion. A final ethanol concentration below 1% is recommended to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture in complete darkness at the chosen temperature (e.g., 20°C) for a predetermined time (e.g., 2-4 hours, or overnight at 4°C).

  • Measure Spectrum: Record the absorbance spectrum from 300 nm to 700 nm. Successful regeneration is indicated by the appearance of a peak at ~522 nm. A spectrum of the buffer plus chromophore alone should be used as a baseline.

  • Calculate Yield: Use the absorbance at λmax and the molar extinction coefficient of porphyropsin to calculate the concentration of regenerated pigment and determine the percentage yield relative to the initial opsin concentration.

Data Summary Tables

Table 1: Recommended Buffer Systems for Porphyropsin Regeneration

Buffer SystempKa (at 25°C)Optimal pH RangeNotes
HEPES7.56.8 - 8.2Commonly used, good buffering capacity at physiological pH.
PIPES6.86.1 - 7.5Useful for slightly more acidic conditions.
Phosphate7.26.2 - 8.2Effective, but be aware of potential interactions with divalent cations.
Tris8.17.5 - 9.0Often used but its pKa is sensitive to temperature changes.[12]

Table 2: Key Spectral Properties for Porphyropsin Characterization

Speciesλmax (nm)Molar Extinction Coefficient (ε)Reference
Porphyropsin~522~30,000 - 40,000 M⁻¹cm⁻¹ (species dependent)[1]
11-cis-3,4-dehydroretinal~380-390 (in ethanol)Varies with solvent[3]
All-trans-3,4-dehydroretinal~400-405 (in ethanol)Varies with solvent[3]

References

  • Bennett, M., & Mitchell, D. C. (2008). Regulation of membrane proteins by dietary lipids: effects of cholesterol and docosahexaenoic acid acyl chain-containing phospholipids on rhodopsin stability and function. Biophysical Journal.
  • Niu, W., Olejniczak, M., & Brown, M. T. (2009). Phospholipids are needed for the proper formation, stability, and function of the photoactivated rhodopsin-transducin complex. PubMed.
  • Lam, S. C., & O'Brien, D. F. (1983). The Effect of Phospholipid Structure on the Thermal Stability of Rhodopsin. PubMed.
  • Kusnetzow, A. K., & Niu, W. (2011). Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function. PMC - NIH.
  • Soubias, O., & Gawrisch, K. (2017). Lipids Alter Rhodopsin Function via Ligand-like and Solvent-like Interactions. PMC.
  • SPR-Pages. (2022). Regeneration.
  • Tsin, A. T., & Beatty, D. D. (1984). The 3,4-Didehydroretinal Chromophore of Goldfish Porphyropsin. PMC - NIH.
  • Azuma, K., & Azuma, M. (1988). Factors affecting the regeneration of rhodopsin in the isolated amphibian retina. PubMed.
  • Tsin, A. T., & Flores, J. M. (1986). The in vivo regeneration of goldfish rhodopsin and porphyropsin. PubMed - NIH.
  • Cronin, T. W., & Goldsmith, T. H. (1987). Spectral Properties of Porphyropsin From an Invertebrate. PubMed - NIH.
  • Wald, G. (1939). THE PORPHYROPSIN VISUAL SYSTEM. PMC - NIH.
  • Tsin, A. T. C., & Flores, J. M. (1986). The in vivo Regeneration of Goldfish Rhodopsin and Porphyropsin. Company of Biologists Journals.
  • Nicoya Lifesciences. (n.d.). Master the Art of Regeneration in SPR Experiments.
  • Woodruff, M. L., et al. (2016). Rhodopsin in the rod surface membrane regenerates more rapidly than bulk rhodopsin in the disc membranes in vivo. NIH.
  • Wald, G. (1939). THE PORPHYROPSIN VISUAL SYSTEM. PubMed.
  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development.
  • GoldBio. (n.d.). The 4 Key factors influencing the in vitro plant regeneration.
  • To, E., et al. (2019). Light-driven regeneration of 11-cis-retinal in the retinal pigment epithelium. IOVS.
  • Riyad, S., & Dell, E. J. (2019). Purification of the Rhodopsin-Transducin Complex for Structural Studies. PubMed.
  • Van Eps, N., & Hubbell, W. L. (2015). Characterizing rhodopsin signaling by EPR spectroscopy: from structure to dynamics. PubMed.
  • Kiser, P. D., & Palczewski, K. (2016). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC - NIH.
  • Zaitseva, E., et al. (2006). Synthesis and spectroscopic characterization of photo-affinity peptide ligands to study rhodopsin-G protein interaction. PubMed.
  • Batten, M. L., & Palczewski, K. (2005). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
  • To, E., et al. (2020). Photic generation of 11-cis-retinal in bovine retinal pigment epithelium. PMC - NIH.
  • Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics.

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Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Retinoids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of retinoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop robust and reliable analytical methods.

Introduction to Matrix Effects in Retinoid Analysis

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes. Their accurate quantification in biological matrices like plasma, serum, and tissue is vital for clinical research and drug development. However, LC-MS/MS analysis of these lipophilic molecules is often hampered by matrix effects , which are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2][3] These effects, manifesting as ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of an assay.[3][4][5]

This guide provides practical, field-proven strategies to identify, troubleshoot, and minimize matrix effects, ensuring the integrity of your analytical data.

Troubleshooting Guide: From Sample to Signal

This section addresses common issues encountered during retinoid analysis, providing step-by-step protocols and explaining the rationale behind each procedural choice.

Issue 1: Inconsistent Results and Poor Reproducibility Attributed to Ion Suppression

You're observing significant variability in your quality control (QC) samples and a loss of sensitivity for your target retinoids. This is a classic sign of ion suppression, often caused by phospholipids from biological membranes co-eluting with your analytes.[6]

Root Cause Analysis & Mitigation Workflow

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for ion suppression.

Solution A: Enhance Sample Preparation

Improving sample cleanup is the most effective way to combat matrix effects.[6][7] The goal is to selectively remove interfering components while maximizing the recovery of your target retinoids.

Comparison of Sample Preparation Techniques for Retinoids

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.[8]Non-selective, often results in significant ion suppression from remaining phospholipids.[6]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Can provide cleaner extracts than PPT.[7][9] Simple and cost-effective.[10]Can be labor-intensive and require larger solvent volumes. Emulsion formation can be an issue.Removing highly lipophilic or hydrophilic interferences. Good for retinol and its esters.[10][11]
Solid-Phase Extraction (SPE) Analyte isolation based on its physical and chemical properties by passing the sample through a solid sorbent.Highly selective, provides the cleanest extracts, and allows for sample concentration.[7][9]More complex method development, higher cost per sample.Low-level quantification requiring high sensitivity and selectivity.[12][13][14]

Protocol 1: Liquid-Liquid Extraction (LLE) for Retinol and Retinyl Esters from Serum

  • Rationale: This protocol uses a simple protein crash followed by extraction with a non-polar organic solvent to efficiently extract lipophilic retinoids while leaving polar interferents in the aqueous phase.

  • Step-by-Step Methodology:

    • To 200 µL of serum in a glass tube, add your stable isotope-labeled internal standard (SIL-IS).

    • Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[10]

    • Add 1.2 mL of a non-polar solvent like methyl-tert-butyl ether (MTBE) or hexane.[10]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 x g for 10 minutes to separate the layers.[10]

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[10][15]

    • Reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., 200 µL of 1:3 water/methanol).[10]

Protocol 2: Solid-Phase Extraction (SPE) for Retinoids from Plasma

  • Rationale: This two-step SPE protocol first captures the retinoids on a C18 sorbent and then uses an aminopropyl sorbent to remove lipid contaminants, resulting in a very clean extract.[12][13][14]

  • Step-by-Step Methodology:

    • Sample Pre-treatment: To plasma, add an equal volume of ethanol containing your SIL-IS to precipitate proteins. Vortex and centrifuge.

    • C18 SPE (Capture):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant from the pre-treatment step.

      • Wash the cartridge with a water/methanol mixture to remove polar impurities.

      • Elute the retinoids with a high-organic solvent (e.g., methanol or acetonitrile).

    • Aminopropyl SPE (Lipid Removal):

      • The eluate from the C18 step is evaporated and reconstituted in a non-polar solvent like hexane.

      • Condition an aminopropyl SPE cartridge with hexane.

      • Load the reconstituted sample. The lipids will be retained on the sorbent.

      • Collect the flow-through containing the purified retinoids.[12][13][14]

    • Evaporate the solvent and reconstitute for LC-MS/MS analysis.

Solution B: Optimize Chromatographic Separation

If sample preparation alone is insufficient, refining your LC method can separate your retinoids from the interfering matrix components.

  • Gradient Optimization: A slower, more shallow gradient can improve the resolution between analytes and co-eluting matrix components.

  • Column Chemistry:

    • C18 Columns: A good starting point for retinoid analysis.[10]

    • C30 Columns: These columns are specifically designed for separating structurally similar, hydrophobic isomers and are highly effective for retinoids.[16]

    • Phenyl-Hexyl Columns: The different selectivity offered by the phenyl stationary phase can be beneficial in separating retinoids from phospholipids.

  • Mobile Phase Modifiers: Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for some retinoids.[10][16]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard to use for retinoid analysis?

A1: The gold standard is a stable isotope-labeled internal standard (SIL-IS) of the analyte you are measuring (e.g., Retinol-d4 for retinol analysis).[1][6][17] A SIL-IS is ideal because it has nearly identical physicochemical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[1][17] This allows for the most accurate correction of matrix effects. If a SIL-IS is not available, a structural analog can be used, but it is crucial to ensure it co-elutes as closely as possible with the target analyte for effective correction.[17][18]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Co-elution of SIL-IS with the analyte for matrix effect correction.

Q2: How do I quantitatively assess matrix effects during method validation?

A2: The most widely accepted method is the post-extraction spike approach , which is used to calculate the Matrix Factor (MF).[1] This is a critical component of method validation according to regulatory guidelines.[19][20][21]

  • Procedure:

    • Set A: Analyze your analyte and internal standard in a neat solution (e.g., reconstitution solvent).

    • Set B: Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and internal standard at the same concentration as Set A.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • IS-Normalized MF: To assess how well your internal standard corrects for the matrix effect, calculate:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

      • The goal is for this value to be close to 1.0, demonstrating that the IS is effectively tracking and correcting for the variability caused by the matrix.[1]

Q3: Can derivatization help reduce matrix effects for retinoic acid?

A3: Yes, derivatization can be a powerful strategy, particularly for retinoic acid. Retinoic acid contains a carboxylic acid group which can be derivatized to improve its chromatographic properties and ionization efficiency.[22][23] By adding a permanently charged moiety to the molecule, you can significantly increase its signal intensity and move it out of regions of the chromatogram where matrix interference is high.[22][23] For example, reacting the carboxylic acid to form an amide derivative with a reagent containing a quaternary amine can greatly enhance sensitivity in positive ion mode.[23] This can increase the detection limit by as much as 50-fold.[22][23]

Q4: My method works for plasma, but when I analyze tissue homogenates, the matrix effects are much worse. Why?

A4: Tissue homogenates are significantly more complex and "dirtier" matrices than plasma. They contain a much higher concentration and variety of lipids, proteins, and other endogenous components that can cause severe ion suppression.[1][6] A sample preparation method optimized for plasma is often insufficient for tissue. You will likely need to incorporate a more rigorous cleanup strategy, such as a multi-step SPE protocol (like Protocol 2 above) or a double liquid-liquid extraction to effectively remove these additional interferences.[6]

Q5: What ionization technique is generally preferred for retinoids to minimize matrix effects?

A5: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often reported to be more tolerant to matrix effects for retinoid analysis, particularly for retinoic acid.[24] APCI is a gas-phase ionization technique that is generally less susceptible to suppression from non-volatile matrix components like salts and phospholipids compared to the solution-phase process of ESI.[6] However, the choice of ionization technique should always be empirically determined during method development, as the optimal source will depend on the specific retinoid and the nature of the sample matrix. In some cases, newer ionization techniques like UniSpray have also been shown to reduce matrix effects for certain vitamins.[8][25]

References

  • Clifford, A. J., et al. (1993). Solid-Phase Extraction Protocol for Isolating Retinol-d4 and Retinol from Plasma for Parallel Processing for Epidemiological Studies. Clinical Chemistry. [Link]

  • Clinical Chemistry. (n.d.). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Oxford Academic. [Link]

  • Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • McCormick, A. M., et al. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. The FASEB Journal. [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Thevelin, E., et al. (2020). UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. Clinical Chemistry and Laboratory Medicine. [Link]

  • Zhang, Q., et al. (2018). A Review of the Extraction and Determination Methods of Thirteen Essential Vitamins to the Human Body: An Update from 2010. Molecules. [Link]

  • Wang, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules. [Link]

  • Agilent. (n.d.). LCMS frequently asked questions. [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]

  • Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry. [Link]

  • Liu, Z., et al. (2013). Solid phase extraction with electrospun nanofibers for determination of retinol and α-tocopherol in plasma. Analytical and Bioanalytical Chemistry. [Link]

  • Wang, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]

  • Kane, M. A., et al. (2007). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. [Link]

  • ResearchGate. (2020). UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. [Link]

  • Bar-Sela, G., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]

  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. [Link]

  • Dairy Knowledge Portal. (n.d.). Determination of vitamin A – Using HPLC. [Link]

  • Google Patents. (n.d.).
  • Bioanalysis. (2010). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. [Link]

  • Journal of Chromatography A. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. [Link]

  • Longdom Publishing. (n.d.). Matrix effects in Protien Analysis by LC-MS Method. [Link]

  • Longdom Publishing. (2024). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Shimadzu. (n.d.). LC-MS | FAQ - Frequently Asked Questions. [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]

  • University of Johannesburg. (n.d.). Analytical methodologies for extraction of vitamins A, C and E in selected cosmetics. [Link]

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Improving signal intensity for dehydroretinal detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve signal intensity for dehydroretinal detection in mass spectrometry. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor dehydroretinal signal intensity in my mass spectrometry experiments?

Poor signal intensity for dehydroretinal can stem from several factors.[1][2] These often fall into three main categories:

  • Sample Preparation: Inadequate extraction, presence of interfering substances (matrix effects), or degradation of the light- and oxygen-sensitive dehydroretinal molecule can significantly reduce the amount of analyte reaching the instrument.[3]

  • Ionization Efficiency: The choice of ionization technique and its parameters are critical. Dehydroretinal may not ionize efficiently under certain conditions, leading to a weak signal.[1]

  • Instrument Settings: Suboptimal mass spectrometer parameters, including detector settings, collision energy, and mass analyzer settings, can lead to poor detection.[1] Regular tuning and calibration of the mass spectrometer are essential for peak performance.[1][2]

Q2: Which ionization technique is best suited for dehydroretinal analysis?

The optimal ionization technique depends on the sample matrix and the coupled separation method (e.g., HPLC). The most commonly used techniques for retinoids, including dehydroretinal, are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[4]

  • APCI is often favored for its excellent ionization efficiency for relatively less polar to polar compounds like retinoids, providing higher sensitivity and lower background noise compared to ESI in some cases.[5][6][7][8] It is particularly useful for analytes that are thermally stable.[6][8]

  • ESI is a soft ionization technique well-suited for a wide range of molecules, including polar and biological macromolecules.[9][10] While it can be used for dehydroretinal, optimization is crucial to minimize ion suppression from the sample matrix.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, particularly for obtaining intact molecular ions with minimal fragmentation.[12][13][14][15] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating desorption and ionization.[13][16]

Q3: How can I improve the chromatographic separation of dehydroretinal before mass spectrometry?

Effective chromatographic separation is key to reducing matrix effects and improving signal-to-noise. For dehydroretinal and other retinoids, reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is commonly employed.[5][17]

  • Column Choice: A high-resolution column, such as one with a small particle size (e.g., 1.8 µm), can significantly improve the separation of isomers and reduce co-elution with interfering compounds.[5]

  • Mobile Phase Optimization: A gradient elution using a mixture of water and an organic solvent (like acetonitrile or methanol) with a small amount of formic acid is a good starting point.[5][17][18] The gradient profile should be optimized to achieve baseline separation of dehydroretinal from other components in the sample.

Q4: What is chemical derivatization, and can it help improve dehydroretinal signal intensity?

Chemical derivatization is a process where the analyte is chemically modified to enhance its analytical properties.[19] For dehydroretinal, which contains a reactive aldehyde group, derivatization can significantly improve ionization efficiency and, consequently, signal intensity.

  • Mechanism: Derivatization can introduce a readily ionizable group or a permanently charged moiety onto the dehydroretinal molecule.[19][20] For example, reacting the aldehyde group with a reagent to form an oxime derivative can improve its gas-phase stability and ionization. A study on retinaldehyde quantification successfully used O-ethylhydroxylamine to form O-ethyloximes, which were then analyzed by LC-MS/MS.[5]

  • Benefits: This approach can increase sensitivity by several orders of magnitude, allowing for the detection of low-abundance dehydroretinal in complex biological samples.[5][20]

Troubleshooting Guide: Weak or No Dehydroretinal Signal

This guide provides a systematic approach to troubleshooting poor signal intensity for dehydroretinal.

Step 1: Verify Sample Integrity and Preparation

The first step in troubleshooting is to ensure the quality of your sample. Dehydroretinal is susceptible to degradation, so proper handling is crucial.[3]

  • Problem: Complete loss of signal.

  • Possible Cause: Analyte degradation.

    • Solution: Protect samples from light and oxygen at all stages of preparation and analysis. Use amber vials and minimize exposure to air. Prepare samples fresh and store them at low temperatures.

  • Problem: Weak and inconsistent signal.

  • Possible Cause: Inefficient extraction or matrix effects.

    • Solution: Optimize your extraction protocol. A simple protein precipitation followed by liquid-liquid extraction can be effective for serum samples.[17][18] Consider solid-phase extraction (SPE) for cleaner sample extracts. To assess matrix effects, perform a post-extraction spike of a known amount of dehydroretinal standard into your sample matrix and compare the signal to a pure standard.

Step 2: Optimize the Ionization Source

The ionization source is a critical component for generating ions for mass analysis.[1]

  • Problem: Low signal intensity across all samples.

  • Possible Cause: Suboptimal ionization source parameters.

    • Solution (APCI): Optimize the nebulizer temperature and corona discharge current.[6][21] A typical starting point for the source temperature is around 350°C.[5]

    • Solution (ESI): Adjust the spray voltage, nebulizing gas flow, and drying gas temperature and flow rate.[22][23] Ensure a stable spray is generated.[22]

  • Problem: High background noise.

  • Possible Cause: Contamination in the ion source.

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.[2] Contaminants from the sample or mobile phase can accumulate and suppress the signal of interest.[2]

Step 3: Refine Mass Spectrometer and Method Parameters

Fine-tuning the mass spectrometer settings is essential for maximizing signal detection.

  • Problem: Poor signal-to-noise ratio.

  • Possible Cause: Inefficient ion transmission or fragmentation.

    • Solution (for tandem MS): Optimize the collision energy for the specific precursor-to-product ion transition of dehydroretinal (or its derivative).[5] This will maximize the production of the desired fragment ion. Incorrect collision energy settings can lead to low signal intensity for product ions.[2]

  • Problem: Inaccurate mass measurement.

  • Possible Cause: The mass spectrometer is out of calibration.

    • Solution: Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[1]

Experimental Protocols

Protocol 1: Sample Preparation with Derivatization for Dehydroretinal Analysis

This protocol is adapted from a method for retinaldehyde quantification and can be modified for dehydroretinal.[5]

Materials:

  • Methanol

  • 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5)

  • Hexane

  • Internal Standard (e.g., a deuterated analog of dehydroretinal)

Procedure:

  • To your sample homogenate or serum, add the internal standard.

  • Add 1 ml of methanol and 2 ml of 0.1 M O-ethylhydroxylamine solution to convert dehydroretinal into its O-ethyl oxime derivative.[5]

  • Vortex the mixture thoroughly and incubate for 20 minutes at room temperature.[5]

  • Extract the dehydroretinal O-ethyloxime with 10 ml of hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., mobile phase A/B mixture).

Protocol 2: LC-MS/MS Method Parameters for Dehydroretinal-Oxime

These parameters are a starting point and should be optimized for your specific instrument and column.[5]

ParameterSetting
LC Column C18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 ml/min
Gradient 0-2 min, 80% B; 2-17.5 min, 80-95% B; 17.5-20 min, 95-100% B
Ionization Mode Positive APCI
Source Temperature 350 °C
MRM Transition (To be determined for dehydroretinal-oxime)

Visualizations

Workflow for Troubleshooting Poor Dehydroretinal Signal

TroubleshootingWorkflow Start Poor Dehydroretinal Signal SamplePrep Step 1: Verify Sample Integrity & Preparation Start->SamplePrep Ionization Step 2: Optimize Ionization Source SamplePrep->Ionization Sample OK MS_Settings Step 3: Refine MS Parameters Ionization->MS_Settings Source Optimized Derivatization Consider Chemical Derivatization MS_Settings->Derivatization Signal Still Low End Improved Signal MS_Settings->End Signal Improved Derivatization->SamplePrep Implement Derivatization->End Signal Improved SignalFactors cluster_Sample Sample Preparation cluster_Instrumentation Instrumentation Extraction Extraction Efficiency Signal Dehydroretinal Signal Intensity Extraction->Signal Matrix Matrix Effects Matrix->Signal Stability Analyte Stability Stability->Signal IonSource Ionization Source (APCI, ESI) IonSource->Signal MassAnalyzer Mass Analyzer Settings MassAnalyzer->Signal Detector Detector Sensitivity Detector->Signal

Caption: Interrelated factors affecting dehydroretinal signal intensity in mass spectrometry.

References

  • Analysis of cyclic and acyclic analogs of retinol, retinoic acid, and retinal by laser desorption ionization-, matrix-assisted laser desorption ionization-mass spectrometry, and UV/Vis spectroscopy. (1999). PubMed. [Link]

  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. (2016). PubMed Central. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Advancing towards practice: A novel LC-MS/MS method for detecting retinol in dried blood spots. (2024). PubMed. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Matrix-assisted laser desorption/ionization. Wikipedia. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Atmospheric Pressure Chemical Ionization Source, APCI. Agilent. [Link]

  • Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. [Link]

  • Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. (2021). MDPI. [Link]

  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers. (1984). PubMed. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). (2025). National MagLab. [Link]

  • Electrospray ionization. Wikipedia. [Link]

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  • HPLC/MS(N) analysis of retinoids. (2009). PubMed. [Link]

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  • MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). (2022). YouTube. [Link]

  • Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. (2015). PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Identification of Dehydroretinaldehyde in Tissue Extracts by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Dehydroretinaldehyde

This compound, also known as Vitamin A2 aldehyde, is a critical retinoid involved in the visual cycle of many freshwater fish and amphibians.[1] Its structural similarity to retinaldehyde (Vitamin A1 aldehyde)—differing only by an additional double bond in the β-ionone ring—presents a significant analytical challenge. In complex biological matrices such as tissue extracts, definitively identifying and quantifying this compound requires a technique that offers both exceptional sensitivity and unequivocal structural confirmation. Simple chromatographic methods often fall short, failing to distinguish between isomers or co-eluting compounds, leading to potential misidentification. This guide provides an in-depth comparison of analytical methodologies and establishes why tandem mass spectrometry (MS/MS) is the gold standard for validating the identity of this compound.

Part 1: Choosing the Right Tool - A Performance Comparison

The two most common techniques for retinoid analysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust technique, it has significant limitations for trace-level identification in complex samples.[2] LC-MS/MS provides orders-of-magnitude improvements in sensitivity and an unmatched level of specificity.[3][4]

Table 1: Performance Comparison of Analytical Methods for Retinoid Analysis

ParameterHPLC-UVLC-MS/MSRationale & Field Insights
Specificity ModerateExceptionalHPLC-UV relies solely on retention time and UV absorbance, which can be ambiguous. Multiple compounds can co-elute or share similar spectral properties. MS/MS provides a unique "fingerprint" through specific precursor-to-product ion fragmentation, offering definitive structural confirmation.[3]
Sensitivity (LOQ) ~0.4 - 1.0 pmol[2]Sub-ng/mL to femtomole levels[5]For low-abundance retinoids in small tissue samples, the sensitivity of HPLC-UV is often insufficient. LC-MS/MS is up to 37 times more sensitive for some retinoids, enabling analysis of minute sample quantities.[6]
Matrix Effect High SusceptibilityLow Susceptibility (with proper IS)Complex tissue extracts contain lipids and other molecules that can interfere with UV detection.[2] While matrix effects can cause ion suppression/enhancement in MS, the use of a co-eluting, stable isotope-labeled internal standard effectively normalizes the signal, ensuring high accuracy.
Confirmation PresumptiveDefinitiveA match in retention time with a standard is considered presumptive evidence. A match in retention time AND multiple, specific mass fragmentation transitions provides definitive, legally defensible identification.
Cost & Complexity Lower Cost, Simpler OperationHigher Initial Cost, More ComplexWhile more accessible, the risk of misidentification with HPLC-UV can lead to flawed conclusions, making the investment in MS/MS a prudent choice for high-stakes research and development.[7]

Part 2: The MS/MS Gold Standard: A Self-Validating Workflow

A properly designed LC-MS/MS workflow is a self-validating system. The integration of an internal standard from the very first step, combined with the specificity of the detection method, ensures data integrity.

Workflow Overview

The entire process, from sample handling to data acquisition, must be carefully controlled to prevent degradation and ensure reproducibility. All steps involving retinoids should be performed under yellow or dim red light to prevent photoisomerization.[4]

G cluster_prep Sample Preparation (Dim Light) cluster_analysis LC-MS/MS Analysis T 1. Tissue Homogenization (in PBS with BHT antioxidant) IS 2. Spike Internal Standard (e.g., Deuterated Retinoid) T->IS Ext 3. Liquid-Liquid Extraction (Hexane/Acetonitrile) IS->Ext Dry 4. Evaporation (under Nitrogen stream) Ext->Dry Recon 5. Reconstitution (in Mobile Phase) Dry->Recon Inj 6. UPLC Injection Recon->Inj Sep 7. Chromatographic Separation (Reversed-Phase C18 Column) Inj->Sep Ion 8. Ionization (APCI / ESI Source) Sep->Ion MS1 9. Precursor Ion Selection (Q1: m/z 283.2 for d-retinaldehyde) Ion->MS1 Frag 10. Collision-Induced Dissociation (Q2: Fragmentation) MS1->Frag MS2 11. Product Ion Detection (Q3: Scanning Fragments) Frag->MS2 Data Data MS2->Data Data Analysis (MRM Peak Integration)

Figure 1: End-to-end workflow for MS/MS-based this compound validation.
Step 1: Robust Tissue Extraction & Sample Preparation

The goal of sample preparation is to efficiently extract the target analyte while removing interfering matrix components.

  • Causality: Retinoids are highly lipophilic and prone to oxidation. The extraction begins with homogenization in a buffer containing an antioxidant like Butylated Hydroxytoluene (BHT) to protect the double bonds.[2] A liquid-liquid extraction using a non-polar solvent like hexane is effective for separating retinoids from the aqueous phase.[8]

  • Trustworthiness (The Internal Standard): The single most important step for a self-validating protocol is the addition of a suitable internal standard (IS) at the very beginning of the extraction. An ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d5). If unavailable, a structurally similar compound that does not occur naturally in the sample can be used. The IS co-elutes with the analyte and experiences identical matrix effects and extraction losses. By calculating the ratio of the analyte peak area to the IS peak area, any experimental variability is normalized, ensuring highly accurate and precise quantification.[9]

Step 2: Chromatographic Separation

While MS/MS provides specificity, chromatographic separation is still crucial.

  • Causality: Tissues may contain multiple retinoid isomers (e.g., all-trans, 13-cis, 11-cis, 9-cis).[2] These isomers can have different biological activities but may produce identical fragmentation patterns. A high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) system with a C18 or C30 reversed-phase column and a gradient elution can effectively separate these isomers prior to MS detection, allowing for individual quantification.[8]

Step 3: Definitive Identification by MS/MS Fragmentation

This is the core of the validation. Tandem mass spectrometry operates by selecting the protonated molecule (the precursor ion), fragmenting it through collision with an inert gas, and then detecting the resulting product ions.[9] This two-stage filtering provides an unambiguous structural fingerprint.

  • Precursor Ion: this compound has a molecular formula of C₂₀H₂₆O and a monoisotopic mass of 282.198 Da.[1] In positive ion mode using electrospray (ESI) or atmospheric pressure chemical ionization (APCI), it will be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 283.2 .

  • Product Ion Fingerprint: The true power of MS/MS lies in generating characteristic product ions. While a library spectrum for this compound is not widely available, a logical fragmentation pattern can be proposed based on its chemical structure. The fragmentation energy would be optimized to produce several stable, high-intensity product ions.

    • Expert Insight - The Necessity of a Standard: The proposed transitions below are based on chemical principles. It is imperative to analyze a certified reference standard of this compound to confirm the exact m/z of the product ions and to optimize the collision energy for each transition. This step is non-negotiable for method validation and is the hallmark of rigorous science.

G cluster_frags Characteristic Product Ions parent Precursor Ion This compound [M+H]⁺ m/z 283.2 frag1 [M+H-H₂O]⁺ m/z 265.2 parent->frag1 -18.0 Da (Loss of H₂O) frag2 [M+H-C₂H₄O]⁺ m/z 239.2 parent->frag2 -44.0 Da (Polyene Cleavage) frag3 Ionone Ring Fragment m/z 133.1 parent->frag3 -150.1 Da (Chain Cleavage)

Figure 2: Proposed MS/MS fragmentation pathway for this compound.
  • Trustworthiness (Multiple Reaction Monitoring - MRM): For ultimate confidence, the analysis is performed in MRM mode. The mass spectrometer is programmed to monitor several specific precursor-to-product ion transitions simultaneously (e.g., 283.2 → 265.2 and 283.2 → 133.1). A true positive identification of this compound requires that a chromatographic peak is detected at the expected retention time for all monitored transitions, and the ratio of their signal intensities must match that of the certified standard. This multi-layered verification effectively eliminates false positives.

Part 3: Detailed Experimental Protocols

The following protocols are generalized and should be optimized for your specific tissue type and instrumentation.

Protocol 1: Tissue Extraction
  • Homogenization: Weigh ~50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS containing 0.1% BHT using a bead beater or similar homogenizer.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL deuterated retinoid in ethanol) to the homogenate. Vortex briefly.

  • Protein Precipitation & Extraction: Add 2 mL of acetonitrile, vortex for 1 minute, then add 4 mL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporation: Evaporate the hexane to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid). Vortex and transfer to an LC autosampler vial.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system (e.g., Waters ACQUITY, Thermo Vanquish).[5]

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Start at 80% B, ramp to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ).

  • Ionization Source: APCI or ESI, positive ion mode.

  • MRM Transitions (Example - To Be Confirmed with Standard):

    • This compound Quantifier: 283.2 → 265.2

    • This compound Qualifier: 283.2 → 133.1

    • Internal Standard: (Specific m/z for the chosen IS)

  • Data Analysis: Integrate peak areas for all transitions using the instrument's software. Calculate the peak area ratio of the analyte to the internal standard. Quantify against a calibration curve prepared using the same method.

Conclusion

While HPLC-UV is a useful tool for routine analysis of high-concentration retinoids in simple matrices, it lacks the specificity and sensitivity required for the rigorous validation of low-level analytes like this compound in complex tissue extracts. The multi-layered verification provided by LC-MS/MS—combining chromatographic separation, precursor ion mass selection, and characteristic product ion fragmentation—offers an unparalleled level of confidence. When implemented within a self-validating workflow that includes the use of a proper internal standard, tandem mass spectrometry stands as the authoritative and definitive method for identifying this compound in any biological sample.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280866, Dehydroretinal. PubChem. Retrieved January 14, 2026, from [Link].

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. Retrieved January 14, 2026, from [Link].

  • Harrer, M., Schwudke, D., & Liebisch, G. (2013). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. Rapid communications in mass spectrometry, 27(1), 83–90. Retrieved January 14, 2026, from [Link].

  • de Lera, Á. R., & Gesto, D. (2014). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Nutrients, 6(11), 4784–4796. Retrieved January 14, 2026, from [Link].

  • Journal of Phytonanotechnology and Pharmaceutical Sciences (2025). Analytical methods for determining retinol in skincare formulations. JPPS. Retrieved January 14, 2026, from [Link].

  • Waters Corporation (2017). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved January 14, 2026, from [Link].

  • Waters Corporation (2017). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved January 14, 2026, from [Link].

  • Waters Corporation (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved January 14, 2026, from [Link].

  • U.S. Patent and Trademark Office (2011). Methods for detecting dehydroepiandrosterone by mass spectrometry (US Patent 7,893,399). Google Patents.

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A Comparative Guide to the Photochemical Landscapes of Rhodopsin and Porphyropsin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of visual phototransduction, a nuanced understanding of the key molecular players is paramount. This guide provides an in-depth, objective comparison of the photochemical differences between two cornerstone visual pigments: rhodopsin and porphyropsin. Moving beyond a mere recitation of facts, we will delve into the causality behind their distinct properties, supported by experimental data and detailed methodologies, to provide a comprehensive resource for laboratory applications and theoretical understanding.

Introduction: The Molecular Basis of Dim-Light Vision

Vision in vertebrates under low-light conditions (scotopic vision) is initiated by a family of G-protein coupled receptors known as visual pigments, located in the rod photoreceptor cells of the retina.[1] These pigments consist of an opsin protein covalently bound to a light-sensitive chromophore. The most well-studied of these is rhodopsin , the visual pigment in most terrestrial and marine vertebrates. In contrast, many freshwater and migratory fish, as well as some amphibians, utilize porphyropsin .[2][3] The fundamental distinction between these two pigments lies in their chromophore, a seemingly minor alteration that precipitates a cascade of significant photochemical and functional differences.

This guide will dissect these differences, focusing on the core photochemical events that underpin their unique roles in vision. We will explore their absorption spectra, the kinetics of their photobleaching and regeneration pathways, their relative thermal stabilities, and their quantum yields.

The Decisive Difference: A Tale of Two Chromophores

The photochemical identity of rhodopsin and porphyropsin is dictated by the specific form of vitamin A-derived aldehyde that serves as their chromophore.

  • Rhodopsin utilizes 11-cis-retinal (a derivative of vitamin A1).[4]

  • Porphyropsin employs 11-cis-3,4-dehydroretinal (a derivative of vitamin A2).[3][5]

The key structural variance is an additional conjugated double bond within the β-ionone ring of 3,4-dehydroretinal.[3] This extension of the π-electron conjugated system is the lynchpin for the divergent photochemical behaviors we will explore.

Spectral Tuning: Adapting to the Underwater Light Environment

The most immediate consequence of the chromophore substitution is a significant shift in the pigments' light absorption properties. Porphyropsin exhibits a bathochromic, or red-shifted, absorption maximum compared to rhodopsin. This adaptation is crucial for vision in aquatic environments where longer wavelengths of light penetrate more effectively.

PigmentChromophoreTypical Absorption Maximum (λmax)Environment
Rhodopsin 11-cis-retinal~500 nmTerrestrial, Marine
Porphyropsin 11-cis-3,4-dehydroretinal~522 nmFreshwater

This red-shift is a direct result of the extended π-conjugation in 3,4-dehydroretinal, which lowers the energy required for electronic excitation by a photon.

Experimental Protocol: Determining the Absorption Spectra of Visual Pigments

A fundamental experiment to characterize rhodopsin and porphyropsin is the measurement of their absorption spectra. This is typically achieved using UV-Visible spectrophotometry.

Objective: To determine and compare the λmax of purified rhodopsin and porphyropsin.

Methodology:

  • Pigment Purification:

    • For rhodopsin, a common source is dark-adapted bovine retina.[1]

    • For porphyropsin, retinas from freshwater fish (e.g., goldfish) are used.[5]

    • The rod outer segments (ROS) are isolated from the retinas via sucrose gradient centrifugation.

    • The visual pigments are then solubilized from the ROS membranes using a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

    • Further purification can be achieved through affinity or size-exclusion chromatography.

  • Spectrophotometric Analysis:

    • The purified pigment solution is placed in a quartz cuvette.

    • A UV-Visible spectrophotometer is used to scan a range of wavelengths (e.g., 300-700 nm) to record the absorbance spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • All procedures should be carried out under dim red light to prevent premature bleaching of the pigments.

The Photobleaching Cascade: A Faster Pace for Porphyropsin

Upon absorption of a photon, both rhodopsin and porphyropsin undergo a rapid series of conformational changes, collectively known as photobleaching. This process is initiated by the photoisomerization of the 11-cis chromophore to its all-trans form, leading to the activation of the opsin protein and the initiation of the visual signal transduction cascade.

While the sequence of photointermediates is analogous for both pigments, their spectral properties and the kinetics of their formation and decay differ significantly. The photointermediates of porphyropsin are also red-shifted compared to their rhodopsin counterparts. Furthermore, recent studies have revealed that the photobleaching sequence of porphyropsin proceeds at a faster rate than that of bovine rhodopsin. This includes the decay of the initial batho-intermediate and the subsequent formation and decay of the lumi- and meta-intermediates.

Photobleaching_Kinetics

Regeneration of Visual Pigments: An In Vivo vs. In Vitro Dichotomy

Following photobleaching, the all-trans chromophore is released from the opsin and must be enzymatically converted back to the 11-cis form to regenerate the visual pigment. This process, known as the visual cycle, is crucial for sustained vision.

Interestingly, the kinetics of regeneration for rhodopsin and porphyropsin present a compelling case of the importance of the biological context.

  • In vitro studies , where opsin is incubated with an excess of either 11-cis-retinal or 11-cis-3,4-dehydroretinal, have shown that rhodopsin regenerates faster than porphyropsin. This suggests that the opsin protein has a higher affinity for retinal over its 3,4-dehydro counterpart.

  • However, in vivo experiments in goldfish have demonstrated the opposite: at 30°C, porphyropsin regeneration is significantly faster than rhodopsin regeneration. The half-life for porphyropsin regeneration was found to be approximately 49 minutes, compared to 106 minutes for a retina enriched with rhodopsin.[6]

This discrepancy underscores the complexity of the in vivo environment, where factors such as the enzymatic machinery of the retinal pigment epithelium and the transport of retinoids likely play a crucial role in determining the overall rate of pigment regeneration.

Visual_Cycle

Thermal Stability: The Protective Role of the Chromophore

The thermal stability of visual pigments is critical for their function, as spontaneous thermal isomerization of the chromophore can lead to "dark noise" and a reduced signal-to-noise ratio in vision. The binding of the chromophore to the opsin protein significantly enhances the thermal stability of the protein.[2][6]

While direct comparative studies on the thermal stability of rhodopsin and porphyropsin are limited, early research indicated that porphyropsin is sensitive to heat.[7] The structural differences in the chromophore could potentially influence the protein-chromophore interactions and thus the overall stability of the pigment. The additional double bond in 3,4-dehydroretinal may alter the conformation of the β-ionone ring within the binding pocket of opsin, which could in turn affect the network of interactions that stabilize the protein.

Experimental Protocol: Assessing Thermal Stability via Thermal Bleaching

A common method to evaluate the thermal stability of visual pigments is to monitor their thermal bleaching over time at a specific temperature.

Objective: To compare the rate of thermal bleaching of rhodopsin and porphyropsin.

Methodology:

  • Sample Preparation: Purified rhodopsin and porphyropsin are prepared as described previously.

  • Incubation: The pigment solutions are incubated in a temperature-controlled water bath or spectrophotometer cuvette holder at an elevated temperature (e.g., 50°C).

  • Spectrophotometric Monitoring: At regular time intervals, the absorption spectrum of each sample is recorded.

  • Data Analysis: The decrease in absorbance at the λmax is plotted against time. The rate of thermal bleaching can be determined by fitting the data to an appropriate kinetic model (e.g., a single exponential decay). A faster rate of decay indicates lower thermal stability.

Quantum Yield of Photoisomerization: A Highly Efficient Process

The quantum yield of photoisomerization (Φ) is a measure of the efficiency of the light-induced conversion of the 11-cis chromophore to the all-trans form. For rhodopsin, this process is remarkably efficient, with a quantum yield of approximately 0.65.[8] This high efficiency is a testament to the evolutionary optimization of the visual pigment for detecting single photons.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using a comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Objective: To compare the fluorescence quantum yields of rhodopsin and porphyropsin.

Methodology:

  • Standard Selection: A fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the visual pigments is chosen (e.g., quinine sulfate).

  • Sample Preparation: Solutions of the standard and the purified visual pigments are prepared in the same solvent. The concentrations are adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: The absorbance of all solutions is measured at the chosen excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is determined for each sample. The quantum yield of the visual pigment is then calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion and Future Directions

The photochemical differences between rhodopsin and porphyropsin, while stemming from a single additional double bond in the chromophore, are profound and have significant implications for visual function and adaptation. Porphyropsin's red-shifted absorption spectrum and faster photobleaching kinetics highlight its specialization for aquatic environments. The intriguing discrepancy between in vitro and in vivo regeneration rates underscores the need for further research into the complex interplay of the visual cycle enzymes and retinoid transport proteins.

For researchers in vision science and drug development, a thorough understanding of these differences is crucial for designing experiments, interpreting data, and developing therapeutic strategies that target the visual system. Future studies employing advanced spectroscopic techniques and in vivo imaging will undoubtedly provide a more granular understanding of the dynamic and intricate photochemical landscapes of these essential visual pigments.

References

  • Hubbard, R., & Wald, G. (1952). Cis-trans isomers of vitamin A and retinene in the rhodopsin system. The Journal of general physiology, 36(2), 269–315. [Link]

  • Wald, G. (1939). The Porphyropsin Visual System. The Journal of general physiology, 22(6), 775–794. [Link]

  • Tsin, A. T., & Beatty, D. D. (1986). The in vivo regeneration of goldfish rhodopsin and porphyropsin. The Journal of experimental biology, 122, 269–275. [Link]

  • Hubbard, R. (1958). The thermal stability of rhodopsin and opsin. The Journal of general physiology, 42(2), 259–280. [Link]

  • Brudler, R., et al. (2014). Excitation of Biomolecules With Incoherent Light: Quantum Yield for the Photoisomerization of Model Retinal. The journal of physical chemistry. B, 118(20), 5351–5359. [Link]

  • Doukas, A. G., et al. (1984). Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates. Proceedings of the National Academy of Sciences of the United States of America, 81(15), 4790–4794. [Link]

  • Tsin, A. T., & Alvarez, R. A. (1984). The 3, 4-didehydroretinal chromophore of goldfish porphyropsin. Journal of experimental zoology, 230(3), 473–477. [Link]

  • Palczewski, K. (2012). Chemistry and biology of the visual cycle. The Journal of biological chemistry, 287(3), 1612–1619. [Link]

  • Wikipedia contributors. (2023, December 28). Rhodopsin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Lythgoe, R. J., & Quilliam, J. P. (1938). The thermal decomposition of visual purple. The Journal of physiology, 93(1), 24–38. [Link]

  • Saari, J. C. (2012). Vitamin A and vision. Sub-cellular biochemistry, 56, 231–259. [Link]

  • Okada, T., et al. (2001). The retinal conformation and its environment in rhodopsin in light of a new 2.2 A crystal structure. Journal of molecular biology, 313(5), 1091–1102. [Link]

  • Baylor, D. (1996). How photons start vision. Proceedings of the National Academy of Sciences of the United States of America, 93(2), 560–565. [Link]

  • Bridges, C. D. (1976). Vitamin A and the role of the pigment epithelium in the visual process. Comprehensive Biochemistry, 27, 31-76. [Link]

  • Crouch, R. K., et al. (1996). Probing the active site of rhodopsin with all-trans-3,4-didehydroretinal. Photochemistry and photobiology, 63(3), 343–348. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Dehydroretinal Analogues in Opsin Activation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in vision science, neuroscience, and drug development, understanding the intricate dance between the retinal chromophore and the opsin protein is paramount. This interaction is the very foundation of vision and a key target for therapeutic intervention and the development of novel optogenetic tools. This guide provides an in-depth, objective comparison of dehydroretinal analogues and their impact on opsin activation, supported by experimental data and detailed protocols.

The Crucial Role of the Chromophore in Opsin Function

Opsins, a class of G protein-coupled receptors (GPCRs), are the primary light sensors in the retina.[1][2] Their function is critically dependent on a covalently bound chromophore, typically 11-cis-retinal (a derivative of vitamin A1).[1] The absorption of a photon by this chromophore triggers its isomerization from the 11-cis to the all-trans form.[1] This seemingly subtle conformational change is the linchpin of visual transduction, initiating a cascade of structural rearrangements within the opsin protein that leads to the activation of the G protein, transducin, and the subsequent neural signal.[1]

The native 11-cis-retinal acts as an inverse agonist, locking the opsin in an inactive state in the dark.[1] Light-induced isomerization to all-trans-retinal converts it into a potent agonist.[1] The apoprotein, opsin, itself can exhibit a low level of constitutive activity, which is abolished upon binding of 11-cis-retinal.[1] The exploration of retinal analogues, therefore, offers a powerful strategy to modulate opsin activity, spectral sensitivity, and stability.

Dehydroretinal Analogues: A Key to Modulating Opsin Properties

Among the various retinal analogues, 3,4-dehydroretinal (also known as Vitamin A2 retinal) and its derivatives are of significant interest. The introduction of an additional double bond in the β-ionone ring distinguishes dehydroretinal from retinal and has profound effects on the properties of the resulting visual pigment.

Comparative Analysis: Retinal (A1) vs. 3,4-Dehydroretinal (A2)

The substitution of retinal with 3,4-dehydroretinal can lead to significant shifts in the absorption spectra of visual pigments, a phenomenon known as spectral tuning.[3][4] Furthermore, the regeneration kinetics of the visual pigment are also affected.

FeatureRetinal (A1)3,4-Dehydroretinal (A2)Supporting Evidence
Spectral Properties Forms rhodopsin.Forms porphyropsin, which is red-shifted compared to rhodopsin.[5]The additional double bond in the A2 ring extends the conjugated system, resulting in a lower energy transition and absorption of longer wavelength light.
Regeneration Rate Faster regeneration with opsin.Slower regeneration with opsin.[5]Studies on bullfrog and cattle opsin show a preference for 11-cis-retinal over 11-cis-3-dehydroretinal, suggesting a better fit or more favorable binding kinetics for the A1 chromophore.[5]
Isomer Specificity 11-cis and 9-cis isomers can form visual pigments.11-cis and 9-cis isomers can form visual pigments.[6]Both isomers are capable of forming a Schiff base linkage with the opsin, but the resulting pigments (rhodopsin/porphyropsin vs. isorhodopsin/isoporphyropsin) have different spectral properties.[6][7]
Thermal Stability Rhodopsin is thermally more stable than opsin alone.[8][9][10]The presence of the chromophore generally stabilizes the opsin structure.[9][10] Direct comparative thermal stability data with porphyropsin is less common but the principle of chromophore-induced stabilization holds.The covalent attachment of the chromophore provides structural rigidity to the opsin, increasing its resistance to thermal denaturation.[9][10]
Synthetic Dehydroretinal Analogues: Pushing the Boundaries of Spectral Tuning

Recent advances in synthetic chemistry have enabled the creation of novel dehydroretinal analogues with further modified structures. These synthetic chromophores are instrumental in developing optogenetic tools with tailored spectral properties.

A notable example is the synthesis of dehydroretinal analogues with an additional double bond inserted into the polyene side chain. When combined with channelrhodopsins like ChrimsonR, these analogues can induce significant red-shifts in the absorption spectrum. For instance, an A2 analogue with an extra double bond at the C10-C11 position (A2-10ex) has been shown to red-shift the absorption maximum of ChrimsonR by 67 nm, extending its spectral boundary into the far-red region.[11] This is highly desirable for deep tissue optogenetic applications where light scattering is a major obstacle.

Experimental Methodologies for Comparative Analysis

To objectively compare the performance of dehydroretinal analogues, a suite of biophysical and biochemical assays is employed. Below are detailed protocols for two key experiments.

In Vitro Transducin Activation Assay

This assay measures the ability of a retinal analogue-opsin complex to activate the G protein transducin, providing a direct measure of its agonistic or inverse agonistic activity.[1]

Principle: The activation of transducin by an active opsin-analogue complex leads to the exchange of GDP for GTP. A non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is used to quantify this exchange.

Step-by-Step Protocol:

  • Preparation of Opsin:

    • Express and purify the desired opsin (e.g., bovine rhodopsin) from a suitable expression system (e.g., HEK293 cells).

    • Bleach the purified rhodopsin with light (>530 nm) in the presence of hydroxylamine to remove the native retinal and obtain the opsin apoprotein.

    • Resuspend the opsin-containing membranes in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA).

  • Reconstitution with Dehydroretinal Analogue:

    • Prepare a stock solution of the dehydroretinal analogue in ethanol.

    • In the dark, add the analogue solution to the opsin preparation to a final concentration typically in the low micromolar range.

    • Incubate at room temperature for a defined period (e.g., 1 hour) to allow for pigment formation.

  • Transducin Activation Measurement:

    • Prepare a reaction mixture containing the reconstituted pigment, purified bovine transducin, and GDP in a buffer optimized for G protein activation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • At various time points, take aliquots of the reaction mixture and filter them through a nitrocellulose membrane to separate protein-bound from free [³⁵S]GTPγS.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • The rate of [³⁵S]GTPγS binding is proportional to the level of transducin activation.

Rhodopsin Regeneration Assay

This assay assesses the efficiency and kinetics of a dehydroretinal analogue in forming a stable visual pigment with opsin.

Principle: The formation of the Schiff base linkage between the chromophore and opsin results in a characteristic shift in the UV-visible absorption spectrum. This change can be monitored over time to determine the rate of regeneration.[5]

Step-by-Step Protocol:

  • Preparation of Opsin: Prepare opsin from purified rhodopsin as described in the transducin activation assay protocol.

  • Spectroscopic Measurement:

    • Place the opsin suspension in a cuvette in a UV-visible spectrophotometer.

    • Record a baseline spectrum.

    • In the dark, add the dehydroretinal analogue to the cuvette and mix.

    • Immediately begin recording spectra at regular intervals (e.g., every minute) over a period of time (e.g., 1-2 hours).

  • Data Analysis:

    • Monitor the increase in absorbance at the λmax of the expected pigment (e.g., around 520 nm for porphyropsin).[6]

    • Plot the change in absorbance over time to determine the regeneration kinetics.

    • The rate constants can be calculated by fitting the data to an appropriate kinetic model.

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key pathways and a generalized experimental workflow.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_A2 A2 Pathway 11-cis-Retinal 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin + Opsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light (hν) all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinyl_ester all-trans-Retinyl_ester all-trans-Retinol_RPE->all-trans-Retinyl_ester 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_ester->11-cis-Retinol 11-cis-Retinal_RPE 11-cis-Retinal_RPE 11-cis-Retinol->11-cis-Retinal_RPE 11-cis-Retinal 11-cis-Retinal_RPE->11-cis-Retinal Transport 11-cis-Dehydroretinal 11-cis-Dehydroretinal Porphyropsin Porphyropsin 11-cis-Dehydroretinal->Porphyropsin + Opsin all-trans-Dehydroretinal all-trans-Dehydroretinal Porphyropsin->all-trans-Dehydroretinal Light (hν) Opsin_Activation Inactive_Opsin Inactive Opsin (11-cis-dehydroretinal bound) Active_Opsin Active Opsin (Meta II) (all-trans-dehydroretinal bound) Inactive_Opsin->Active_Opsin Photon (hν) Transducin_GDP Transducin (Gαβγ-GDP) Active_Opsin->Transducin_GDP binds Transducin_GTP Transducin (Gα-GTP + Gβγ) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE Phosphodiesterase (PDE) Transducin_GTP->PDE activates cGMP cGMP -> GMP PDE->cGMP Channel_Closure Ion Channel Closure & Hyperpolarization cGMP->Channel_Closure

Caption: Opsin Activation and G-protein Signaling Cascade.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Biophysical & Biochemical Assays cluster_Analysis Data Analysis & Comparison Synth Synthesize/Procure Dehydroretinal Analogue Regen Regeneration Assay (UV-Vis Spectroscopy) Synth->Regen Activation Transducin Activation Assay ([³⁵S]GTPγS Binding) Synth->Activation Stability Thermal Stability Assay (Differential Scanning Calorimetry) Synth->Stability Opsin_Prep Prepare Opsin (Expression & Bleaching) Opsin_Prep->Regen Opsin_Prep->Activation Opsin_Prep->Stability Kinetics Determine Regeneration Kinetics Regen->Kinetics Activity Quantify G-protein Activation Rate Activation->Activity Tm Measure Melting Temperature (Tm) Stability->Tm Compare Compare with Control (e.g., Retinal) Kinetics->Compare Activity->Compare Tm->Compare

Caption: Generalized Experimental Workflow for Comparison.

Conclusion and Future Directions

The study of dehydroretinal analogues provides invaluable insights into the fundamental mechanisms of opsin activation and spectral tuning. While 3,4-dehydroretinal has been a cornerstone of this research, the development of novel synthetic analogues is opening up new avenues for creating bespoke photosensory proteins for applications in optogenetics and vision restoration therapies.

Future research should focus on a more systematic and direct comparison of a wider range of dehydroretinal analogues. Key areas for investigation include:

  • Quantum Yield of Isomerization: Quantifying the efficiency of photoisomerization for different analogues.

  • Kinetics of Meta II Decay: Understanding how structural modifications affect the lifetime of the active state.

  • In Vivo Studies: Translating the findings from in vitro assays to living organisms to assess the physiological consequences of using these analogues.

By continuing to explore the structure-activity relationships of these fascinating molecules, the scientific community can further unravel the complexities of vision and harness the power of light to control biological systems.

References

  • Makino, C. L., Groesbeek, M., Lugtenburg, J., & Baylor, D. A. (1999). Spectral tuning in salamander visual pigments studied with dihydroretinal chromophores. Biophysical journal, 77(2), 1010–1023. [Link]

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  • Wada, A., Yamashita, T., Imamoto, Y., & Shichida, Y. (2019). Photoreaction Dynamics of Red-Shifting Retinal Analogues Reconstituted in Proteorhodopsin. The journal of physical chemistry. B, 123(46), 9826–9834. [Link]

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A Senior Application Scientist's Guide to Confirming the 11-cis Configuration of the Native Porphyropsin Chromophore

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of vision science, particularly in organisms adapted to aquatic environments, the porphyropsin system stands as a fascinating example of evolutionary adaptation. Central to this system is the visual pigment porphyropsin, which utilizes 3,4-didehydroretinal (the Vitamin A2 aldehyde) as its chromophore. The geometric configuration of this chromophore is not a trivial detail; it is the absolute determinant of the pigment's ability to absorb a photon and initiate the cascade of vision. It is unequivocally established that the functional, dark-state chromophore must exist in the 11-cis configuration. Light absorption triggers its instantaneous isomerization to all-trans, the agonist form that activates the opsin protein.[1]

This guide provides an in-depth, comparative analysis of the methodologies required to definitively confirm the native 11-cis configuration of the porphyropsin chromophore. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, establish self-validating workflows, and ground our discussion in foundational and contemporary research.

The Analytical Imperative: Why Confirmation is Non-Trivial

This guide will compare two principal techniques for this determination:

  • High-Performance Liquid Chromatography (HPLC) of Oxime Derivatives: The gold-standard, quantitative method for separating and identifying retinal isomers.

  • UV-Visible (UV-Vis) Spectrophotometry: A powerful, non-destructive method for observing the pigment in its near-native state and monitoring functional changes.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific experimental question. While HPLC provides unambiguous isomeric identification, UV-Vis spectroscopy offers insights into the pigment's function within the membrane environment.

FeatureHPLC of Oxime DerivativesUV-Visible Spectrophotometry
Principle Physical separation of stabilized chromophore isomers based on polarity and column interaction.Measures the absorbance of light by the pigment, which is dependent on the chromophore's configuration and its interaction with the opsin protein.[2][3]
Specificity Very High. Provides baseline separation of various cis and trans isomers, allowing for unambiguous identification against authentic standards.[4][5]Moderate. Can distinguish between the dark (11-cis) state and the light-activated (all-trans) states (e.g., Meta-I, Meta-II), but cannot resolve different cis-isomers from each other.[2]
Sensitivity High. Capable of detecting picomole quantities of retinoids, suitable for small biological samples.[6]Moderate to High. Dependent on the concentration and extinction coefficient of the pigment.
Risk of Artifacts Moderate. Minimized by performing extraction in darkness and immediate derivatization with hydroxylamine to form stable oximes, preventing further isomerization.[4][5]Low. Non-destructive analysis of the intact pigment reduces the risk of isomerization during sample preparation.
Data Output Chromatogram with distinct peaks for each isomer, identified by retention time.[7]Absorbance spectrum showing the characteristic peak (λmax) of the dark-state pigment and its shift upon bleaching.[2]
Key Advantage Definitive structural confirmation and quantification of isomers.[4][5]Allows for functional analysis of the intact visual pigment and its photointermediates.[2]

Gold Standard Protocol: HPLC Analysis of 3,4-didehydroretinal Oximes

This method remains the most rigorous approach for confirming the 11-cis configuration.[4][5] Its power lies in a two-fold strategy: first, extracting the chromophore from the opsin under non-isomerizing conditions, and second, immediately "locking" its configuration by converting the reactive aldehyde into a stable oxime derivative.[7][8]

Experimental Causality: The "Why" Behind the "How"
  • Darkness is Paramount: All procedures, from tissue dissection to extraction, must be performed under dim red light. The 11-cis isomer is notoriously photosensitive, and exposure to white light will cause rapid isomerization to the all-trans form, destroying the native sample.

  • Hydroxylamine Derivatization: The aldehyde group of retinal is reactive. Reacting it with hydroxylamine (or O-ethylhydroxylamine) forms syn and anti isomers of a much more stable retinyl oxime.[4][7] This derivatization prevents the chromophore from isomerizing during extraction and analysis and prevents the formation of Schiff bases with other molecules.

  • Apolar Extraction: Methylene chloride or hexane is used for extraction.[4][8] This efficiently partitions the hydrophobic retinoid oximes away from the aqueous and proteinaceous components of the sample.

  • Normal-Phase Chromatography: A silica column with a non-polar mobile phase (e.g., diethyl ether in n-hexane) is typically used.[4] This provides excellent resolution of the different geometric isomers of the retinyl oximes.

Step-by-Step Methodology
  • Sample Preparation (in darkness):

    • Isolate retinas or rod outer segments from dark-adapted animals (e.g., goldfish).[4][5]

    • Homogenize the tissue in a suitable buffer (e.g., Ringer's solution) on ice.

  • Extraction and Derivatization:

    • To the homogenate, add an equal volume of a hydroxylamine solution (e.g., 0.1 M hydroxylamine in buffer).

    • Allow the mixture to react for at least 15-30 minutes on ice to ensure complete oxime formation.[7]

    • Extract the resulting retinyl oximes by adding 2-3 volumes of an organic solvent like methylene chloride or hexane.[4]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the oximes.

  • HPLC Analysis:

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the sample in a small, precise volume of the HPLC mobile phase (e.g., 12% diethyl ether in n-hexane).[4]

    • Inject the sample onto a normal-phase silica HPLC column.

    • Monitor the elution profile at a wavelength appropriate for 3,4-didehydroretinyl oximes (e.g., 340-360 nm).[4]

Self-Validating System: Data Interpretation

A successful experiment will yield a chromatogram with several key features providing a multi-layered validation:

  • Single Major Peak: The extract from the native, unbleached porphyropsin should show a single major peak.[4]

  • Co-elution with Standard: This major peak's retention time must exactly match that of an authentic, synthesized 11-cis-3,4-didehydroretinyl oxime standard run under identical conditions.[4]

  • Spiking Confirmation: A definitive confirmation involves "spiking" the native extract with the 11-cis standard and re-injecting. This mixture should elute as a single, sharp peak, confirming the identity of the native chromophore.[4]

  • Photoisomerization Control: Exposing the retina to bright light before extraction should result in a dramatic decrease in the 11-cis peak and the appearance of a new major peak that co-elutes with an all-trans-3,4-didehydroretinyl oxime standard. This demonstrates that the experimental procedure can detect different isomers and that the 11-cis form is specific to the dark state.

Workflow for HPLC-Based Confirmation

G cluster_prep Sample Preparation (Dim Red Light) cluster_extract Extraction & Derivatization cluster_analysis Analysis & Validation Retina Dark-Adapted Retina Homogenate Homogenize in Buffer Retina->Homogenate Add_NH2OH Add Hydroxylamine (Forms Stable Oxime) Homogenate->Add_NH2OH Extract Extract with Methylene Chloride Add_NH2OH->Extract Dry Dry under N2 Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC Normal-Phase HPLC (UV Detection) Reconstitute->HPLC Result Single Peak Co-elutes with 11-cis Standard HPLC->Result Standard Inject 11-cis Standard Standard->HPLC Spike Inject Spiked Sample (Native + Standard) Spike->HPLC

Caption: Experimental workflow for chromophore extraction and HPLC analysis.

Alternative Method: UV-Visible Spectrophotometry

While HPLC provides the definitive structural proof, UV-Vis spectrophotometry is invaluable for studying the pigment in situ. Porphyropsin, like rhodopsin, has a characteristic absorption spectrum with a maximum absorbance (λmax) in the visible range, which is determined by the 11-cis chromophore held within the opsin's binding pocket.[9] For many freshwater fish, this λmax is around 522 nm.[9]

Methodology and Interpretation
  • Prepare Sample: Isolate rod outer segment membranes containing porphyropsin in a suitable buffer and place them in a cuvette.

  • Record Dark Spectrum: Measure the absorbance spectrum in a spectrophotometer. A characteristic peak corresponding to native, 11-cis-bound porphyropsin will be observed.

  • Bleach the Sample: Expose the cuvette to bright light for a set period. This will cause the 11-cis chromophore to isomerize to all-trans, leading to the decay of the pigment into free opsin and all-trans-3,4-didehydroretinal.

  • Record Light Spectrum: Remeasure the absorbance spectrum. The characteristic peak of porphyropsin will disappear, and a new peak corresponding to the free all-trans chromophore will appear at a shorter wavelength (around 400 nm).[9]

The difference between the "dark" and "bleached" spectra confirms the presence of a photolabile pigment. While this method strongly implies the presence of a cis-isomer, it is the regeneration experiment that provides the link back to the specific 11-cis configuration.

The Regeneration Experiment: A Functional Confirmation

One of the most elegant proofs, pioneered by Nobel laureate George Wald, involves regeneration.[10][11][12] After bleaching the native pigment, one can test the ability of different, isolated isomers of 3,4-didehydroretinal to combine with the now-empty opsin to reform a stable, photosensitive pigment.

  • Procedure: To the bleached rod outer segments (containing free opsin), add an authentic standard of 11-cis-3,4-didehydroretinal.

  • Result: The characteristic absorbance spectrum of porphyropsin (λmax ~522 nm) will reappear.

  • Control: Adding other isomers (e.g., all-trans, 9-cis, or 13-cis) will fail to regenerate the native pigment.[4][5]

This functional assay demonstrates that only the 11-cis isomer possesses the precise stereochemistry required to fit into the opsin's binding pocket and form the native visual pigment.[4][5]

The Porphyropsin Visual Cycle

G Porphyropsin Porphyropsin (11-cis-3,4-didehydroretinal) Bleached Bleached Porphyropsin (all-trans-3,4-didehydroretinal) Porphyropsin->Bleached Isomerization Photon Photon (Light) Photon->Porphyropsin Opsin Opsin (protein) Bleached->Opsin all_trans all-trans-3,4-didehydroretinal Bleached->all_trans Opsin->Porphyropsin Forms Regen Regeneration (Enzymatic Isomerase) all_trans->Regen eleven_cis 11-cis-3,4-didehydroretinal Regen->eleven_cis eleven_cis->Opsin Binds

Caption: The light-induced isomerization and regeneration of porphyropsin.

Conclusion and Recommendations

For unambiguous, quantitative confirmation of the native porphyropsin chromophore's configuration, HPLC analysis of oxime derivatives is the required methodology. Its high specificity and the ability to incorporate self-validating controls (co-elution, spiking, and photoisomerization) make it the authoritative choice for structural determination.

UV-Vis spectrophotometry, coupled with regeneration experiments, serves as an essential and powerful complementary technique. It provides crucial functional evidence, confirming that only the 11-cis isomer is biologically active in forming the native pigment. For laboratories focused on the biophysics and functional dynamics of visual pigments, this non-destructive method is indispensable.

Together, these two approaches provide a comprehensive and robust analytical framework, allowing researchers to state with the highest degree of scientific confidence that the native porphyropsin chromophore indeed exists in the vital 11-cis configuration.

References

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  • Hu, H., et al. (2013). Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples. Photosynthesis research, 117(1-3), 201–209. [Link]

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A Comparative Guide to Retinoid Quantification: Cross-Validation of HPLC and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and biomedical research, the accurate quantification of retinoids—a class of compounds derived from vitamin A—is paramount. These molecules are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation, and are pharmacologically active agents in dermatology and oncology. Given their potent biological activity and inherent instability, the choice of analytical methodology for their quantification is a critical decision that directly impacts data integrity and, ultimately, patient safety.

This guide provides an in-depth, objective comparison of two widely employed analytical techniques for retinoid quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a Senior Application Scientist, my aim is to move beyond a mere procedural listing and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific application.

The Imperative of Method Validation

Before embarking on any quantitative analysis, it is crucial to operate within a validated framework. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, specifically Q2(R1), on the validation of analytical procedures.[1][2][3] The objective of this validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This principle of "suitability for purpose" is the bedrock upon which reliable and reproducible scientific data are built.

Principle of the Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For retinoids, which are often present in complex biological matrices, HPLC offers the distinct advantage of separating the target analyte from other interfering substances before quantification.[4][5] The separated retinoids are then detected by a UV-Vis or other detector, and the signal is proportional to the concentration.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more direct analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. Retinoids possess a conjugated double bond system that gives them a characteristic UV absorbance spectrum, typically with a maximum absorbance (λmax) around 325-383 nm.[6] The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the retinoid in the sample, as described by the Beer-Lambert Law.

Head-to-Head Comparison: HPLC vs. UV-Vis for Retinoid Quantification

The choice between HPLC and UV-Vis spectroscopy is not a matter of one being universally "better" than the other; rather, it is a decision based on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for retinoid quantification.

Parameter HPLC UV-Vis Spectroscopy Rationale and Field Insights
Specificity HighLow to ModerateHPLC excels at separating individual retinoid isomers (e.g., all-trans-retinoic acid from 13-cis-retinoic acid) and distinguishing them from degradation products or matrix components.[4] This is crucial for stability studies and analysis of biological samples. UV-Vis spectroscopy, on the other hand, measures the total absorbance of all compounds in the sample that absorb at the chosen wavelength, making it susceptible to interference.
Sensitivity (LOD/LOQ) HighModerateHPLC systems, especially when coupled with sensitive detectors like mass spectrometers (LC-MS), can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picomolar to nanomolar range.[7] UV-Vis spectroscopy is generally less sensitive, with LODs typically in the micromolar range.
Linearity & Range ExcellentGoodBoth techniques can exhibit excellent linearity over a defined concentration range. However, HPLC often provides a wider linear dynamic range, which is advantageous for samples with highly variable retinoid concentrations.
Accuracy & Precision HighModerate to HighWhen properly validated, both methods can provide accurate and precise results. However, the higher specificity of HPLC often translates to better accuracy, as there is less risk of positive bias from interfering substances.
Throughput ModerateHighUV-Vis spectroscopy is a much faster technique, with each measurement taking only a few seconds. HPLC run times are typically in the range of 5-30 minutes per sample.
Cost & Complexity HighLowHPLC instrumentation is significantly more expensive to purchase and maintain, and requires a higher level of operator expertise. UV-Vis spectrophotometers are relatively inexpensive, robust, and easy to operate.
Sample Preparation More ComplexSimplerHPLC analysis often requires more extensive sample preparation, such as extraction and filtration, to remove matrix components that could damage the column or interfere with the separation.[8] UV-Vis spectroscopy may require only simple dilution of the sample in a suitable solvent.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these techniques, the following are detailed, step-by-step methodologies for the quantification of all-trans-retinoic acid (atRA), a biologically active retinoid.

Sample Preparation (from a Cream Formulation)

Rationale: The goal of sample preparation is to extract the retinoid of interest from the sample matrix and prepare it in a solvent that is compatible with the analytical technique. Given the susceptibility of retinoids to degradation from light, heat, and oxidation, all steps should be performed under subdued light and at controlled temperatures.[9][10][11]

  • Weighing: Accurately weigh approximately 1 gram of the cream formulation into a protected amber vial.

  • Extraction: Add a suitable solvent, such as a mixture of methanol and acetonitrile, to the vial. Vortex vigorously to ensure complete dispersion of the cream and extraction of the atRA.

  • Centrifugation: Centrifuge the sample to pellet any insoluble excipients.

  • Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.

HPLC Method for all-trans-Retinoic Acid Quantification

Rationale: A reversed-phase HPLC method is commonly used for retinoid analysis, as it effectively separates these relatively nonpolar compounds. The choice of mobile phase and column is critical for achieving good resolution and peak shape.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.2).[4] The exact ratio should be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm, which is near the absorption maximum for atRA.[5]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a series of atRA standards of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of atRA in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy Method for all-trans-Retinoic Acid Quantification

Rationale: This method is rapid and straightforward but relies on the assumption that atRA is the primary absorbing species in the sample at the chosen wavelength.

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Procedure:

    • Prepare a series of atRA standards of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the λmax of atRA (approximately 341-345 nm).[12][13]

    • Construct a calibration curve by plotting absorbance against concentration.

    • Measure the absorbance of the diluted sample extract at the same wavelength.

    • Determine the concentration of atRA in the sample by interpolating its absorbance on the calibration curve.

Cross-Validation: Ensuring Method Concordance

When transitioning between methods or when seeking to confirm results from a simpler method (like UV-Vis) with a more specific one (like HPLC), a cross-validation study is essential. This involves analyzing the same set of samples using both techniques and comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uvvis UV-Vis Analysis cluster_comparison Data Comparison Sample Homogenized Sample Batch Split Split into Two Aliquots Sample->Split HPLC_Analysis Quantify with Validated HPLC Method Split->HPLC_Analysis Aliquot 1 UVVis_Analysis Quantify with Validated UV-Vis Method Split->UVVis_Analysis Aliquot 2 HPLC_Results HPLC Concentration Data HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Analysis (e.g., Correlation, Bland-Altman) HPLC_Results->Stat_Analysis UVVis_Results UV-Vis Concentration Data UVVis_Analysis->UVVis_Results UVVis_Results->Stat_Analysis Conclusion Assess Concordance & Method Bias Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Statistical Analysis

The data obtained from both methods should be compared using appropriate statistical tools. A simple correlation analysis can indicate the strength of the linear relationship between the two sets of results. A Bland-Altman plot is a more informative graphical method that visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. This plot helps to identify any systematic bias between the methods.

The Impact of Forced Degradation Studies

To truly validate the specificity of an analytical method, particularly an HPLC method, forced degradation studies are indispensable.[14] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[15][16] The analytical method must then be able to resolve the intact drug from these degradation products, demonstrating its stability-indicating nature.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Drug Drug Substance/Product Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidative Stress Drug->Oxidation Thermal Thermal Stress Drug->Thermal Photo Photolytic Stress Drug->Photo HPLC_Analysis Analyze Stressed Samples with HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of Analyte HPLC_Analysis->Peak_Purity Resolution Evaluate Resolution between Analyte and Degradants Peak_Purity->Resolution Stability_Indicating Confirm Stability-Indicating Nature of the Method Resolution->Stability_Indicating

Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.

Conclusion and Recommendations

The choice between HPLC and UV-Vis spectroscopy for retinoid quantification is a nuanced one, driven by the specific analytical needs.

  • For routine quality control of a pure drug substance or a simple formulation with no interfering excipients, UV-Vis spectroscopy can be a rapid, cost-effective, and reliable method. Its high throughput makes it ideal for screening large numbers of samples.

  • For the analysis of retinoids in complex matrices such as biological fluids, tissues, or finished pharmaceutical products, HPLC is the method of choice. Its superior specificity ensures accurate quantification in the presence of potentially interfering substances. Furthermore, for stability studies where the separation of degradation products is critical, a validated stability-indicating HPLC method is mandatory.

Ultimately, a well-designed cross-validation study is the most robust approach to ensure the accuracy and reliability of your quantitative data, regardless of the chosen technique. By understanding the fundamental principles, strengths, and limitations of each method, and by adhering to rigorous validation protocols, researchers can have high confidence in their analytical results and contribute to the development of safe and effective retinoid-based therapies.

References

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A Comparative Guide to the Kinetic Analysis of Rhodopsin and Porphyropsin Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in vision science and drug development, a nuanced understanding of the molecular machinery of sight is paramount. This guide provides an in-depth comparative analysis of the regeneration kinetics of two key visual pigments: rhodopsin and porphyropsin. Moving beyond a simple recitation of facts, we will explore the causal relationships behind their differing regeneration rates, the experimental methodologies used to quantify these differences, and the profound implications for visual adaptation.

Introduction: The Significance of Visual Pigment Regeneration

Vertebrate vision is initiated by the photoisomerization of a chromophore, typically 11-cis-retinal, within a G-protein-coupled receptor known as an opsin.[1] This event triggers a signaling cascade that results in a neural impulse.[2] However, for vision to be sustained, the resulting all-trans-retinal must be converted back to the 11-cis form and recombine with opsin to regenerate the functional visual pigment.[3] This process, known as the visual cycle, is a critical rate-limiting step in dark adaptation and maintaining visual sensitivity.[4][5]

Two primary types of visual pigments are found in vertebrate photoreceptors: rhodopsin and porphyropsin. While both are composed of an opsin protein, they differ in their chromophore. Rhodopsin utilizes 11-cis-retinal (derived from vitamin A1), while porphyropsin employs 11-cis-3,4-didehydroretinal (derived from vitamin A2).[6][7] This seemingly subtle difference in the chromophore's structure—an extra double bond in the ionone ring of porphyropsin's chromophore—has significant consequences for the pigment's spectral absorption and, as we will explore, its regeneration kinetics.[6]

Porphyropsin is commonly found in freshwater and migratory fish, where its red-shifted absorption spectrum is thought to be an adaptation to the red-shifted light environments of these waters.[6][8] In contrast, most marine fish and terrestrial vertebrates primarily utilize rhodopsin.[8] Understanding the regeneration dynamics of these two pigments is therefore crucial for comprehending visual adaptation to diverse photic environments.

The Visual Cycles: A Tale of Two Retinoids

The regeneration of both rhodopsin and porphyropsin occurs through a complex enzymatic pathway primarily involving the photoreceptor cells and the adjacent retinal pigment epithelium (RPE).[9] While the overall framework of the visual cycle is conserved, the specific retinoid intermediates differ.

The Rhodopsin Visual Cycle

The canonical rhodopsin visual cycle is a well-characterized pathway.[5] Following photoisomerization of 11-cis-retinal to all-trans-retinal and its release from opsin, a series of enzymatic steps in the RPE convert it back to the 11-cis isomer, which is then transported back to the photoreceptor to regenerate rhodopsin.[3][9]

Rhodopsin_Visual_Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Metarhodopsin_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Metarhodopsin_II Light (hν) Opsin Opsin Metarhodopsin_II->Opsin Hydrolysis all_trans_retinal all-trans-retinal Opsin->Rhodopsin + 11-cis-retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinol_RPE all-trans-retinol all_trans_retinol->all_trans_retinol_RPE Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_RPE->all_trans_retinyl_ester LRAT eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->Opsin Transport

Figure 1: The Rhodopsin Visual Cycle.
The Porphyropsin Visual Cycle

The porphyropsin visual cycle is biochemically analogous to the rhodopsin cycle but utilizes vitamin A2 derivatives.[7][10] The key difference is the presence of an additional double bond in the ionone ring of the retinoid.

Porphyropsin_Visual_Cycle cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Porphyropsin Porphyropsin (11-cis-3,4-didehydroretinal + Opsin) Metaporphyropsin_II Metaporphyropsin II (all-trans-3,4-didehydroretinal + Opsin) Porphyropsin->Metaporphyropsin_II Light (hν) Opsin Opsin Metaporphyropsin_II->Opsin Hydrolysis all_trans_34dd_retinal all-trans-3,4-didehydroretinal Opsin->Porphyropsin + 11-cis-3,4-didehydroretinal all_trans_34dd_retinol all-trans-3,4-didehydroretinol all_trans_34dd_retinal->all_trans_34dd_retinol RDH all_trans_34dd_retinol_RPE all-trans-3,4-didehydroretinol all_trans_34dd_retinol->all_trans_34dd_retinol_RPE Transport all_trans_34dd_retinyl_ester all-trans-3,4-didehydroretinyl ester all_trans_34dd_retinol_RPE->all_trans_34dd_retinyl_ester LRAT eleven_cis_34dd_retinol 11-cis-3,4-didehydroretinol all_trans_34dd_retinyl_ester->eleven_cis_34dd_retinol RPE65 (putative) eleven_cis_34dd_retinal 11-cis-3,4-didehydroretinal eleven_cis_34dd_retinol->eleven_cis_34dd_retinal RDH (putative) eleven_cis_34dd_retinal->Opsin Transport

Figure 2: The Porphyropsin Visual Cycle.

Experimental Methodologies for Kinetic Analysis

The determination of visual pigment regeneration rates relies on robust experimental techniques that can accurately quantify the concentration of the regenerated pigment over time following a bleach.

In Vivo Measurement of Regeneration Kinetics

A common approach for studying regeneration kinetics in a physiologically relevant context is through in vivo experiments, often using animal models such as goldfish, which can have retinas rich in either rhodopsin or porphyropsin.[11][12]

Experimental Workflow:

InVivo_Regeneration_Workflow start Dark-Adapted Animal bleach Photobleaching (Bright Light Exposure) start->bleach dark_recovery Dark Recovery Period bleach->dark_recovery sampling Tissue Sampling at Time Intervals dark_recovery->sampling extraction Visual Pigment Extraction sampling->extraction spectrophotometry Spectrophotometric Analysis (Quantify Pigment Concentration) extraction->spectrophotometry kinetics Kinetic Analysis (Rate Constant & Half-Life) spectrophotometry->kinetics

Sources

A Tale of Two Retinoids: Unraveling the Distinct Biological Roles of All-trans-retinal and All-trans-3,4-didehydroretinal

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling and biological function, the subtle architectural differences between molecules can lead to profound divergences in their roles. This guide delves into the fascinating comparison of two key players in the retinoid family: all-trans-retinal and its close relative, all-trans-3,4-didehydroretinal. While both are derivatives of vitamin A and crucial for life, their distinct structural features give rise to unique spectral properties and biological activities, with significant implications for vision and beyond. This document provides an in-depth analysis of their differences, supported by experimental data, to empower researchers and drug development professionals in their quest for novel therapeutic interventions and a deeper understanding of retinoid biology.

Structural and Spectral Distinctions: The Foundation of Functional Divergence

The primary structural difference between all-trans-retinal (retinal 1) and all-trans-3,4-didehydroretinal (retinal 2) lies in the β-ionone ring. All-trans-3,4-didehydroretinal possesses an additional double bond between carbons 3 and 4 of this ring, creating a more conjugated system of electrons.[1] This seemingly minor alteration has a significant impact on the molecule's electronic properties and, consequently, its interaction with light.

The extended conjugation in all-trans-3,4-didehydroretinal results in a bathochromic shift, or a shift to longer wavelengths, in its absorption spectrum compared to all-trans-retinal.[2] This fundamental spectral difference is the cornerstone of their distinct roles in vision.

PropertyAll-trans-retinalAll-trans-3,4-didehydroretinalReference(s)
Structure Single bond between C3 and C4 in the β-ionone ringDouble bond between C3 and C4 in the β-ionone ring[1]
Chromophore in Vision RhodopsinPorphyropsin[3]
Precursor All-trans-retinol (Vitamin A1)All-trans-3,4-didehydroretinol (Vitamin A2)[4]
Absorption Maximum (λmax) of Visual Pigment ~500 nm (Rhodopsin)~522 nm (Porphyropsin)[3]
Ecological Niche Terrestrial and marine vertebratesFreshwater fish, some amphibians and migratory birds[5]

The Visual System: A Dichotomy of Light Perception

The most well-characterized roles of both all-trans-retinal and all-trans-3,4-didehydroretinal are in the visual cycle, where they serve as the chromophores for visual pigments.

All-trans-retinal and the Rhodopsin-Based Visual Cycle

In the majority of terrestrial and marine vertebrates, vision is mediated by rhodopsin, a G-protein coupled receptor (GPCR) composed of the protein opsin and the chromophore 11-cis-retinal.[6] Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal, triggering a conformational change in opsin.[7] This initiates the phototransduction cascade, a sophisticated signaling pathway that ultimately leads to a neural signal being sent to the brain.[8][9]

The all-trans-retinal is then released from opsin and must be recycled back to 11-cis-retinal to regenerate rhodopsin for subsequent light detection. This process, known as the visual cycle, involves a series of enzymatic reactions primarily occurring in the retinal pigment epithelium (RPE).[5] A critical step in this cycle is the reduction of the potentially toxic all-trans-retinal to the more stable all-trans-retinol by enzymes such as retinol dehydrogenase 8 (RDH8) and RDH12.[10]

Diagram: The Rhodopsin-Based Visual Cycle

Rhodopsin Visual Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin Metarhodopsin_II Metarhodopsin II (activated) Rhodopsin->Metarhodopsin_II Isomerization Light (photon) Light (photon) Light (photon)->Rhodopsin all-trans-retinal all-trans-retinal Metarhodopsin_II->all-trans-retinal + Opsin Signal_Transduction Phototransduction Cascade Metarhodopsin_II->Signal_Transduction Activates Transducin all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8/12 (NADPH) all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport all-trans-retinyl_esters all-trans-retinyl esters 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE RDH5 (NAD+) 11-cis-retinal_RPE->11-cis-retinal Transport all-trans-retinol_RPE->all-trans-retinyl_esters LRAT

Caption: The Rhodopsin-Based Visual Cycle.

All-trans-3,4-didehydroretinal and the Porphyropsin System

In many freshwater fish, amphibians, and some migratory birds, the visual system is adapted to environments where longer wavelengths of light predominate.[5] This adaptation is achieved through the use of porphyropsin, a visual pigment that utilizes 11-cis-3,4-didehydroretinal as its chromophore.[3] The extended conjugated system of this molecule shifts the absorption maximum of porphyropsin to around 522 nm, allowing for enhanced sensitivity to red light.[3]

The visual cycle for porphyropsin is believed to be analogous to that of rhodopsin, with the key difference being the specific retinoid isomers involved. The enzyme CYP27C1 has been identified as a key player in the synthesis of vitamin A2, converting all-trans-retinol to all-trans-3,4-didehydroretinol.[4][11] This conversion is a critical determinant of the ratio of rhodopsin to porphyropsin in the retina of dual-pigment species.

Regeneration Kinetics: A Tale of Two Speeds

Experimental evidence from in vivo studies in goldfish suggests that the regeneration of porphyropsin may proceed at a different rate compared to rhodopsin. One study found that at 30°C, the in vivo regeneration of porphyropsin was faster than that of rhodopsin.[12] This finding challenges the hypothesis that a faster regeneration rate of rhodopsin is the primary reason for its predominance in certain conditions.[12] The complex interplay of temperature, light conditions, and enzymatic kinetics likely governs the dynamic ratio of these two visual pigments in animals that possess both.

Beyond Vision: Emerging Non-Visual Roles

While the roles of these retinoids in vision are well-established, emerging research is uncovering their importance in other physiological processes. This is primarily through their conversion to their corresponding retinoic acids: all-trans-retinoic acid (atRA) from all-trans-retinal, and all-trans-3,4-didehydroretinoic acid (atDHA) from all-trans-3,4-didehydroretinal. These retinoic acids act as signaling molecules that regulate gene expression by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

All-trans-retinoic Acid: A Well-Characterized Morphogen

All-trans-retinoic acid is a potent regulator of cellular differentiation, proliferation, and embryonic development.[8] Its biological activity is mediated through its binding to RARs, which then form heterodimers with RXRs and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

All-trans-3,4-didehydroretinoic Acid: A Stable and Potent Signaling Molecule

Recent studies have begun to shed light on the non-visual functions of all-trans-3,4-didehydroretinal and its acid form, atDHA. Research indicates that atDHA exhibits a similar binding affinity to RARs as atRA, suggesting it can also function as a potent signaling molecule.[13]

A key distinguishing feature of atDHA appears to be its metabolic stability. Studies have shown that atDHA is more resistant to catabolism by cytochrome P450 enzymes compared to atRA.[1][13] This suggests that 3,4-dehydroretinoids may serve as a more stable and persistent source of active retinoids within cells, potentially leading to prolonged signaling effects.[1] The enzyme CYP27C1, which synthesizes the precursor to atDHA, is expressed in human skin, indicating a potential role for this signaling pathway in cutaneous biology.[4][14] Furthermore, some studies suggest that all-trans-3,4-didehydroretinol possesses higher vitamin A biological activity than all-trans-retinol, which could have significant implications for addressing vitamin A deficiency.[10]

Diagram: Retinoid Signaling Pathways

Retinoid Signaling cluster_retinal All-trans-retinal Pathway cluster_dehydroretinal All-trans-3,4-didehydroretinal Pathway cluster_nucleus Nucleus at-retinal all-trans-retinal atRA all-trans-retinoic acid (atRA) at-retinal->atRA RALDH RAR RAR atRA->RAR Binds Catabolism_atRA Catabolism atRA->Catabolism_atRA CYP26A1 at-ddR all-trans-3,4-didehydroretinal atDHA all-trans-3,4-didehydroretinoic acid (atDHA) at-ddR->atDHA RALDH atDHA->RAR Binds Catabolism_atDHA Slower Catabolism atDHA->Catabolism_atDHA More Resistant to CYP-mediated Catabolism RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression

Caption: Comparative Retinoid Signaling Pathways.

Experimental Methodologies for Differentiation and Quantification

Accurate differentiation and quantification of all-trans-retinal and all-trans-3,4-didehydroretinal are crucial for studying their distinct biological roles. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the gold-standard techniques for this purpose.

Step-by-Step Experimental Protocol: HPLC-Based Separation and Quantification

This protocol provides a general framework for the separation and quantification of all-trans-retinal and all-trans-3,4-didehydroretinal from biological samples.

1. Sample Preparation:

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Extraction: Extract retinoids from the homogenate using an organic solvent mixture, typically containing hexane and isopropanol, under dim light to prevent photoisomerization.

  • Derivatization (Optional but Recommended for Aldehydes): To improve stability and chromatographic resolution, retinaldehydes can be derivatized to their oximes by reacting the extract with hydroxylamine.[3]

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Column: A normal-phase silica column is often used for the separation of retinoid isomers.

  • Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent like n-hexane with a small percentage of a more polar solvent such as diethyl ether or dioxane is typically employed.[12]

  • Detection: A UV-Vis detector set at the respective absorption maxima of the retinoids (or their derivatives) is used for detection and quantification.

  • Quantification: Generate standard curves using pure standards of all-trans-retinal and all-trans-3,4-didehydroretinal to quantify their concentrations in the samples.

Advanced Method: UHPLC-MS/MS for Enhanced Sensitivity and Specificity

For samples with low retinoid concentrations or complex matrices, UHPLC-MS/MS offers superior sensitivity and specificity. This technique couples the separation power of UHPLC with the precise mass detection of a tandem mass spectrometer. Derivatization of the retinaldehydes is also beneficial in this method to enhance ionization efficiency.

Conclusion and Future Directions

The distinction between all-trans-retinal and all-trans-3,4-didehydroretinal extends far beyond a single double bond. This structural variance dictates their spectral properties, shaping the visual perception of a diverse range of species and allowing for adaptation to different light environments. Furthermore, emerging evidence on the non-visual roles of 3,4-dehydroretinoids, particularly the enhanced metabolic stability of atDHA, opens up exciting new avenues of research.

For researchers and drug development professionals, a thorough understanding of these differences is paramount. The development of selective agonists or antagonists for retinoid receptors that can differentiate between the atRA and atDHA signaling pathways could lead to novel therapeutic strategies for a variety of conditions, from skin disorders to cancer. Future research should focus on further elucidating the specific gene targets and downstream effects of atDHA in various tissues, as well as exploring the therapeutic potential of modulating the activity of enzymes like CYP27C1. The tale of these two retinoids is a compelling example of how nature leverages subtle molecular modifications to achieve a remarkable diversity of biological function.

References

  • Tsin, A. T., & Beatty, D. D. (1986). The in vivo regeneration of goldfish rhodopsin and porphyropsin. Journal of Experimental Biology, 122(1), 269-275.
  • Tsin, A. T. C. (1986). The in vivo Regeneration of Goldfish Rhodopsin and Porphyropsin. The Company of Biologists Ltd.
  • PubChem. (n.d.). 3,4-Didehydroretinoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kramlinger, V. M., et al. (2023). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Archives of Biochemistry and Biophysics, 745, 109669.
  • Wikipedia. (2023, December 12). CYP27C1. In Wikipedia. Retrieved from [Link]

  • Törmä, H., & Vahlquist, A. (1988). Retinol uptake and metabolism to 3,4-didehydroretinol in human keratinocytes at various stages of differentiation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 961(2), 173-181.
  • Grokipedia. (2026, January 7). CYP27C1. Retrieved from [Link]

  • Kolb, H., Fernandez, E., & Nelson, R. (Eds.). (2010). Webvision: The Organization of the Retina and Visual System. University of Utah Health Sciences Center.
  • Enright, J. M., et al. (2015). Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2. Current Biology, 25(23), 3048-3057.
  • GeneCards. (n.d.). CYP27C1 Gene. Retrieved from [Link]

  • Thaller, C., & Eichele, G. (1991). A new morphogenic metabolite of retinol: 3,4-didehydroretinoic acid. Nutrition Reviews, 49(1), 22-24.
  • Wikipedia. (2023, November 29). Retinal. In Wikipedia. Retrieved from [Link]

  • Törmä, H., & Vahlquist, A. (1990). Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(1), 1-7.
  • Wenzel, S. E., et al. (2007). All-Trans Retinal Mediates Light-Induced Oxidation In Single Living Rod Photoreceptors. Journal of Biological Chemistry, 282(4), 2311-2318.
  • Absorption Spectrum. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CYP27C1 cytochrome P450 family 27 subfamily C member 1 [Homo sapiens (human)]. Gene. Retrieved from [Link]

  • Tsin, A. T., & Alvarez, R. A. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Visual Neuroscience, 1(2), 141-146.
  • Islam, M. M., et al. (2018). Discovery and biological relevance of 3,4-didehydroretinol (vitamin A2) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency. International Journal of Food Sciences and Nutrition, 69(3), 253-261.
  • Purves, D., et al. (Eds.). (2001). Neuroscience.
  • Purves, D., et al. (Eds.). (2001). Neuroscience (2nd ed.).
  • Ninja Nerd. (2017, July 31). Special Senses | The Phototransduction Cascade [Video]. YouTube. [Link]

  • Lamb, T. D., & Pugh Jr, E. N. (2004). The phototransduction cascade. Investigative Ophthalmology & Visual Science, 45(13), 12-22.
  • Kramlinger, V. M., et al. (2023). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. Archives of Biochemistry and Biophysics, 745, 109669.
  • Lamb, T. D., & Pugh, E. N. (2006). Phototransduction, Dark Adaptation, and Rhodopsin Regeneration The Proctor Lecture. Investigative Ophthalmology & Visual Science, 47(12), 5138-5152.
  • Lamb, T. D., Corless, R. M., & Pananos, A. D. (2015). The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision Research, 110, 23-33.
  • Pintea, A., et al. (2023). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Antioxidants, 12(10), 1834.
  • Man, D., et al. (2004). Absorption spectra of all-trans-retinal-reconstituted pigments at alkaline and acidic pH in E. coli membrane.
  • Lamb, T. D., Corless, R. M., & Pananos, A. D. (2015). The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision Research, 110, 23-33.
  • Thomas, J. L., et al. (2021). A Comparative Analysis of Gene and Protein Expression Throughout a Full 28-Day Retinal Regeneration Time-Course in Adult Zebrafish. Frontiers in Cell and Developmental Biology, 9, 755836.
  • Palczewski, K. (2012). Structure and activation of rhodopsin. Annual Review of Biophysics, 41, 625-641.
  • Blatchly, C., et al. (2020). The multifaceted nature of retinoid transport and metabolism. Sub-cellular biochemistry, 94, 1-38.
  • Thomas, J. L., et al. (2021). A Comparative Analysis of Gene and Protein Expression Throughout a Full 28-Day Retinal Regeneration Time-Course in Adult Zebrafish. Frontiers in Cell and Developmental Biology, 9, 755836.
  • Rohrer, B., et al. (2005). Identification of Gene Expression Changes Associated with the Progression of Retinal Degeneration in the rd1 Mouse. Investigative Ophthalmology & Visual Science, 46(3), 904-914.
  • Radeke, M. J., et al. (2007). Comparison of Gene Expression Profiles From Young and Older Human Retinal Donor Eyes. Investigative Ophthalmology & Visual Science, 48(13), 3769-3769.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dehydroretinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of dehydroretinaldehyde in a laboratory setting. As a professional in drug development and scientific research, it is imperative to manage chemical waste not only to ensure personal and environmental safety but also to maintain regulatory compliance. This document is structured to provide actionable intelligence, grounded in established safety protocols and chemical waste management principles.

Understanding the Hazard Profile of this compound

This compound, a derivative of retinaldehyde (Vitamin A aldehyde), is a reactive aldehyde that plays a role in various biological pathways.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural similarity to retinaldehyde and other aldehydes allows us to infer a comparable hazard profile. Aldehydes are generally considered hazardous due to their potential for irritation, sensitization, and toxicity.[4][5] Therefore, it is crucial to handle this compound with appropriate precautions.

Key Potential Hazards:

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[6][7]

  • Sensitization: May cause allergic skin reactions.[4]

  • Toxicity: Harmful if swallowed or inhaled.[4][8]

  • Reactivity: Can be reactive, especially with strong oxidizing agents, acids, and bases.[9]

Always consult the manufacturer-provided SDS for specific hazard information and handling instructions. If an SDS is unavailable, treat the compound as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. The following table outlines the recommended PPE based on standard laboratory practices for handling hazardous chemicals.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and underlying skin from contamination.
Respiratory Protection A fume hood or other ventilated enclosure should be used. If not available, a respirator may be required.Minimizes inhalation of dust or vapors.

This table summarizes general PPE recommendations. Always refer to the specific SDS for the compound in use.

This compound Waste Classification and Segregation

Proper waste disposal begins with correct classification and segregation at the point of generation. This compound waste falls under the category of chemical hazardous waste.[10][11][12]

Waste Streams:

  • Solid Waste:

    • Contaminated consumables: Gloves, weigh boats, pipette tips, paper towels, etc.

    • Unused or expired pure compound.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

Segregation Protocol:

  • Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.[13]

  • Labeling: The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The accumulation start date[11]

    • The associated hazards (e.g., Irritant, Toxic)

  • Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.[13]

Step-by-Step Disposal Procedures

The following protocols provide a framework for the safe disposal of this compound waste. These procedures should be adapted to comply with your institution's specific policies and local regulations.

Disposal of Solid this compound Waste
  • Collection: Place all contaminated solid materials (gloves, wipes, etc.) into a designated, labeled hazardous waste container.

  • Container Sealing: Once the container is full, securely seal it.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central hazardous waste storage area, away from incompatible materials.[9]

  • Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal of Liquid this compound Waste

Important: DO NOT dispose of this compound solutions down the drain.[13]

  • Collection: Pour liquid waste into a designated, labeled hazardous waste container. Use a funnel to prevent spills.

  • Rinsing: Rinse contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) and add the rinsate to the liquid hazardous waste container.

  • Container Management: Do not overfill the container; leave adequate headspace for expansion. Keep the container tightly sealed when not in use.

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Use a chemical spill kit or absorbent pads to contain and absorb the liquid.

  • Cleanup: Carefully collect the absorbed material and spilled compound using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

Dehydroretinaldehyde_Disposal_Workflow cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_collection Collection cluster_disposal Storage & Disposal Start Start Handle_Compound Handle this compound (with appropriate PPE) Start->Handle_Compound Waste_Generated Waste Generated Handle_Compound->Waste_Generated Solid_Waste Solid Waste (gloves, wipes, etc.) Waste_Generated->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions, rinsate) Waste_Generated->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Store_SAA Store in Satellite Accumulation Area Collect_Solid->Store_SAA Collect_Liquid->Store_SAA EHS_Pickup Arrange for EHS/ Licensed Vendor Pickup Store_SAA->EHS_Pickup

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of hazardous waste is regulated by federal, state, and local agencies. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][14][15][16]

  • EPA (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[12][15]

  • OSHA: Sets standards for worker safety, including the Hazard Communication Standard, which requires that workers be informed about the hazards of chemicals they work with.[17][18][19][20]

It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12] Always consult with your institution's EHS department for guidance on specific requirements.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]

  • HEALTH CARE FACILITIES. (n.d.). Oregon OSHA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • RETINOIC ACID SYNTHESIS AND DEGRADATION. (n.d.). PubMed Central. [Link]

  • Hazardous Waste Management Procedures. (n.d.). Keene State College. [Link]

  • SILVER FERN CHEMICAL SAFETY DATA SHEET DEHA 85%. (n.d.). Silver Fern Chemical. [Link]

  • Section 1: Hazardous Waste. (n.d.). Syracuse University. [Link]

  • Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. (n.d.). National Institutes of Health. [Link]

  • Frequent Questions About Hazardous Waste Identification. (n.d.). US Environmental Protection Agency. [Link]

  • Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Virucidal Activity of Retinoids: Protein Removal From Bacteriophage Phi 6 Envelope. (1980). PubMed. [Link]

  • Generation of Retinaldehyde for Retinoic Acid Biosynthesis. (n.d.). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dehydroretinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like Dehydroretinaldehyde is critical. This molecule, an oxidized derivative of a visual pigment carotenoid, holds significant potential.[1] However, its nature as a reactive aldehyde necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you to work safely and effectively, ensuring that your focus remains on scientific discovery, not on mitigating preventable accidents.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound is a member of the retinaldehyde family, which are known to be biologically active. While a specific, comprehensive toxicological profile for this compound is not widely published, we must extrapolate from data on closely related structures, such as all-trans-Retinal, and the general reactivity of unsaturated aldehydes.

The primary hazards associated with retinaldehydes include:

  • Skin Irritation: Direct contact can cause skin irritation.[2] The aldehyde functional group can react with proteins and other biomolecules in the skin, leading to inflammation.

  • Serious Eye Damage: The eyes are particularly vulnerable. Splashes can cause serious irritation or damage.[3][4]

  • Reproductive Toxicity: Data for the closely related all-trans-Retinal indicates potential reproductive hazards, with warnings that it "May damage fertility or the unborn child."[2] This is a critical consideration and mandates stringent handling procedures to prevent any systemic exposure.

  • Respiratory Tract Irritation: Inhaling fine powders or aerosols of aldehydes can cause respiratory irritation.[4] While this compound is a solid at room temperature, weighing and transfer operations can generate dust.[3]

  • Harmful if Swallowed: Ingestion is a potential route of exposure that can be harmful.[2]

These known and inferred risks form the logical basis for the multi-layered PPE strategy outlined below. Every piece of equipment is chosen to erect a specific barrier against a known route of exposure.

Core PPE Requirements: A Multi-Barrier Defense

Based on the hazard assessment, a standard PPE ensemble is required for all work with this compound. The level of respiratory and body protection may be escalated depending on the procedure.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Recommended Gloves: Single-use nitrile gloves are the standard choice. They provide good resistance to a range of chemicals. Latex gloves are not recommended due to their poor resistance to many organic compounds and the risk of allergic reactions.[5]

  • Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This provides a critical safety buffer. If the outer glove is contaminated or torn, you can remove it safely and still have a layer of protection while you exit the area to re-glove. Ensure the gloves have long cuffs and are pulled over the sleeves of your lab coat to prevent seepage.[5]

Eye and Face Protection: Shielding Vulnerable Tissues
  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times.[3][6] Standard safety glasses do not offer adequate protection from splashes, dust, or vapors.

  • Enhanced Protection: When handling larger quantities (milligram to gram scale), preparing solutions, or during any activity with a significant splash risk, supplement your goggles with a full-face shield.[5][6] A face shield protects your entire face from splashes and is a critical component of a comprehensive safety plan.[6]

Body Protection: Preventing Skin Contact and Contamination
  • Laboratory Coat: A long-sleeved, flame-resistant lab coat is required. Ensure it is fully buttoned. The sleeves of the lab coat should be snug at the wrist.

  • Chemical Apron: For procedures involving larger volumes of solutions where splashes are likely, wear a chemical-resistant apron over your lab coat for an additional layer of protection.[5][7]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[5][8] Never wear sandals, perforated shoes, or cloth sneakers in the laboratory.

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is task-dependent.

  • Handling Solids: When weighing or handling the solid powder form of this compound, always perform the work within a certified chemical fume hood or a powder containment hood to control dust. If this is not possible, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[3]

  • Handling Solutions: Work with solutions should also be conducted in a fume hood to minimize vapor inhalation.

  • Spill Cleanup: In the event of a spill, particularly of the powder, respiratory protection is mandatory. A full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Handling Protocol cluster_liquid Liquid Handling Protocol cluster_emergency Emergency Protocol Start Task Assessment: Handling this compound CheckForm Solid Powder or Liquid Solution? Start->CheckForm Spill Spill or Uncontrolled Release Start->Spill Emergency Event Weighing Weighing or Transferring Solid CheckForm->Weighing Solid Solution Preparing or Using Solution CheckForm->Solution Liquid InHood_S Work in Certified Fume Hood or Powder Containment Hood? Weighing->InHood_S PPE_Solid_Hood Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat InHood_S->PPE_Solid_Hood Yes PPE_Solid_NoHood Enhanced PPE: - Standard PPE + - NIOSH-Approved Respirator (N95/P100) - Face Shield Recommended InHood_S->PPE_Solid_NoHood No CheckVolume Splash Risk? (e.g., >50 mL, transfers) Solution->CheckVolume PPE_Liquid_Low Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat CheckVolume->PPE_Liquid_Low No PPE_Liquid_High Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron CheckVolume->PPE_Liquid_High Yes PPE_Spill Emergency PPE: - Chemical Splash Goggles & Face Shield - Chemical Resistant Coverall/Apron - Double Nitrile Gloves - Air-Purifying Respirator Spill->PPE_Spill

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroretinaldehyde
Reactant of Route 2
Reactant of Route 2
Dehydroretinaldehyde

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.